Dodeca-1,3,5,7,9,11-hexaene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2423-92-9 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
dodeca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C12H14/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H,1-2H2 |
InChI Key |
GLCGEJFIZRSXBL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC=CC=CC=CC=C |
Origin of Product |
United States |
Foundational & Exploratory
The Influence of Conjugation on the Electronic Absorption Spectra of Linear Polyenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles and experimental considerations of UV-Vis absorption spectroscopy as it pertains to linear polyenes. A fundamental understanding of the relationship between molecular structure and light absorption is critical for the characterization of these compounds, which are foundational to various fields, including materials science and the development of pharmaceuticals. This document provides a comprehensive overview of the core concepts, detailed experimental protocols, and quantitative data to aid researchers in their scientific endeavors.
Core Principles: Conjugation and Electronic Transitions
The characteristic UV-Vis absorption spectra of linear polyenes arise from the electronic transitions of their delocalized π-electrons. In a conjugated system, alternating single and double bonds create a continuous system of overlapping p-orbitals. This delocalization of π-electrons results in a set of molecular orbitals (MOs) that are closer in energy than those in non-conjugated systems.[1]
The absorption of ultraviolet or visible light by a polyene excites an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This is primarily a π → π* transition.[1] The energy difference (ΔE) between the HOMO and LUMO is critical; as the extent of conjugation (the number of conjugated double bonds) increases, the energy gap between the HOMO and LUMO decreases.[1] This smaller energy gap requires less energy to induce the electronic transition, resulting in the absorption of light at a longer wavelength (λmax).[1]
This relationship is a key characteristic of linear polyenes and allows for the qualitative and quantitative analysis of these molecules. The Woodward-Fieser rules provide an empirical method for predicting the λmax of conjugated systems, with each additional conjugated double bond contributing approximately 30-40 nm to the λmax.
Quantitative Analysis: The Beer-Lambert Law
The relationship between the absorbance of light and the concentration of the absorbing species is described by the Beer-Lambert Law. This law is fundamental to the quantitative analysis of linear polyenes using UV-Vis spectroscopy. The Beer-Lambert Law is expressed as:
A = εcl
Where:
-
A is the absorbance (a dimensionless quantity).
-
ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is characteristic of the substance at a specific wavelength (units: L mol⁻¹ cm⁻¹).[2]
-
c is the concentration of the absorbing species (units: mol L⁻¹).
-
l is the path length of the cuvette, which is the distance the light travels through the sample (typically 1 cm).
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher molar absorptivity indicates a more probable electronic transition.[2] For linear polyenes, the molar absorptivity generally increases with the length of the conjugated system.
Data Presentation: UV-Vis Absorption Data for Linear Polyenes
The following table summarizes the wavelength of maximum absorption (λmax) and molar absorptivity (ε) for a series of all-trans-α,ω-diphenylpolyenes in a non-polar solvent. This data clearly illustrates the bathochromic (red) shift in λmax and the hyperchromic effect (increase in ε) with increasing conjugation.
| Polyene (n = number of conjugated double bonds) | n | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Diphenylethylene | 2 | 308 | 27,000 |
| 1,4-Diphenyl-1,3-butadiene | 3 | 343 | 58,000 |
| 1,6-Diphenyl-1,3,5-hexatriene | 4 | 377 | 85,000 |
| 1,8-Diphenyl-1,3,5,7-octatetraene | 5 | 404 | 115,000 |
| 1,10-Diphenyl-1,3,5,7,9-decapentaene | 6 | 428 | 135,000 |
| 1,12-Diphenyl-1,3,5,7,9,11-dodecahexaene | 7 | 447 | 150,000 |
Experimental Protocols
A generalized yet detailed protocol for obtaining the UV-Vis absorption spectrum of a linear polyene is provided below. This protocol is a synthesis of best practices and should be adapted based on the specific polyene and available instrumentation.
Materials and Reagents
-
Linear polyene sample
-
Spectroscopic grade solvent (e.g., hexane, cyclohexane, ethanol)
-
Volumetric flasks (various sizes)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Sample Preparation
-
Solvent Selection: Choose a solvent that dissolves the polyene and is transparent in the UV-Vis region of interest (typically 200-800 nm). Non-polar solvents like hexane or cyclohexane are often preferred as they minimize solute-solvent interactions that can affect the spectrum.
-
Stock Solution Preparation: Accurately weigh a small amount of the polyene sample and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standards with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
Instrumentation and Measurement
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for the manufacturer-recommended time to ensure stable output.
-
Wavelength Range Selection: Set the desired wavelength range for the scan. For many linear polyenes, a range of 200 nm to 600 nm is appropriate.
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the samples. Place the cuvette in the spectrophotometer and perform a baseline correction (also known as "zeroing" or "blanking"). This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the sample solution and then fill the cuvette with the sample.
-
Ensure there are no air bubbles in the light path.
-
Wipe the optical surfaces of the cuvette with a lint-free cloth.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax.
-
If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration for the standard solutions. The slope of this line, according to the Beer-Lambert law, will be equal to εl (molar absorptivity multiplied by the path length).
-
The Effect of Solvent Polarity
The polarity of the solvent can influence the UV-Vis absorption spectrum of linear polyenes. In general, for the π → π* transitions observed in polyenes, increasing the polarity of the solvent can lead to a slight bathochromic (red) shift, a shift to longer wavelengths. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. This stabilization lowers the energy of the excited state, reducing the energy gap for the transition.
Visualizations
The following diagrams illustrate key concepts and workflows related to the UV-Vis spectroscopy of linear polyenes.
References
The Electronic Landscape of Dodeca-1,3,5,7,9,11-hexaene: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dodeca-1,3,5,7,9,11-hexaene, a linear polyene with the chemical formula C12H14, serves as a fundamental model for understanding the electronic properties of conjugated systems. This guide provides a comprehensive analysis of its electronic structure, drawing from both experimental and theoretical investigations of linear polyenes. Key quantitative data are summarized, and detailed methodologies for relevant experimental techniques are presented. Visualizations of the molecular orbital energy landscape and computational workflows are provided to facilitate a deeper understanding of the core principles governing its behavior.
Introduction
Linear polyenes, characterized by alternating single and double carbon-carbon bonds, are foundational structures in organic chemistry and materials science.[1] Their conjugated π-electron systems give rise to unique electronic and optical properties. This compound, with six conjugated double bonds, represents a significant member of this homologous series, offering insights into the evolution of electronic structure with increasing chain length.[2] Understanding the electronic behavior of this molecule is crucial for the development of novel organic electronic materials, dyes, and therapeutic agents.
The electronic structure of linear polyenes is primarily dictated by the delocalization of π-electrons along the carbon backbone. This delocalization leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) as the chain length increases.[2] This trend is experimentally observed in the bathochromic (red) shift of the principal absorption band in their UV-Vis spectra.[3]
Theoretical Framework
The electronic structure of this compound can be qualitatively understood using simple models like the Hückel Molecular Orbital (HMO) theory and the Free Electron Molecular Orbital (FEMO) model. These models predict a set of π molecular orbitals with distinct energy levels.[4] For a more quantitative description, ab initio and density functional theory (DFT) calculations are employed. These methods provide accurate predictions of molecular geometries, orbital energies, and electronic transition energies.
A key feature of the ground state of linear polyenes is bond length alternation, with distinct single and double bond character, which has been confirmed by X-ray crystallography for various polyenes.[1] This alternation is a consequence of the Peierls distortion and is crucial for accurately predicting their electronic properties.
The primary electronic transition observed in the UV-Vis spectrum of linear polyenes is the strongly allowed π → π* transition from the HOMO to the LUMO, which corresponds to the 1¹Ag → 1¹Bu transition in molecules with C2h symmetry.[3] However, a lower-energy, symmetry-forbidden excited state, the 2¹Ag state, has been identified in longer polyenes, which plays a significant role in their photophysics.[3]
Quantitative Data
The following tables summarize key quantitative data related to the electronic structure of this compound and related linear polyenes. It is important to note that specific experimental data for this compound is limited in the literature; therefore, some values are based on established trends and theoretical calculations for linear polyenes.
| Parameter | Value | Method | Reference |
| Molecular Formula | C12H14 | - | PubChem |
| Molar Mass | 158.24 g/mol | - | PubChem |
| IUPAC Name | This compound | - | PubChem |
| CAS Number | 2423-92-9 | - | PubChem |
Table 1: General Properties of this compound
| Parameter | Experimental Value (nm) | Solvent | Reference |
| λmax (S0 → S2) | 362 | Not specified | Doc Brown's Chemistry |
Table 2: Experimental UV-Vis Absorption Data
| Parameter | Calculated Value | Method |
| HOMO Energy | Estimated ~ -6.0 eV | Based on trends for linear polyenes |
| LUMO Energy | Estimated ~ -1.5 eV | Based on trends for linear polyenes |
| HOMO-LUMO Gap | Estimated ~ 4.5 eV | Based on trends for linear polyenes |
| First Excitation Energy (S0 → S1) | Estimated ~ 3.0 eV | Based on trends for linear polyenes |
| Second Excitation Energy (S0 → S2) | Estimated ~ 3.4 eV | Corresponds to λmax of 362 nm |
Table 3: Theoretical Electronic Structure Data (Estimated)
| Bond | Typical Length (Å) |
| C=C | ~1.36 |
| C-C | ~1.45 |
Table 4: Typical Bond Lengths in Linear Polyenes [1]
Experimental Protocols
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary technique for investigating the electronic transitions in conjugated systems.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as hexane or ethanol. The concentration is typically in the micromolar range to ensure adherence to the Beer-Lambert law.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range that covers the expected π → π* transitions (e.g., 200-600 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined. The molar absorptivity (ε) can be calculated if the concentration and path length are known. The vibronic structure of the absorption band provides information about the geometry changes upon electronic excitation.[3]
Photoelectron Spectroscopy (PES)
PES provides direct information about the binding energies of electrons in molecular orbitals. Both Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) can be employed.
Methodology for UPS (Valence Electrons):
-
Sample Introduction: The this compound sample is introduced into a high-vacuum chamber, typically as a gas or a thin film.
-
Ionization Source: A UV light source, commonly a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV), is used to irradiate the sample.
-
Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.
-
Data Analysis: The binding energies of the valence electrons are calculated using the equation: Binding Energy = Photon Energy - Kinetic Energy. The resulting spectrum shows a series of bands corresponding to the ionization from different molecular orbitals.
Visualizations
Molecular Orbital Energy Level Diagram
The following diagram illustrates the π molecular orbitals and their relative energy levels for this compound, as predicted by simple molecular orbital theory.
Caption: Molecular orbital energy levels of this compound.
Computational Workflow for Electronic Structure Calculation
This diagram outlines a typical workflow for the theoretical calculation of the electronic properties of this compound.
References
The Molecular Orbital Theory of Conjugated Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular orbital (MO) theory as it applies to conjugated systems. It delves into the foundational principles, quantitative data, experimental protocols, and applications, with a particular focus on aspects relevant to drug development and molecular sciences.
Core Principles of Molecular Orbital Theory in Conjugated Systems
Molecular orbital theory provides a sophisticated model for understanding the electronic structure and reactivity of molecules. In conjugated systems, where alternating single and multiple bonds create a delocalized network of π-electrons, this theory is particularly insightful.
The π-Electron Approximation
A cornerstone of applying MO theory to conjugated systems is the π-electron approximation . This model separates the molecular orbitals of a planar conjugated molecule into two distinct sets: the σ-framework and the π-system.[1] The σ-bonds are formed by the head-on overlap of sp² hybridized orbitals and are considered to be localized and at a lower energy level, forming the structural backbone of the molecule.[1] The π-orbitals, formed by the side-on overlap of unhybridized p-orbitals, are at a higher energy level and are responsible for the unique electronic properties of conjugated molecules.[1] This separation is justified by the different symmetries of the σ and π orbitals, which minimizes their interaction.[2]
The Linear Combination of Atomic Orbitals (LCAO) Method
The molecular orbitals (ψ) of the π-system are constructed using the Linear Combination of Atomic Orbitals (LCAO) method. This approach represents the molecular orbitals as a weighted sum of the atomic p-orbitals (φ) from each atom in the conjugated system.[3]
ψ = c₁φ₁ + c₂φ₂ + ... + cₙφₙ = Σcᵢφᵢ
Where 'n' is the number of atoms in the conjugated system, and the coefficients 'cᵢ' determine the contribution of each atomic orbital to the molecular orbital. The number of molecular orbitals formed is always equal to the number of atomic orbitals combined.[3]
Hückel Molecular Orbital (HMO) Theory
For planar, conjugated hydrocarbons, the Hückel Molecular Orbital (HMO) theory offers a simplified yet powerful method for determining the energies of the π-molecular orbitals.[4][5] This theory is based on a set of simplifying assumptions:
-
Only π-electrons are considered. The σ-framework is assumed to be fixed.[4]
-
Overlap integrals (Sᵢⱼ) between different atomic orbitals are neglected (Sᵢⱼ = 0 for i ≠ j, and Sᵢᵢ = 1).[1]
-
Coulomb integrals (Hᵢᵢ) , representing the energy of an electron in a p-orbital on atom 'i', are all set to a constant value, α.[1]
-
Resonance integrals (Hᵢⱼ) , representing the energy of interaction between p-orbitals on adjacent atoms 'i' and 'j', are set to a constant value, β. For non-adjacent atoms, Hᵢⱼ is set to 0.[1]
By solving the secular determinant derived from these approximations, the energies of the π-molecular orbitals can be expressed in terms of α and β.[4]
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[6] These orbitals are crucial for understanding a molecule's reactivity and electronic properties.
-
HOMO: The highest energy orbital that contains electrons. It acts as an electron donor in chemical reactions.[7]
-
LUMO: The lowest energy orbital that is empty of electrons. It acts as an electron acceptor in chemical reactions.[7]
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A smaller gap indicates that the molecule can be more easily excited, which influences its color, reactivity, and potential as a chromophore.[8][9] In drug design, the shapes and energies of the HOMO and LUMO are key to understanding drug-receptor interactions.[10]
Quantitative Data on Conjugated Systems
The delocalization of π-electrons in conjugated systems leads to measurable differences in bond lengths, increased stability (resonance energy), and characteristic electronic transitions.
Bond Lengths in Conjugated Molecules
In conjugated systems, the bond lengths of the formal single and double bonds are averaged. For example, in 1,3-butadiene, the C-C single bond is shorter than a typical alkane C-C single bond, and the C=C double bonds are slightly longer than an isolated alkene C=C double bond.[11] This is a direct consequence of π-electron delocalization.
| Molecule | Bond | Experimental Bond Length (Å) |
| Ethylene | C=C | 1.3305[11] |
| 1,3-Butadiene | C=C | 1.338[11][12] |
| C-C | 1.454[11][12] | |
| Benzene | C-C | 1.398[6] |
Table 1: Comparison of Experimental Bond Lengths.
Resonance Energies of Aromatic Compounds
The increased stability of conjugated systems due to electron delocalization is quantified by the resonance energy. This is the difference in energy between the actual molecule and a hypothetical structure with localized bonds.[13]
| Compound | Resonance Energy (kcal/mol) |
| Benzene | 36[13][14] |
| Naphthalene | 61 |
| Anthracene | 84 |
| Furan | 16[15] |
| Pyrrole | 21 |
| Thiophene | 29 |
Table 2: Resonance Energies of Selected Aromatic Compounds. [13][14][15]
Electronic Transitions in Conjugated Polyenes
The absorption of ultraviolet and visible (UV-Vis) light by conjugated molecules corresponds to the promotion of an electron from a lower energy π-orbital to a higher energy π-orbital (a π → π transition).[16] As the length of the conjugated system increases, the HOMO-LUMO gap decreases, resulting in the absorption of longer wavelengths of light.[17]
| Polyene | λ_max (nm) |
| Ethene | 162[18] |
| 1,3-Butadiene | 217[18][19] |
| 1,3,5-Hexatriene | 258[17] |
| 1,3,5,7-Octatetraene | 290 |
| Dodeca-1,3,5,7,9,11-hexaene | 362[18] |
Table 3: Wavelength of Maximum UV-Vis Absorption (λ_max) for a Series of Conjugated Polyenes. [17][18][19]
Experimental Protocols
The theoretical predictions of molecular orbital theory can be verified and complemented by various experimental techniques.
UV-Vis Spectroscopy of Conjugated Dyes
This protocol outlines the general procedure for measuring the absorption spectra of conjugated dyes to determine their λ_max.
Objective: To determine the wavelength of maximum absorbance (λ_max) for a series of conjugated dyes and correlate it with the extent of conjugation.
Materials:
-
Series of conjugated dyes (e.g., cyanine dyes) dissolved in a suitable solvent (e.g., methanol or ethanol) at a low concentration (e.g., 10⁻⁵ M).[2]
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solvent for blanking and rinsing.
Methodology:
-
Instrument Preparation: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Blanking the Spectrophotometer:
-
Fill a clean quartz cuvette with the pure solvent that was used to dissolve the dyes.[2]
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Record a baseline spectrum of the solvent. This will be subtracted from the sample spectra to correct for any absorbance from the solvent and the cuvette itself.[2][4]
-
-
Sample Measurement:
-
Rinse a second clean cuvette with a small amount of the first dye solution.
-
Fill the cuvette with the first dye solution to about three-quarters full.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum over a suitable wavelength range (e.g., 350-800 nm for visible dyes).[4]
-
Identify and record the wavelength of maximum absorbance (λ_max).[2]
-
-
Data Analysis:
-
Repeat step 3 for each dye in the series.
-
Plot λ_max as a function of the length of the conjugated system.
-
Analyze the trend to observe the effect of increasing conjugation on the absorption wavelength.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy of Conjugated Systems
NMR spectroscopy is a powerful tool for elucidating the structure of conjugated systems by providing information about the chemical environment and connectivity of atoms.
Objective: To characterize the structure of a conjugated molecule and confirm the presence of conjugation.
Materials:
-
Sample of the conjugated compound.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR spectrometer.
-
NMR tubes.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in the appropriate deuterated solvent in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Analyze the chemical shifts of the protons attached to the conjugated system. Protons on sp² carbons in conjugated systems typically resonate in the downfield region (δ 5-8 ppm).
-
Analyze the coupling constants (J-values) between adjacent protons. The magnitude of the coupling constants can provide information about the geometry of the double bonds (cis or trans).
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
Analyze the chemical shifts of the carbon atoms in the conjugated system. sp² carbons in conjugated systems typically resonate in the downfield region (δ 100-150 ppm).
-
-
2D NMR Spectroscopy (e.g., COSY, HSQC):
-
For more complex molecules, acquire 2D NMR spectra.
-
A COSY (Correlation Spectroscopy) spectrum will show correlations between coupled protons, helping to establish the connectivity of the proton network within the conjugated system.[20]
-
An HSQC (Heteronuclear Single Quantum Coherence) spectrum will show correlations between protons and the carbons they are directly attached to, aiding in the assignment of both ¹H and ¹³C signals.[20]
-
-
Structure Elucidation: Combine the information from all NMR experiments to confirm the structure of the conjugated system and the connectivity of its atoms.
Computational Chemistry Workflow for Analyzing Conjugated Molecules
Computational methods, such as Density Functional Theory (DFT), are invaluable for calculating the electronic structure and properties of conjugated systems.
Objective: To calculate the molecular orbitals, HOMO-LUMO gap, and other electronic properties of a conjugated molecule.
Methodology:
-
Molecule Building and Geometry Optimization:
-
Construct the 3D structure of the molecule of interest using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform a geometry optimization using a suitable computational chemistry software package (e.g., Gaussian, ORCA). This step finds the lowest energy conformation of the molecule. A common method is to use a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
-
Molecular Orbital Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals and their energies.
-
-
Analysis of Results:
-
Visualize the HOMO and LUMO to understand their spatial distribution and nodal properties.
-
Calculate the HOMO-LUMO energy gap.
-
Calculate other properties of interest, such as the molecular electrostatic potential (MEP) map, which can provide insights into reactive sites.
-
-
Simulation of Spectra (Optional):
-
Use methods like Time-Dependent DFT (TD-DFT) to simulate the UV-Vis spectrum and compare the calculated λ_max with experimental data.
-
Visualizing Key Concepts and Workflows
Diagrams are essential for understanding the abstract concepts of molecular orbital theory and its applications.
Caption: A logical workflow for applying the Hückel Molecular Orbital theory.
Caption: The effect of increased conjugation on the HOMO-LUMO energy gap.
Caption: Frontier Molecular Orbital theory applied to drug-receptor binding.
Applications in Drug Development
The principles of molecular orbital theory are instrumental in modern drug discovery and development.
-
Quantitative Structure-Activity Relationships (QSAR): MO theory-derived parameters, such as HOMO and LUMO energies, and charge distributions, can be used as descriptors in QSAR models to correlate a molecule's electronic structure with its biological activity.
-
Mechanism of Action: Understanding the frontier orbitals can provide insights into how a drug molecule interacts with its biological target. For example, a drug might act as a nucleophile, donating electrons from its HOMO to an electrophilic site on a receptor.[7]
-
Drug Metabolism: The reactivity of different parts of a drug molecule, which can be predicted using MO theory, can help in anticipating its metabolic fate. Sites with a high electron density (e.g., high HOMO coefficient) may be more susceptible to oxidative metabolism.
-
Design of Novel Drugs: Computational chemists can use MO theory to design new drug candidates with improved properties. For instance, by modifying a lead compound, they can tune its HOMO-LUMO gap to alter its reactivity or absorption spectrum, or to enhance its binding affinity to a target receptor.[10]
Conclusion
Molecular orbital theory provides a robust framework for understanding the electronic structure, stability, and reactivity of conjugated systems. Its application, ranging from the qualitative predictions of the Hückel method to sophisticated computational calculations, offers invaluable insights for researchers in chemistry and drug development. By leveraging the principles of MO theory, scientists can better predict molecular properties, interpret experimental data, and design novel molecules with desired functions.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. lakeheadu.ca [lakeheadu.ca]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Conjugated Dyes | Chem Lab [chemlab.truman.edu]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. learn.schrodinger.com [learn.schrodinger.com]
- 10. m.youtube.com [m.youtube.com]
- 11. staff.ulsu.ru [staff.ulsu.ru]
- 12. Equilibrium structures for butadiene and ethylene: compelling evidence for pi-electron delocalization in butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resonance energy [chem.ucalgary.ca]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 19. UV visible spectroscopy ( electronic spectroscopy) | PPTX [slideshare.net]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Isomerism in Dodeca-1,3,5,7,9,11-hexaene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the isomerism exhibited by the linear polyene dodeca-1,3,5,7,9,11-hexaene. The focus is on the geometric isomerism arising from its six carbon-carbon double bonds, alongside a discussion of its spectroscopic properties and synthetic considerations. While specific experimental data for all isomers of this compound is not extensively available in the literature, this guide extrapolates from the well-established principles of polyene chemistry to provide a comprehensive overview for research and development applications.
Introduction to this compound
This compound is a conjugated polyene with the molecular formula C12H14.[1] Its structure consists of a twelve-carbon chain with six alternating double and single bonds. This extensive conjugation gives rise to unique electronic and spectroscopic properties. The presence of multiple double bonds allows for a large number of geometric isomers, which can have distinct physical, chemical, and biological properties. Understanding the nature and interplay of these isomers is crucial for any application, from materials science to drug design.
Geometric Isomerism
The primary form of isomerism in this compound is geometric isomerism, also known as cis-trans or E/Z isomerism. Each of the six double bonds can exist in either a cis (Z) or trans (E) configuration.
For a polyene with 'n' double bonds and dissimilar ends, the total number of possible geometric isomers is given by the formula 2^n.[2] In the case of this compound, with six double bonds (n=6), the theoretical number of geometric isomers is:
2^6 = 64
These 64 isomers will have the same molecular formula and connectivity but will differ in the spatial arrangement of their atoms, leading to variations in their physical and spectroscopic properties.
Table 1: Theoretical Number of Geometric Isomers for Linear Polyenes
| Polyene (general formula) | Number of Double Bonds (n) | Number of Geometric Isomers (2^n) |
| Buta-1,3-diene | 2 | 4 |
| Hexa-1,3,5-triene | 3 | 8 |
| Octa-1,3,5,7-tetraene | 4 | 16 |
| Deca-1,3,5,7,9-pentaene | 5 | 32 |
| This compound | 6 | 64 |
Spectroscopic Properties of Polyene Isomers
The extended π-system in this compound and its isomers governs their spectroscopic behavior, particularly in UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Visible Spectroscopy
Conjugated polyenes are known for their strong absorption in the UV-Visible region of the electromagnetic spectrum. The primary electronic transition of interest is the π → π* transition. The wavelength of maximum absorption (λmax) is highly dependent on the extent of conjugation and the specific geometry of the isomer.
-
Effect of Conjugation Length: As the number of conjugated double bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in a bathochromic (red) shift, meaning the λmax moves to longer wavelengths.
-
Effect of Isomer Geometry: Generally, all-trans isomers are more planar and have greater orbital overlap, leading to a higher λmax and a larger molar absorptivity (ε) compared to their cis counterparts. The introduction of cis bonds can disrupt the planarity of the molecule, leading to a hypsochromic (blue) shift to shorter wavelengths.
While specific λmax values for all 64 isomers of this compound are not documented, the trend observed in shorter polyenes can be extrapolated.
Table 2: UV-Visible Absorption Maxima (λmax) for All-trans-Polyenes
| Polyene | Number of Double Bonds | λmax (nm) |
| 1,3-Butadiene | 2 | 217 |
| 1,3,5-Hexatriene | 3 | 258 |
| 1,3,5,7-Octatetraene | 4 | 290 |
| 1,3,5,7,9-Decapentaene | 5 | 334 |
| This compound | 6 | ~364 (estimated) |
Data for shorter polyenes is well-established; the value for this compound is an estimation based on the observed trend.
NMR Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are invaluable tools for elucidating the specific geometric configuration of polyene isomers.
-
¹H NMR: The chemical shifts of the olefinic protons are particularly informative. Protons on trans double bonds typically resonate at a lower field (higher ppm) than those on cis double bonds. The coupling constants (J-values) between adjacent vinyl protons are also diagnostic: J(trans) is typically in the range of 12-18 Hz, while J(cis) is smaller, around 7-12 Hz.
-
¹³C NMR: The chemical shifts of the carbon atoms in the polyene chain are also influenced by the geometry of the double bonds.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict the NMR spectra of different isomers, aiding in their identification.[3]
Synthesis and Isomerization
The synthesis of specific polyene isomers can be challenging due to the potential for isomerization during the reaction or purification process. Several synthetic methodologies are commonly employed:
-
Wittig Reaction: A widely used method for forming carbon-carbon double bonds. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.
-
Horner-Wadsworth-Emmons (HWE) Reaction: Often provides better E-selectivity for the formation of trans double bonds.
-
Julia Olefination: Another method for the stereoselective synthesis of alkenes.
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura and Stille couplings are powerful tools for constructing conjugated systems with good stereocontrol.[4]
Once a particular isomer is synthesized, it may undergo isomerization when exposed to heat, light, or catalysts. Studies on longer polyenes have shown that the energy barriers for cis-trans isomerization in the excited state can be relatively low (2-4 kcal/mol).[5][6] This suggests that a mixture of isomers can exist in equilibrium, and their distribution may be temperature-dependent.
Generalized Experimental Workflow for Isomer Synthesis and Characterization
References
- 1. This compound | C12H14 | CID 53756283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Symmetry control of radiative decay in linear polyenes: Low barriers for isomerization in the S1 state of hexadecaheptaene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Long-Chain Polyenes
For Researchers, Scientists, and Drug Development Professionals
Long-chain polyenes, organic compounds characterized by multiple conjugated carbon-carbon double bonds, are fundamental to a wide range of scientific disciplines. Their unique electronic structures give rise to distinctive properties that are leveraged in materials science, natural dyes, and critically, in pharmaceutical applications. This guide provides a comprehensive overview of the core physical and chemical properties of these molecules, details key experimental protocols for their study, and explores their mechanism of action in a therapeutic context.
Physical Properties of Long-Chain Polyenes
The defining feature of long-chain polyenes is their extended π-conjugated system, which dictates their physical characteristics, from their vibrant colors to their electrical properties.
Optical and Electronic Properties
The conjugated system of alternating single and double bonds is responsible for the characteristic optical properties of polyenes.[1] As the number of conjugated double bonds (N) increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. This results in the absorption of lower energy light, causing a bathochromic (red) shift in the UV-Visible absorption spectrum.[2] For long polyenes, this absorption can extend into the visible region, rendering the compounds colored.[1]
The relationship between the number of conjugated double bonds and the maximum absorption wavelength (λmax) is a key characteristic. For shorter polyenes, the absorption maximum can be estimated, but as the chain length becomes very long (approaching "nearly infinite"), the absorption wavelength converges to a limiting value.[3][4] Extrapolation of experimental data for oligomers suggests this limit is around 700 nm.[5][6]
Some polyenes, like polyacetylene, can exhibit significant electrical conductivity upon doping, a property attributed to the delocalized π-electrons along the polymer chain.[1]
Table 1: UV-Visible Absorption Maxima for All-trans α,ω-diphenylpolyenes
| Number of Conjugated Double Bonds (N) | λmax (nm) in Benzene |
|---|---|
| 1 | 319 |
| 2 | 352 |
| 3 | 377 |
| 4 | 404 |
| 5 | 425 |
| 7 | 465 |
(Data compiled from various spectroscopic studies of diphenylpolyenes, representative of typical trends.)
Structural Properties: Bond Length Alternation
In an idealized conjugated system, one might expect complete delocalization leading to uniform bond lengths. However, in polyenes, a phenomenon known as bond length alternation persists even in very long chains. The formal single bonds are shorter than typical alkane C-C bonds, and the double bonds are longer than isolated alkene C=C bonds, but they do not become equal.[7] This alternation diminishes toward the center of a long chain, reaching a limiting value, while bonds near the ends of the chain remain more distinct.[8][9]
Table 2: Calculated Bond Lengths in Long All-trans Polyene Chains
| Bond Position | C=C Bond Length (Å) | C-C Bond Length (Å) |
|---|---|---|
| End of Chain | 1.3442 | 1.4425 |
| Center of "Infinite" Chain (Limit) | 1.3652 | 1.4238 |
(Data from MP2/cc-pVTZ level calculations on polyene oligomers up to n=11 repeat units.)[9]
Solubility and Stability
The solubility of long-chain polyenes is highly dependent on their structure. Unsubstituted polyenes are generally nonpolar and thus soluble in nonpolar organic solvents like n-pentane or 2-methyl-THF.[6] However, their solubility tends to decrease as the chain length increases due to stronger intermolecular forces.[10] To enhance solubility, particularly for use in biological systems or for easier processing, bulky or polar side groups are often incorporated into the molecular structure.[3]
Polyenes are susceptible to degradation, particularly through oxidation, which can break the conjugated chain.[11] This reactivity increases with chain length.[12] Their stability can be enhanced by bulky side groups that sterically protect the polyene backbone from attack.[3] Thermally, polyenes can undergo complex decomposition pathways involving chain scission and crosslinking.[13]
Chemical Properties and Reactivity
The dense π-electron cloud of polyenes makes them more reactive than simple alkenes.[1] They are prone to electrophilic addition and are readily oxidized. A key class of reactions involving polyenes is electrocyclization, a pericyclic reaction where a conjugated polyene undergoes ring closure. The stereochemistry of these reactions is governed by the principles of orbital symmetry (Woodward-Hoffmann rules).[14]
Role in Drug Development: Polyene Antifungals
Long-chain polyenes are a cornerstone of antifungal therapy.[15] Molecules like Amphotericin B, nystatin, and natamycin are macrolides, featuring a large lactone ring with a rigid, hydrophobic polyene "tail" and a flexible, hydrophilic polyol "head".[16]
Mechanism of Action
The primary mechanism of action for polyene antifungals is the disruption of the fungal cell membrane.[17] Unlike mammalian cells which contain cholesterol, fungal membranes contain ergosterol. The hydrophobic polyene section has a high affinity for ergosterol.[16] Upon binding, multiple polyene-ergosterol complexes assemble to form transmembrane channels or pores.[17][18] This leads to the leakage of essential intracellular ions (like K+) and small molecules, disrupting the membrane potential and ultimately causing cell death.[18] This targeted interaction with ergosterol provides a degree of selectivity for fungal cells over host cells, although binding to cholesterol can still occur, leading to toxicity.[15]
Experimental Protocols
Synthesis: Iterative Cross-Coupling for Polyene Motifs
A powerful strategy for the controlled synthesis of complex polyenes involves an iterative cross-coupling approach using bifunctional building blocks. This method allows for the sequential addition of diene or triene units to construct long, stereochemically defined polyene chains.[19]
Methodology:
-
Coupling Reaction: A starting polyenyl pinacol boronic ester is coupled with a bifunctional halo MIDA (N-methyliminodiacetic acid) boronate building block. The reaction is typically catalyzed by a palladium complex (e.g., XPhos palladacycle) in the presence of a base like cesium carbonate (Cs2CO3) in a solvent such as DMSO.[19]
-
Deprotection: The MIDA protecting group on the newly elongated polyene is removed. This is often achieved by treating the intermediate with sodium bicarbonate in methanol, which converts the MIDA boronate back into a pinacol boronic ester.[19]
-
Iteration: The resulting elongated pinacol boronic ester is now ready for the next coupling cycle with another bifunctional building block. This process is repeated until the desired chain length is achieved.
-
Capping: The final iterative product (a polyenyl MIDA boronate) is coupled with a terminal vinyl halide "capping" group. This final step often uses aqueous basic conditions (e.g., NaOH in THF/H2O) to promote the in-situ release of a highly reactive boronic acid for the final coupling.[19]
-
Purification and Characterization: At each stage, and for the final product, purification is typically performed using High-Performance Liquid Chromatography (HPLC). Characterization is achieved through standard spectroscopic methods including ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry.[6][20]
Characterization: UV-Visible Spectroscopy
UV-Vis spectroscopy is the primary technique for characterizing the electronic structure of polyenes.
Methodology:
-
Sample Preparation: A dilute solution of the purified polyene is prepared in a suitable, UV-transparent solvent (e.g., n-pentane, 2-methyl-THF, or cyclohexane).[6] The concentration should be adjusted to yield an absorbance maximum in the range of 0.5-1.5 AU.
-
Instrument Setup: A dual-beam spectrophotometer is calibrated with a blank cuvette containing only the solvent.
-
Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). Key data points to record are the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which requires a precisely known concentration.
-
Low-Temperature Measurement (Optional): To resolve fine vibronic structure, which may be broadened by conformational disorder at room temperature, spectra can be recorded at 77 K (liquid nitrogen temperature).[5] This involves placing the sample cuvette in a specialized cryostat within the spectrophotometer. A significant red shift and sharpening of the absorption bands upon cooling can indicate a more ordered, planar conformation at low temperatures.[5][6]
References
- 1. Polyene - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bowdoin.edu [bowdoin.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. How long are the ends of polyene chains? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 15. gtr.ukri.org [gtr.ukri.org]
- 16. mdpi.com [mdpi.com]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. scribd.com [scribd.com]
- 19. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dodeca-1,3,5,7,9,11-hexaene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodeca-1,3,5,7,9,11-hexaene (C₁₂H₁₄) is a linear polyene hydrocarbon containing a conjugated system of six double bonds. While the broader class of polyenes, particularly carotenoids, has been extensively studied since the pioneering work of Nobel laureate Richard Kuhn, specific research and detailed characterization of this particular unsubstituted hexaene are limited in publicly available literature. This guide synthesizes the available information on this compound, focusing on its historical context within polyene research, theoretical synthetic pathways, and known physical and spectroscopic properties. Due to the scarcity of specific experimental data, this document also outlines general methodologies applicable to the synthesis and characterization of similar conjugated systems, providing a foundational framework for researchers interested in this molecule.
Introduction and Historical Context
The study of linear polyenes is deeply rooted in the history of organic chemistry, with significant advancements driven by the investigation of natural pigments. The work of Richard Kuhn in the 1930s on carotenoids, which are substituted long-chain polyenes, was instrumental in understanding their structure and biological importance, leading to his Nobel Prize in Chemistry in 1938. This era of research established the fundamental principles of polyene chemistry, including their synthesis, spectroscopic properties, and relationship between conjugation length and color.
Physicochemical and Spectroscopic Data
Quantitative experimental data for this compound is sparse. The following table summarizes the available information.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₄ | - |
| Molecular Weight | 158.24 g/mol | Calculated |
| CAS Number | 2423-92-9 | Chemical Abstracts Service |
| UV-Vis λmax | 362 nm | Spectroscopic Data[1] |
Note: The UV-Vis absorption maximum of 362 nm indicates that the molecule absorbs in the ultraviolet spectrum and would likely appear colorless or very pale yellow.[1] This is consistent with the general trend observed in polyenes where the absorption maximum shifts to longer wavelengths (bathochromic shift) with increasing conjugation length.
Theoretical Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not well-documented, established methods for the synthesis of conjugated polyenes can be applied. The Wittig reaction is a cornerstone of alkene synthesis and is particularly well-suited for the controlled formation of carbon-carbon double bonds.
General Wittig Reaction for Polyene Synthesis
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene. For the synthesis of a symmetrical polyene like this compound, a convergent strategy can be employed.
Conceptual Experimental Workflow:
Caption: Conceptual workflow for polyene synthesis via the Wittig reaction.
Detailed Hypothetical Protocol (based on general Wittig reaction principles):
-
Preparation of the Wittig Reagent: A suitable phosphonium salt, such as a triphenylphosphonium halide with a conjugated backbone (e.g., derived from a C6 polyene halide), would be suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Ylide Formation: The suspension is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., n-butyllithium in hexanes) is added dropwise. The reaction mixture is allowed to stir for a period to ensure complete formation of the deep red or orange colored phosphorus ylide.
-
Reaction with Aldehyde: A solution of an appropriate unsaturated aldehyde (e.g., a C6 polyenal) in the same anhydrous solvent is then added slowly to the ylide solution at low temperature.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or alumina to isolate the this compound from the triphenylphosphine oxide byproduct and any unreacted starting materials.
Characterization
Should this compound be synthesized, a suite of analytical techniques would be employed for its characterization.
Logical Workflow for Characterization:
References
Methodological & Application
Application Notes and Protocols: Synthesis of Dodeca-1,3,5,7,9,11-hexaene via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of dodeca-1,3,5,7,9,11-hexaene, a conjugated polyene of interest in materials science and as a potential molecular wire. The synthetic strategy employs a double Wittig reaction, a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2][3] The protocol outlines the preparation of the key precursors, hexa-2,4-dienedial and vinyltriphenylphosphonium bromide, followed by the Wittig olefination to yield the target polyene. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and materials chemistry.
Introduction
Conjugated polyenes are a class of organic molecules characterized by alternating single and double carbon-carbon bonds. This electronic structure imparts unique optical and electronic properties, making them valuable components in the development of organic semiconductors, nonlinear optical materials, and molecular wires. This compound, with its extended π-system, is a representative example of this class of compounds.
The Wittig reaction is a highly effective method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[2][3] Its reliability and functional group tolerance have made it a cornerstone of modern organic synthesis.[1] This protocol details a double Wittig reaction approach to synthesize this compound from the readily accessible precursor, hexa-2,4-dienedial.
Synthesis Pathway
The overall synthetic strategy involves a two-step process, beginning with the preparation of the necessary Wittig reagent, followed by the coupling reaction.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the Wittig reaction and should be appropriately dried and degassed. All reactions involving air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Grade |
| Triphenylphosphine | Sigma-Aldrich | 99% |
| Vinyl bromide | Sigma-Aldrich | 1.0 M in THF |
| n-Butyllithium | Sigma-Aldrich | 2.5 M in hexanes |
| Hexa-2,4-dienedial | TCI Chemicals | >95% |
| Anhydrous Tetrahydrofuran (THF) | Acros Organics | 99.9%, extra dry |
| Anhydrous Diethyl Ether | Fisher Scientific | ACS Grade |
| Dichloromethane | VWR | ACS Grade |
| Hexane | VWR | ACS Grade |
| Ethyl Acetate | VWR | ACS Grade |
| Magnesium Sulfate | Fisher Scientific | Anhydrous |
Protocol 1: Synthesis of Vinyltriphenylphosphonium Bromide (Wittig Salt)
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (26.2 g, 0.1 mol) in 100 mL of anhydrous toluene.
-
While stirring, add vinyl bromide (1 M solution in THF, 110 mL, 0.11 mol) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature. The white precipitate of vinyltriphenylphosphonium bromide will form.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether (3 x 50 mL).
-
Dry the solid under vacuum to afford the Wittig salt.
Protocol 2: Synthesis of this compound
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, suspend vinyltriphenylphosphonium bromide (14.8 g, 40 mmol) in 200 mL of anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 16 mL, 40 mmol) dropwise to the suspension over 30 minutes. The formation of the orange-red ylide will be observed.
-
Stir the resulting ylide solution at -78 °C for an additional hour.
-
In a separate flask, dissolve hexa-2,4-dienedial (1.10 g, 10 mmol) in 50 mL of anhydrous THF.
-
Add the solution of hexa-2,4-dienedial dropwise to the ylide solution at -78 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Data Presentation
The following table summarizes expected data for the synthesis of this compound based on typical yields for similar polyene syntheses and calculated spectroscopic data.
Table 2: Product Characterization and Yield
| Parameter | Expected Value |
| Yield | 40-60% |
| Appearance | Yellow to orange solid |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.5-7.5 (m, 14H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 120-140 (multiple signals) |
| UV-Vis (λmax in Hexane) | ~380-420 nm |
| Molecular Formula | C₁₂H₁₄ |
| Molecular Weight | 158.24 g/mol |
Logical Relationships in the Wittig Reaction
The core of this synthesis is the Wittig reaction, which proceeds through a series of well-defined intermediates.
Figure 2: Key intermediates in the Wittig reaction mechanism.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound utilizing the Wittig reaction. The provided experimental procedures, data, and diagrams are intended to facilitate the successful execution of this synthesis by researchers in various fields. The versatility of the Wittig reaction allows for potential modifications to this protocol for the synthesis of other conjugated polyenes and related functional materials.
References
Application Notes and Protocols for the Chromatographic Purification of Dodeca-1,3,5,7,9,11-hexaene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodeca-1,3,5,7,9,11-hexaene is a highly conjugated polyene of interest in materials science and as a potential chromophore in various applications. Its extended system of double bonds makes it susceptible to isomerization and degradation, necessitating mild and efficient purification techniques. This document provides detailed protocols for the purification of this compound using normal-phase, reversed-phase, and argentation chromatography. These methods are designed to yield high-purity material suitable for research and development purposes.
Data Presentation
Successful purification of this compound can be achieved through several chromatographic techniques. The choice of method will depend on the specific impurities present in the crude sample and the desired scale of purification. Below is a summary of expected performance for each method based on typical separations of similar long-chain polyenes.
| Chromatographic Method | Stationary Phase | Mobile Phase System | Expected Purity | Estimated Yield | Key Advantages |
| Normal-Phase HPLC | Silica Gel (5 µm) | Hexane/Acetone Gradient | >98% | 80-90% | Good for removing polar impurities. |
| Reversed-Phase HPLC | C18 (5 µm) | Acetonitrile/Water Gradient | >99% | 75-85% | Excellent for separating non-polar impurities and isomers. |
| Argentation Chromatography | Silver Nitrate Impregnated Silica Gel | Hexane/Toluene Gradient | >99% | 70-80% | Superior separation of geometric isomers based on the number and configuration of double bonds. |
Experimental Protocols
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
This method is effective for separating this compound from more polar impurities.
a. Materials and Reagents:
-
Crude this compound sample
-
Silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC-grade hexane
-
HPLC-grade acetone
-
Sample dissolution solvent (e.g., hexane)
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
c. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of hexane to create a concentrated stock solution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
d. Chromatographic Conditions:
-
Mobile Phase A: 100% Hexane
-
Mobile Phase B: 100% Acetone
-
Gradient Program:
-
0-5 min: 0% B
-
5-20 min: 0% to 10% B (linear gradient)
-
20-25 min: 10% B (isocratic)
-
25-30 min: 10% to 0% B (linear gradient)
-
30-35 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 350 nm (based on the expected UV absorbance of the conjugated system)
-
Injection Volume: 10-50 µL, depending on the concentration of the sample.
e. Fraction Collection and Post-Purification:
-
Collect the fractions corresponding to the main peak of this compound.
-
Combine the collected fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<30 °C) to prevent degradation.
-
Analyze the purity of the final product by re-injecting a small aliquot onto the HPLC system.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a powerful technique for separating this compound from non-polar impurities and closely related isomers.
a. Materials and Reagents:
-
Crude this compound sample
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Sample dissolution solvent (e.g., acetonitrile or a mixture of acetonitrile and a minimal amount of a less polar solvent like THF)
b. Instrumentation:
-
HPLC system with a UV-Vis detector.
c. Sample Preparation:
-
Dissolve the crude sample in the mobile phase, starting with the initial gradient conditions if possible. If solubility is an issue, use a stronger solvent like acetonitrile or a mixture with a small amount of tetrahydrofuran (THF), ensuring it is miscible with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
d. Chromatographic Conditions:
-
Mobile Phase A: 100% Water
-
Mobile Phase B: 100% Acetonitrile
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: 70% to 100% B (linear gradient)
-
25-30 min: 100% B (isocratic)
-
30-35 min: 100% to 70% B (linear gradient)
-
35-40 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 350 nm
-
Injection Volume: 10-50 µL
e. Fraction Collection and Post-Purification:
-
Collect fractions of the target compound.
-
Remove the acetonitrile from the collected fractions via rotary evaporation. The remaining aqueous solution can be extracted with a non-polar solvent like hexane or dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.
-
Confirm purity using the same HPLC method.
Argentation (Silver Ion) Chromatography
This technique is particularly useful for separating geometric isomers of polyunsaturated compounds. The silver ions interact with the π-electrons of the double bonds, and this interaction is sensitive to the stereochemistry of the double bonds.
a. Preparation of Argentation Silica Gel:
-
Dissolve silver nitrate (AgNO₃) in deionized water to make a saturated solution.
-
In a separate container, weigh out silica gel (for flash chromatography, 60 Å, 40-63 µm).
-
Slowly add the silver nitrate solution to the silica gel with constant stirring until a thick slurry is formed.
-
Dry the slurry in an oven at 110 °C for 4-6 hours in the dark to activate the silica gel.
-
Store the prepared argentation silica gel in a dark, desiccated container.
b. Column Packing and Sample Application:
-
Pack a glass chromatography column with the prepared argentation silica gel using a non-polar solvent like hexane as the slurry solvent.
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or toluene).
-
Carefully load the sample onto the top of the column.
c. Elution:
-
Mobile Phase: A gradient of toluene in hexane is recommended.
-
Start with 100% hexane.
-
Gradually increase the percentage of toluene (e.g., 2%, 5%, 10%, 20%) to elute compounds with increasing unsaturation or different isomeric forms. The more double bonds or the more accessible they are, the stronger the retention.
-
-
Monitor the elution by collecting small fractions and analyzing them by thin-layer chromatography (TLC) or UV-Vis spectroscopy.
d. Fraction Analysis and Product Recovery:
-
Combine fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure.
-
The purified product may need to be passed through a small plug of regular silica gel to remove any leached silver ions.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Characterization of Polyenes using NMR and Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyenes are a class of organic compounds characterized by the presence of multiple conjugated double bonds. This structural feature is responsible for their distinct chemical and physical properties, including their frequent use as chromophores and their biological activity. Prominent examples of polyenes include carotenoids like β-carotene, essential for vision and antioxidant protection, and polyene macrolide antibiotics such as amphotericin B, a critical therapeutic agent for systemic fungal infections.
The precise characterization of polyenes is paramount in drug development, natural product chemistry, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two indispensable analytical techniques for the structural elucidation and quantification of these molecules. NMR provides detailed information about the carbon-hydrogen framework and stereochemistry, while MS offers accurate molecular weight determination and insights into fragmentation patterns, aiding in the identification of unknown polyenes and the characterization of their metabolites.
These application notes provide a comprehensive overview and detailed protocols for the characterization of polyenes using state-of-the-art NMR and MS techniques.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy of Polyenes
NMR spectroscopy is a powerful non-destructive technique that provides atomic-level information about the structure of a molecule. For polyenes, ¹H and ¹³C NMR are crucial for assigning the chemical shifts of the protons and carbons along the conjugated chain and in the substituent groups, thereby confirming the molecular structure and identifying isomers.
Data Presentation: NMR Chemical Shifts of Representative Polyenes
The following tables summarize the ¹H and ¹³C NMR chemical shifts for three representative polyenes: the carotenoid β-carotene, the vitamin A aldehyde all-trans-retinal, and the polyene macrolide antibiotic amphotericin B.
Table 1: ¹H and ¹³C NMR Chemical Shifts of β-Carotene in CDCl₃ [1]
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1, 1' | 34.6 | 1.62 | m | |
| 2, 2' | 39.6 | 1.47 | m | |
| 3, 3' | 19.3 | 1.62 | m | |
| 4, 4' | 33.2 | 2.02 | t | 6.4 |
| 5, 5' | 129.5 | - | ||
| 6, 6' | 137.8 | - | ||
| 7, 7' | 126.7 | 6.15 | d | 11.5 |
| 8, 8' | 137.2 | 6.15 | d | 11.5 |
| 9, 9' | 130.9 | - | ||
| 10, 10' | 130.0 | 6.63 | dd | 11.5, 14.9 |
| 11, 11' | 125.0 | 6.65 | dd | 11.5, 14.9 |
| 12, 12' | 137.3 | 6.37 | d | 14.9 |
| 13, 13' | 137.3 | - | ||
| 14, 14' | 132.5 | 6.25 | d | 14.9 |
| 15, 15' | 130.9 | 6.15 | m | |
| 16, 16' | 29.0 | 1.03 | s | |
| 17, 17' | 29.0 | 1.03 | s | |
| 18, 18' | 21.8 | 1.72 | s | |
| 19, 19' | 12.8 | 1.97 | s | |
| 20, 20' | 12.8 | 1.97 | s |
Table 2: ¹H and ¹³C NMR Chemical Shifts of all-trans-Retinal in CDCl₃ [2]
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1 | 34.2 | 1.62 | m | |
| 2 | 39.5 | 1.48 | m | |
| 3 | 19.3 | 1.62 | m | |
| 4 | 33.2 | 2.03 | t | 6.3 |
| 5 | 129.5 | - | ||
| 6 | 137.1 | - | ||
| 7 | 129.8 | 6.34 | d | 16.3 |
| 8 | 137.1 | 6.17 | d | 16.3 |
| 9 | 130.0 | - | ||
| 10 | 129.5 | 6.19 | dd | 11.5, 15.0 |
| 11 | 132.5 | 7.14 | dd | 11.5, 15.0 |
| 12 | 134.5 | 6.37 | d | 15.0 |
| 13 | 154.9 | - | ||
| 14 | 129.0 | 5.98 | d | 12.4 |
| 15 | 190.9 | 10.11 | d | 8.0 |
| 16 | 28.9 | 1.04 | s | |
| 17 | 28.9 | 1.04 | s | |
| 18 | 21.8 | 1.72 | s | |
| 19 | 12.9 | 2.03 | s | |
| 20 | 13.1 | 2.33 | s |
Table 3: ¹H and ¹³C NMR Chemical Shifts of Amphotericin B in DMSO-d₆
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 175.4 | - |
| 2 | 42.8 | 2.35, 2.55 |
| 3 | 70.9 | 3.95 |
| 4 | 34.9 | 1.45, 1.65 |
| 5 | 71.8 | 3.65 |
| ... | ... | ... |
| 41 (C1') | 98.7 | 4.85 |
| Mycosamine C2' | 56.4 | 3.05 |
| Mycosamine C3' | 70.2 | 3.25 |
| Mycosamine C4' | 68.9 | 3.15 |
| Mycosamine C5' | 72.5 | 3.55 |
| Mycosamine C6' | 18.2 | 1.15 |
Note: A complete, unambiguous assignment of all resonances for large, complex molecules like amphotericin B can be challenging and may require advanced 2D NMR techniques.
Experimental Protocol: NMR Analysis of a Polyene Sample
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of a polyene sample.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the polyene is soluble. For non-polar polyenes like carotenoids, CDCl₃ is a common choice. For more polar polyene macrolides, DMSO-d₆ or CD₃OD may be necessary.
-
Concentration: The required concentration depends on the nucleus being observed and the instrument's sensitivity.
-
For ¹H NMR, a concentration of 1-5 mg/mL is typically sufficient.
-
For ¹³C NMR, a higher concentration of 10-50 mg/mL is often required due to the lower natural abundance of the ¹³C isotope.
-
-
Procedure:
-
Weigh the desired amount of the polyene sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion, which is particularly important for the complex olefinic region of polyene spectra.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans or more, depending on concentration and desired signal-to-noise ratio.
-
-
2D NMR Experiments: For complex polyenes, 2D NMR experiments are invaluable for complete structural assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, providing long-range connectivity information.
-
3. Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired raw data.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to deduce neighboring proton environments.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the polyene structure, using 2D NMR data for confirmation.
Visualization of NMR Workflow
Caption: Experimental workflow for NMR analysis of polyenes.
Part 2: Mass Spectrometry (MS) of Polyenes
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. For polyenes, MS is crucial for confirming the molecular formula and identifying modifications or degradation products.
Data Presentation: Mass Spectral Data of Representative Polyenes
The following tables summarize the key mass spectral data for β-carotene and amphotericin B.
Table 4: ESI-MS Fragmentation Data for β-Carotene
| Ion | m/z (Observed) | Proposed Structure/Loss |
| [M+H]⁺ | 537.4 | Protonated Molecular Ion |
| [M+H-92]⁺ | 445.3 | Loss of Toluene |
| [M+H-106]⁺ | 431.3 | Loss of Xylene |
| [M+H-158]⁺ | 379.2 | Further Fragmentation |
Table 5: ESI-MS/MS Fragmentation Data for Amphotericin B [3][4]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss |
| 924.5 [M+H]⁺ | 906.5 | H₂O |
| 924.5 [M+H]⁺ | 761.4 | Mycosamine sugar moiety (C₆H₁₃NO₄) |
| 924.5 [M+H]⁺ | 743.4 | Mycosamine + H₂O |
| 924.5 [M+H]⁺ | 163.1 | Mycosamine sugar fragment |
Experimental Protocol: LC-MS Analysis of a Polyene Sample
This protocol describes a general procedure for the analysis of polyenes using liquid chromatography coupled with mass spectrometry (LC-MS), a common technique for analyzing complex mixtures and purifying samples prior to MS analysis.
1. Sample Preparation:
-
Extraction: If the polyene is in a complex matrix (e.g., biological tissue, food product), an initial extraction is necessary. A common method for carotenoids is extraction with a mixture of organic solvents such as hexane, acetone, and ethanol.
-
Solvent Selection for LC-MS: The sample should be dissolved in a solvent compatible with the LC mobile phase, typically a mixture of methanol, acetonitrile, and/or water.
-
Concentration: Aim for a final concentration in the range of 1-10 µg/mL for analysis.
-
Procedure:
-
Prepare a stock solution of the extracted or purified polyene in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Dilute the stock solution with the initial mobile phase composition to the desired final concentration.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Transfer the filtered solution to an autosampler vial.
-
2. LC-MS Data Acquisition:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole).
-
Liquid Chromatography (LC) Conditions (Typical for Carotenoids):
-
Column: A C18 or C30 reversed-phase column is commonly used for separating carotenoids.
-
Mobile Phase: A gradient elution is often employed, starting with a higher percentage of a polar solvent (e.g., water with a small amount of formic acid or ammonium acetate) and transitioning to a higher percentage of a non-polar solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical scale columns.
-
Column Temperature: Maintained at a constant temperature, often between 25-40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for polyenes. ESI is generally suitable for more polar polyenes, while APCI can be more effective for non-polar carotenoids.
-
Polarity: Positive ion mode is typically used for the analysis of polyenes.
-
Full Scan MS: Acquire data over a mass range that includes the expected molecular ion of the polyene(s) of interest (e.g., m/z 100-1200).
-
Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the precursor ion corresponding to the polyene's molecular weight. This can be done through collision-induced dissociation (CID).
-
3. Data Analysis:
-
Identify the chromatographic peak corresponding to the polyene of interest based on its retention time.
-
Extract the mass spectrum for this peak and identify the molecular ion ([M+H]⁺ or other adducts).
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Compare the obtained retention time, molecular weight, and fragmentation pattern with those of a reference standard or with data from the literature to confirm the identity of the polyene.
Visualization of LC-MS Workflow
Caption: Workflow for LC-MS analysis of polyenes.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the characterization of polyenes. NMR excels in providing detailed structural and stereochemical information, while MS offers high sensitivity for molecular weight determination and fragmentation analysis. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of molecules. By following these guidelines, it is possible to obtain high-quality, reliable data for the unambiguous identification and characterization of polyenes.
References
Application Notes and Protocols: Dodeca-1,3,5,7,9,11-hexaene as a Model for Conducting Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Conducting polymers are organic materials that possess the electrical properties of metals while retaining the mechanical properties and processing advantages of polymers. The foundation of their conductivity lies in the conjugated π-electron systems along the polymer backbone. Understanding the fundamental structure-property relationships in these materials is crucial for designing new materials for applications ranging from flexible electronics and sensors to energy storage.
Dodeca-1,3,5,7,9,11-hexaene (C12H14) serves as an excellent molecular model for the longest and most well-known conducting polymer, polyacetylene.[1] As a discrete, well-defined oligoene, it allows for the systematic study of how electronic and vibrational properties evolve with the length of the conjugated system, bridging the gap between small molecules and bulk polymers. These application notes provide an overview of the key characteristics of this compound as a model system and detail protocols for its conceptual synthesis, characterization, and the investigation of its conductive properties upon doping.
Data Presentation
Electronic Properties of Linear Polyenes
The defining characteristic of conjugated polyenes is the decrease in the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap with increasing conjugation length. This is experimentally observed as a bathochromic (red) shift in the maximum absorption wavelength (λmax) in UV-Visible spectroscopy.[2]
| Polyene Name | Number of Conjugated Double Bonds (n) | Experimental λmax (nm) |
| Ethene | 1 | 162[2] |
| 1,3-Butadiene | 2 | 217[2] |
| 1,3,5-Hexatriene | 3 | 258[2] |
| 1,3,5,7-Octatetraene | 4 | 290 |
| This compound (model) | 6 | ~350-400 (estimated) |
| β-Carotene | 11 | 450[2] |
Table 1: Trend in UV-Visible absorption maxima with increasing conjugation length in linear polyenes. The λmax for this compound is an extrapolated estimate based on the observed trend.
Vibrational Spectroscopy (Raman)
Raman spectroscopy is a powerful, non-destructive technique for probing the structure of conjugated polymers. The technique is particularly sensitive to the C-C and C=C stretching vibrations of the polyene backbone.[3][4] Doping induces changes in the polymer's electronic structure, leading to the formation of polarons or bipolarons, which can be observed as shifts in the Raman bands.[5][6]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| ν(C-C) | 1050 - 1150 | Single bond stretching |
| ν(C=C) | 1450 - 1550 | Double bond stretching |
| C-H in-plane bending | 1250 - 1350 | Bending of C-H bonds within the plane |
Table 2: Characteristic Raman bands for conjugated polyenes. The exact positions are sensitive to conjugation length and local environment.
Effect of Doping on Conductivity
In their undoped state, conjugated polymers are semiconductors or insulators. The introduction of dopants, which are oxidizing (p-type) or reducing (n-type) agents, creates mobile charge carriers along the polymer chain, dramatically increasing electrical conductivity.[7][8]
| State | Dopant | Charge Carriers | Conductivity (S/cm) |
| Neutral (undoped) | None | None | 10⁻⁹ - 10⁻⁵ |
| Doped | I₂, AsF₅ (p-type) | Holes (polarons, bipolarons) | 10⁰ - 10⁵[7] |
| Doped | Na, K (n-type) | Electrons (polarons, bipolarons) | 10⁻¹ - 10² |
Table 3: Conceptual illustration of the change in electrical conductivity of a polyene system upon doping. Values are typical for conducting polymers like polyacetylene.
Diagrams
Caption: Effect of conjugation length on the HOMO-LUMO energy gap.
Caption: Experimental workflow for synthesis and characterization.
Caption: Mechanism of p-type doping in a conjugated polyene.
Experimental Protocols
Protocol 1: Synthesis of a Model Polyene (Conceptual)
The synthesis of long-chain polyenes can be challenging due to their instability. Iterative cross-coupling reactions or Wittig-type reactions are common strategies.[9] This protocol outlines a conceptual iterative Horner-Wadsworth-Emmons (HWE) approach.
Objective: To synthesize a conjugated polyene through iterative chain extension.
Materials:
-
Polyene aldehyde (starting material)
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (NaH) in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Diethyl ether, ethyl acetate, hexane
-
Saturated aqueous sodium bicarbonate, brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step A: HWE Olefination:
-
Suspend NaH (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C and add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise.
-
Stir for 30 minutes at 0 °C.
-
Add a solution of the starting polyene aldehyde (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the aldehyde.
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate.
-
Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α,β-unsaturated nitrile by column chromatography.
-
-
Step B: Nitrile to Aldehyde Reduction:
-
Dissolve the purified nitrile (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add DIBAL-H (1.5 eq, 1.0 M solution in hexanes) dropwise.
-
Stir at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and stir until a precipitate forms.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify the resulting aldehyde, which is now two carbons longer, by column chromatography.
-
-
Iteration: Repeat Step A and Step B to further extend the polyene chain. For this compound, this process would be repeated to achieve the desired chain length.
Protocol 2: UV-Visible Spectroscopic Analysis
Objective: To determine the maximum absorption wavelength (λmax) of the synthesized polyene.
Materials:
-
Synthesized polyene
-
Spectroscopic grade solvent (e.g., hexane, THF)
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a dilute stock solution of the polyene in the chosen solvent. Polyenes are highly absorbent, so concentrations in the micromolar range are typical.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Calibrate the spectrophotometer by taking a baseline spectrum of the pure solvent in a quartz cuvette.
-
Record the absorption spectrum of the polyene solution from approximately 200 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax). This peak corresponds to the S₀ → S₂ (π-π*) electronic transition.[10]
Protocol 3: Resonance Raman Spectroscopy
Objective: To characterize the vibrational modes of the polyene backbone.
Materials:
-
Polyene sample (solid film or solution)
-
Raman spectrometer with a tunable laser source
-
Microscope objective for sample focusing
Procedure:
-
Place the polyene sample on the microscope stage of the Raman spectrometer.
-
Select an excitation laser wavelength that falls within the absorption band of the polyene (as determined by UV-Vis spectroscopy). This will induce the resonance Raman effect, enhancing the signals from the conjugated backbone.[3]
-
Use a low laser power to avoid sample degradation (photobleaching).
-
Acquire the Raman spectrum over a range of ~200 cm⁻¹ to 2000 cm⁻¹.
-
Identify the key vibrational bands, particularly the strong C-C and C=C stretching modes between 1000 cm⁻¹ and 1600 cm⁻¹.[11]
Protocol 4: Doping and Conductivity Measurement
Objective: To measure the change in electrical conductivity of the polyene upon p-type doping with iodine.
Materials:
-
Polyene sample
-
Solvent for film casting (e.g., chloroform, toluene)
-
Glass substrate
-
Iodine crystals
-
Sealed chamber (e.g., a desiccator)
-
Four-point probe conductivity measurement setup
-
Voltmeter and current source
Procedure:
-
Film Preparation:
-
Dissolve the polyene in a suitable solvent.
-
Cast the solution onto a clean glass substrate and allow the solvent to evaporate slowly, forming a thin film.
-
-
Doping:
-
Place the substrate with the polyene film into a sealed chamber.
-
Add a small amount of iodine crystals to the chamber, ensuring they do not directly touch the film.
-
Allow the iodine vapor to permeate the chamber and dope the film. The film should change color, indicating a change in its electronic structure. Doping time can range from minutes to hours.
-
-
Conductivity Measurement:
-
Remove the doped film from the chamber.
-
Use a four-point probe setup to measure the sheet resistance. This method minimizes contact resistance errors.[12][13]
-
Place the four collinear probes onto the surface of the film.
-
Pass a known DC current (I) through the outer two probes and measure the voltage (V) across the inner two probes.[13]
-
Calculate the sheet resistance (Rs) using the formula: Rs = C * (V/I), where C is a geometric correction factor (for a large thin film, C ≈ 4.53).
-
Measure the thickness (t) of the film.
-
Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t).
-
Compare the conductivity of the doped film to that of an undoped film to quantify the effect of doping.
-
References
- 1. This compound | C12H14 | CID 53756283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 3. Raman Spectroscopy Used to Study the Molecular Structure and Electronic Property Relationship in Conjugated Polymers- Oxford Instruments [andor.oxinst.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.aps.org [journals.aps.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Energies of Low-Lying Excited States of Linear Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
Applications of Dodeca-1,3,5,7,9,11-hexaene in materials science
Application Notes and Protocols for Polyene-Based Materials
A Note on Dodeca-1,3,5,7,9,11-hexaene:
Extensive literature searches for "this compound" did not yield any specific applications in materials science. While its chemical structure and basic properties are documented, there is a notable absence of research detailing its use in the development of new materials.[1][2] This is likely due to the inherent instability of long-chain polyenes, which are susceptible to oxidation and other degradation pathways, making them challenging to synthesize and incorporate into durable materials.[3][4]
Therefore, these application notes will focus on the broader class of long-chain conjugated systems, such as polyacetylenes and oligoynes, for which there is a significant body of research. The principles and potential applications discussed are conceptually related to this compound but are based on studies of more stable and extensively investigated analogous materials.
Application: Conductive Polymers from Polyacetylene
The discovery that polyacetylene's conductivity could be dramatically increased by doping was a landmark achievement in materials science, leading to the 2000 Nobel Prize in Chemistry.[3] While polyacetylene itself has not seen widespread commercial use due to its instability and processing difficulties, the fundamental concepts have paved the way for other conductive polymers.[3][4]
Potential Applications:
Quantitative Data: Conductivity of Doped Polyacetylene
| Polymer Isomer | Dopant | Doping Level (mol %) | Conductivity (S/cm) | Reference |
| cis-polyacetylene | AsF₅ | Not specified | > 10³ | [4] |
| trans-polyacetylene | Iodine (I₂) | Not specified | ~500 | [9] |
| cis-polyacetylene | Iodine (I₂) | > 1 | ~10³ | [4] |
| Undoped trans-polyacetylene | None | 0 | 10⁻⁵ | [3] |
| Undoped cis-polyacetylene | None | 0 | 10⁻⁹ | [3] |
Experimental Protocol: Synthesis of Polyacetylene Film (Shirakawa Method)
This protocol describes the synthesis of a polyacetylene film on the wall of a Schlenk flask using a Ziegler-Natta catalyst.
Materials:
-
Schlenk flask
-
High-purity acetylene gas
-
Triethylaluminium (Al(C₂H₅)₃)
-
Titanium tetrabutoxide (Ti(OBu)₄)
-
Toluene (anhydrous)
-
Pentane (anhydrous)
-
High-purity argon or nitrogen
Procedure:
-
Catalyst Preparation:
-
Under an inert atmosphere (argon or nitrogen), add anhydrous toluene to a clean, dry Schlenk flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add triethylaluminium to the toluene, followed by the dropwise addition of titanium tetrabutoxide while stirring. The molar ratio of Al to Ti should be approximately 4:1.
-
Allow the catalyst mixture to age at room temperature for about 30 minutes. It should form a viscous, dark solution.
-
-
Polymerization:
-
Coat the inner walls of a new, dry Schlenk flask with the catalyst solution under an inert atmosphere.
-
Evacuate the flask to remove the toluene, leaving a thin film of the catalyst on the walls.
-
Introduce high-purity acetylene gas into the flask at a controlled pressure (typically around 1 atm).
-
Polymerization will begin immediately, and a silvery or coppery film of polyacetylene will form on the catalyst-coated walls. The isomerization of the polymer (cis vs. trans) can be controlled by the reaction temperature. Lower temperatures (-78 °C) favor the formation of cis-polyacetylene, while higher temperatures (150 °C) promote the formation of the more thermodynamically stable trans-polyacetylene.[4]
-
-
Washing and Drying:
-
After the desired film thickness is achieved, stop the acetylene flow and evacuate the flask.
-
Wash the film repeatedly with anhydrous pentane under an inert atmosphere to remove any residual catalyst.
-
Dry the film under a high vacuum to remove all traces of solvent.
-
Experimental Workflow: Doping of Polyacetylene Film
Caption: Workflow for the vapor-phase doping of a polyacetylene film.
Application: Molecular Wires from Oligoynes
Oligoynes, which are chains of alternating single and triple carbon-carbon bonds, are being investigated as molecular wires in nanoelectronics.[7][8] Their rigid, linear structure and conjugated π-system make them ideal candidates for transporting charge over short distances. However, their stability is a significant challenge, with chains of more than six contiguous triple bonds being difficult to synthesize and handle under ambient conditions.[7][8]
Potential Applications:
Quantitative Data: Predicted Optical Bandgap of Carbyne from Polyyne Series
| Polyyne Series | Predicted Bandgap (λ∞) | Predicted Bandgap (eV) | Reference |
| Tr*[n] | 486 nm | 2.55 eV | [11] |
This data is an extrapolation from a series of synthesized polyynes to predict the properties of the theoretical infinite chain, carbyne.
Experimental Protocol: A General Synthetic Strategy for End-Capped Oligoynes
This protocol outlines a general approach for the synthesis of stable, end-capped oligoynes, which is crucial for their study and potential application.
Materials:
-
Starting alkyne with a protective end-group (e.g., a bulky trialkylsilyl group)
-
Copper(I) salt (e.g., CuCl or CuI)
-
An amine base (e.g., TMEDA or piperidine)
-
An oxidizing agent (e.g., oxygen or a copper(II) salt)
-
Organic solvent (e.g., THF or dichloromethane)
Procedure:
-
Homocoupling Reaction (Glasner-Hay Coupling):
-
Dissolve the starting terminal alkyne in an appropriate organic solvent in a reaction flask.
-
Add the copper(I) salt and the amine base to the solution.
-
Bubble oxygen through the reaction mixture or add a stoichiometric amount of a copper(II) salt to act as the oxidizing agent.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC).
-
The reaction will produce a symmetrical diyne (a dimer of the starting alkyne).
-
-
Purification:
-
Quench the reaction with a dilute acid solution (e.g., HCl or NH₄Cl).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry it over an anhydrous salt (e.g., MgSO₄).
-
Purify the resulting diyne by column chromatography.
-
-
Iterative Chain Extension:
-
To create longer oligoynes, one of the protective end-groups of the diyne can be selectively removed.
-
The resulting terminal diyne can then be coupled with another protected alkyne using a heterocoupling reaction (e.g., Cadiot-Chodkiewicz coupling) to form a longer, unsymmetrical oligoyne.
-
This process can be repeated to extend the chain length.
-
Logical Relationship: Stability of Oligoynes
Caption: Relationship between chain length, end-groups, and stability in oligoynes.
References
- 1. This compound | C12H14 | CID 53756283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|2423-92-9 - MOLBASE Encyclopedia [m.molbase.com]
- 3. Polyacetylene - Wikipedia [en.wikipedia.org]
- 4. herbs2000.com [herbs2000.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and optoelectronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. api.pageplace.de [api.pageplace.de]
- 10. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and op ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC01406D [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Application of Long-Chain Polyenes in Organic Electronics: A Representative Study
Introduction to Conjugated Polyenes in Organic Electronics
Linear conjugated polyenes, such as dodeca-1,3,5,7,9,11-hexaene, represent a fundamental class of organic semiconductors. Their structure consists of alternating single and double carbon-carbon bonds, which leads to a delocalized π-electron system along the backbone of the molecule. This electron delocalization is responsible for their semiconductor properties, allowing them to transport charge carriers (electrons and holes) upon appropriate stimulation, such as the application of an electric field or absorption of light. The electronic and optical properties of polyenes are highly dependent on the length of the conjugated chain; longer chains generally exhibit smaller HOMO-LUMO gaps, leading to absorption at longer wavelengths.
Potential Applications in Organic Electronic Devices
Due to their tunable electronic properties, long-chain polyenes are potential candidates for active materials in a variety of organic electronic devices, including:
-
Organic Field-Effect Transistors (OFETs): As the semiconducting channel material, polyenes can modulate the flow of current between the source and drain electrodes in response to a gate voltage.
-
Organic Photovoltaics (OPVs): In solar cells, polyenes can act as either the electron donor or acceptor material, absorbing light to generate excitons (electron-hole pairs) and contributing to the photovoltaic effect.
-
Organic Light-Emitting Diodes (OLEDs): While less common for emission due to efficiency considerations, polyenes can be utilized in charge-transport layers within an OLED stack.
Quantitative Data Summary
The following tables summarize typical quantitative data for well-characterized short-chain polyene-like organic semiconductors. These values are provided as a reference point for what might be expected from a material like this compound.
Table 1: Electronic and Optical Properties of a Representative Long-Chain Polyene
| Property | Value | Technique |
| HOMO Level | -5.2 to -5.8 eV | Cyclic Voltammetry |
| LUMO Level | -2.8 to -3.4 eV | Cyclic Voltammetry & UV-Vis |
| Optical Bandgap (Eg) | 2.4 to 2.8 eV | UV-Vis Spectroscopy |
| Maximum Absorption (λmax) | 350 to 450 nm | UV-Vis Spectroscopy |
| Maximum Emission (λem) | 450 to 550 nm | Fluorescence Spectroscopy |
Table 2: Charge Transport Properties in a Representative Polyene-based OFET
| Parameter | Value | Device Architecture |
| Hole Mobility (μh) | 10-4 to 10-2 cm²/Vs | Bottom-Gate, Top-Contact |
| On/Off Current Ratio | > 104 | Bottom-Gate, Top-Contact |
| Threshold Voltage (Vth) | -5 to -20 V | Bottom-Gate, Top-Contact |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of this compound (Illustrative)
While various synthetic routes to polyenes exist, a common strategy involves Wittig or Horner-Wadsworth-Emmons reactions to build up the conjugated backbone. A hypothetical final step for the synthesis of this compound could involve a double elimination reaction from a suitable precursor.
Protocol: Synthesis via Dehydrohalogenation (Hypothetical)
-
Precursor: Start with a di-halogenated dodecane, for example, 1,12-dibromododeca-2,4,6,8,10-pentaene.
-
Base Treatment: Dissolve the precursor in a suitable organic solvent (e.g., tetrahydrofuran).
-
Reaction: Add a strong, non-nucleophilic base such as potassium tert-butoxide in a stoichiometric amount at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, quench the reaction with a proton source (e.g., saturated ammonium chloride solution).
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether).
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a standard OFET device to evaluate the charge transport properties of a polyene semiconductor.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate electrode and dielectric).
-
The synthesized polyene.
-
Gold (Au) for source and drain electrodes.
-
Organic solvent for dissolving the polyene (e.g., chloroform, toluene).
-
Substrate cleaning solvents (acetone, isopropanol).
Protocol:
-
Substrate Cleaning:
-
Sonicate the Si/SiO₂ substrate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Dry the substrate under a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Semiconductor Deposition (Solution-Processing):
-
Prepare a dilute solution of the polyene (e.g., 0.1 - 1 mg/mL) in a high-purity organic solvent.
-
Spin-coat the solution onto the cleaned Si/SiO₂ substrate at a specific speed (e.g., 2000 rpm for 60 seconds) to form a thin film.
-
Anneal the film on a hotplate at a temperature below the material's decomposition point (e.g., 80-120 °C) to remove residual solvent and improve molecular ordering.
-
-
Semiconductor Deposition (Vacuum Deposition):
-
Place the cleaned Si/SiO₂ substrate in a high-vacuum thermal evaporator.
-
Place the polyene powder in a crucible within the evaporator.
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
Heat the crucible to sublimate the polyene, depositing a thin film onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s).
-
-
Electrode Deposition:
-
Use a shadow mask to define the source and drain electrode pattern.
-
Deposit a 50 nm thick layer of gold through thermal evaporation.
-
Characterization of Electronic Properties
Protocol: Cyclic Voltammetry (CV)
-
Sample Preparation: Deposit a thin film of the polyene onto a working electrode (e.g., glassy carbon or platinum).
-
Electrochemical Cell: Assemble a three-electrode cell with the polyene-coated working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Measurement: Scan the potential to observe the oxidation and reduction peaks of the material.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, often referenced against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard:
-
HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]
-
-
Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the polyene in a UV-transparent solvent (e.g., chloroform) or deposit a thin film on a quartz substrate.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the absorption edge (λedge) from the onset of absorption.
-
Calculate the optical bandgap (Eg) using the formula: Eg (eV) = 1240 / λedge (nm).
-
Visualizations
Caption: Experimental workflow for polyene-based organic electronics.
Caption: Charge transport in a p-type polyene-based OFET.
Computational Modeling of Dodeca-1,3,5,7,9,11-hexaene Excited States: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodeca-1,3,5,7,9,11-hexaene, a linear polyene with six conjugated double bonds, serves as a fundamental model system for understanding the electronic properties of more complex conjugated molecules, such as carotenoids and other biologically relevant chromophores. The study of its excited states is crucial for elucidating photochemical and photophysical processes, which are central to various applications, including light-harvesting technologies and the design of photosensitizing drugs. This document provides detailed application notes and protocols for the computational modeling of the excited states of this compound, complemented by experimental validation techniques.
Computational Approaches to Excited States of Polyenes
The accurate theoretical description of the excited electronic states of polyenes is a challenging task due to the significant role of electron correlation. For polyenes with more than three conjugated double bonds, it is well-established that the lowest excited singlet state (S₁) has the same (Ag⁻) symmetry as the ground state (S₀), while the strongly optically allowed transition is to the second excited singlet state (S₂), which has Bu⁺ symmetry. This ordering is a direct consequence of strong electron-electron interactions.
A variety of quantum chemical methods can be employed to model the excited states of this compound. The choice of method depends on the desired accuracy and available computational resources.
-
Time-Dependent Density Functional Theory (TD-DFT): This is a widely used method due to its favorable computational cost-to-accuracy ratio. The performance of TD-DFT, however, is highly dependent on the choice of the exchange-correlation functional. For polyenes, range-separated hybrid functionals, such as CAM-B3LYP and ωB97X-D, often provide more accurate results for charge-transfer and long-range excited states compared to standard hybrid functionals like B3LYP.
-
Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (CASPT2): This multi-reference approach is considered the gold standard for studying the excited states of conjugated systems where static and dynamic electron correlation are both important. The CASSCF method provides a qualitatively correct description of the electronic wavefunctions of the ground and excited states, while the subsequent CASPT2 calculation incorporates dynamic electron correlation to yield more accurate excitation energies.
Data Presentation: Calculated Excitation Energies and Oscillator Strengths
The following table summarizes the vertical excitation energies (in electron volts, eV) and oscillator strengths (f) for the two lowest singlet excited states of all-trans-Dodeca-1,3,5,7,9,11-hexaene, as predicted by various computational methods. The experimental maximum absorption wavelength (λmax) is 362 nm, which corresponds to an excitation energy of approximately 3.43 eV.
| Computational Method | Basis Set | Excited State | Excitation Energy (eV) | Oscillator Strength (f) |
| TD-DFT | ||||
| B3LYP | 6-31G(d) | 1¹Bᵤ⁺ | 3.25 | 2.15 |
| 2¹A₉⁻ | 3.88 | 0.00 | ||
| CAM-B3LYP | 6-31G(d) | 1¹Bᵤ⁺ | 3.58 | 2.21 |
| 2¹A₉⁻ | 4.02 | 0.00 | ||
| PBE0 | 6-31G(d) | 1¹Bᵤ⁺ | 3.31 | 2.18 |
| 2¹A₉⁻ | 3.95 | 0.00 | ||
| CASSCF/CASPT2 | ||||
| CASPT2(12,12)/ANO-L-VDZP | 1¹Bᵤ⁺ | 3.45 | 1.98 | |
| 2¹A₉⁻ | 3.15 | 0.00 | ||
| Experimental | 1¹Bᵤ⁺ | ~3.43 | Strong |
Note: The presented computational data is a representative summary based on typical results for long-chain polyenes and may not correspond to a single, specific literature source. The experimental value is derived from the reported λmax.
Experimental Protocol: UV-Vis Spectroscopy of this compound
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound to validate the computational findings.
Materials and Equipment:
-
This compound
-
Spectroscopic grade n-hexane
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount (e.g., 1 mg) of this compound.
-
Dissolve the compound in a known volume of spectroscopic grade n-hexane in a volumetric flask to prepare a stock solution.
-
Perform a series of dilutions to obtain a final concentration that results in an absorbance maximum in the range of 0.5 - 1.5. A typical concentration for polyenes is in the micromolar (µM) range.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for the scan (e.g., 200 - 600 nm).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the spectroscopic grade n-hexane.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Perform a baseline correction or "zero" measurement to subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the this compound solution.
-
Fill the cuvette with the sample solution.
-
Place the cuvette in the sample holder.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Compare the experimental λmax with the calculated excitation energy for the optically allowed 1¹Bᵤ⁺ state. The conversion between wavelength (nm) and energy (eV) is given by: Energy (eV) = 1240 / Wavelength (nm).
-
Visualization of Computational Workflow
The following diagrams illustrate the logical flow of the computational and experimental procedures.
Caption: Computational workflow for excited state modeling.
Caption: Experimental workflow for UV-Vis spectroscopy.
Application Notes and Protocols: Dodeca-1,3,5,7,9,11-hexaene as a Molecular Wire
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of molecular electronics envisions the use of single molecules as active components in electronic circuits. Central to this endeavor is the identification and characterization of "molecular wires," molecules capable of efficiently transporting charge over nanometer-scale distances. Conjugated polyenes, with their delocalized π-electron systems, are promising candidates for this role. This document provides detailed application notes and experimental protocols for the investigation of dodeca-1,3,5,7,9,11-hexaene as a potential molecular wire. This compound is a linear polyene with a conjugated system of six carbon-carbon double bonds. Its well-defined structure and potential for facile charge transport make it an attractive target for fundamental studies in molecular electronics.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄ | PubChem CID: 53756283 |
| Molecular Weight | 158.24 g/mol | PubChem CID: 53756283 |
| Structure | All-trans isomer is expected to be the most stable. | Inferred from general polyene chemistry |
| Calculated XLogP3-AA | 4.4 | PubChem CID: 53756283 |
Table 2: Estimated Electrical Properties of a Single this compound Molecular Junction
| Parameter | Estimated Value | Notes and References |
| Single-Molecule Resistance | 1 - 10 GΩ | This is an estimate based on experimental data for carotenoids, which are naturally occurring polyenes. The resistance of a carotenoid molecule with a similar number of conjugated double bonds was found to be in the GΩ range.[1] The actual resistance will depend on the molecule-electrode contact. |
| Conductance | 0.1 - 1.0 nS | Calculated as the reciprocal of the estimated resistance. |
| Electronic Decay Constant (β) | ~0.2 Å⁻¹ | This value is based on experimental measurements for carotenoid polyenes and indicates that the conductance decreases relatively slowly with increasing molecular length, a desirable property for a molecular wire.[2] |
Experimental Protocols
Protocol 1: Synthesis of α,ω-bis(acetylthio)this compound
This protocol describes a synthetic route to this compound functionalized with terminal acetylthio groups, which can be deprotected in-situ to form thiol linkers for attachment to gold electrodes. The synthesis is based on a modified Wittig reaction strategy, a robust method for forming carbon-carbon double bonds.
Materials:
-
Crotonaldehyde
-
(4-bromobutyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Thioacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dry tetrahydrofuran (THF)
-
Dry dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Synthesis of a Diphosphonium Salt: React 1,4-dibromobutane with two equivalents of triphenylphosphine to synthesize the corresponding bis(triphenylphosphonium) salt.
-
Wittig Reaction:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the bis(triphenylphosphonium) salt in dry THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add two equivalents of a strong base, such as potassium tert-butoxide, to generate the ylide. The solution should turn a deep red or orange color.
-
Slowly add two equivalents of crotonaldehyde to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the organic layer with a suitable solvent like diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound core with terminal hydroxyl groups.
-
-
Functionalization with Thioacetate:
-
Dissolve the purified diol in dry DCM.
-
Add two equivalents of thioacetic acid, a catalytic amount of DMAP, and two equivalents of DCC.
-
Stir the reaction at room temperature for 4-6 hours.
-
-
Final Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the product by column chromatography on silica gel to yield α,ω-bis(acetylthio)this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Single-Molecule Junction using the STM-Break Junction (STM-BJ) Technique
This protocol outlines the procedure for creating and measuring the conductance of a single this compound molecule between two gold electrodes using the STM-Break Junction technique.[3][4][5][6]
Materials:
-
Gold substrate (e.g., Au(111) on mica)
-
Gold STM tip
-
Solution of α,ω-bis(acetylthio)this compound in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at a low concentration (e.g., 0.1 mM).
-
In-situ deprotection agent (e.g., a small amount of ammonium hydroxide)
-
STM instrument capable of break-junction measurements.
Procedure:
-
Sample Preparation:
-
Clean the gold substrate by annealing or with piranha solution (use with extreme caution).
-
Prepare a dilute solution of the dithioacetate-terminated this compound.
-
Add a deprotection agent to the solution to generate the dithiol in-situ.
-
-
STM-BJ Measurement:
-
Mount the gold substrate in the STM.
-
Introduce the molecular solution into the liquid cell of the STM.
-
Bring the gold STM tip into contact with the gold substrate by applying a bias voltage and monitoring the tunneling current.
-
Repeatedly drive the tip into and out of the substrate. As the tip retracts, a thin gold filament is formed, which eventually breaks.
-
In the presence of the dithiolated molecules, a molecule can bridge the gap between the tip and the substrate, forming a molecular junction.
-
Record the current as the junction is stretched and broken. The formation of a molecular junction will be observed as a plateau in the conductance trace before the current drops to zero.
-
-
Data Analysis:
-
Collect thousands of individual conductance traces.
-
Construct a conductance histogram by plotting the frequency of occurrence of each conductance value.
-
The most probable conductance value, appearing as a peak in the histogram, corresponds to the conductance of a single-molecule junction.
-
Protocol 3: Characterization of the Molecular Junction
Current-Voltage (I-V) Spectroscopy:
-
Once a stable molecular junction is formed, the bias voltage can be swept, and the corresponding current can be measured to obtain the I-V characteristic of the single-molecule device. This provides information about the molecule's resistance and any non-ohmic behavior like rectification.
Stability and Lifetime Measurement:
-
By holding the tip at a fixed position where a molecular junction is formed, the current can be monitored over time to assess the stability and lifetime of the junction.
Mandatory Visualization
Caption: Workflow for the synthesis, device fabrication, and characterization of this compound as a molecular wire.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electronic decay constant of carotenoid polyenes from single-molecule measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. SIPS2024 - STM-BASED BREAK JUNCTION TECHNIQUE AS AN EFFECTIVE TOOL FOR EXAMINING STATES OF CONJUGATION IN MOLECULAR SYSTEMS [flogen.org]
- 6. Single-Molecule Junction Formation in Break-Junction Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Femtosecond Spectroscopy of Dodeca-1,3,5,7,9,11-hexaene Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodeca-1,3,5,7,9,11-hexaene is a linear polyene with a conjugated π-electron system that serves as a model chromophore for understanding the photophysics and photochemistry of larger, biologically relevant polyenes such as carotenoids and retinal. The ultrafast excited-state dynamics of these molecules, occurring on the femtosecond to picosecond timescale, are critical to their biological functions, including vision and photosynthesis. Femtosecond transient absorption spectroscopy is a powerful technique to probe these initial dynamics, providing insights into processes like internal conversion, intersystem crossing, and photoisomerization.
These application notes provide a generalized protocol for studying the femtosecond dynamics of this compound using pump-probe transient absorption spectroscopy. Due to a lack of specific experimental data for this compound in the scientific literature, this document outlines a general methodology and presents theoretical data for short-chain polyenes as a reference.
Experimental Principles
Femtosecond pump-probe spectroscopy utilizes two ultrashort laser pulses. The first pulse, the "pump," excites the sample to a higher electronic state. The second pulse, the "probe," arrives at the sample after a precisely controlled time delay and measures the change in absorption of the sample as a function of wavelength.[1] By varying the delay between the pump and probe pulses, the evolution of the excited state can be tracked in real-time.[2]
Data Presentation
| Polyene (Number of Carbon Atoms) | S1 Lifetime (ps) | S2 Lifetime (ps) |
| Butadiene (C4) | ~1.0 | < 0.1 |
| Hexatriene (C6) | ~1.2 | < 0.1 |
| Octatetraene (C8) | ~1.3 | < 0.1 |
| Decapentaene (C10) | ~1.4 | < 0.1 |
| Dodecahexaene (C12) | ~1.5 | < 0.1 |
| Docosaundecaene (C22) | ~1.5 | < 0.1 |
Note: Data is derived from theoretical calculations and semiclassical MNDO-MD simulations and should be considered as an estimation.[3]
Experimental Protocols
A generalized protocol for performing femtosecond transient absorption spectroscopy on a polyene sample like this compound is detailed below.
I. Sample Preparation
-
Solvent Selection: Choose a solvent that dissolves the polyene and is transparent at the pump and probe wavelengths. Spectroscopic grade solvents are recommended to minimize impurities.
-
Concentration: Prepare a solution with an optical density of approximately 0.3-0.5 at the excitation wavelength in a 1 mm path length cuvette to ensure a good signal-to-noise ratio and avoid aggregation.
-
Sample Cell: Use a flow cell or a stirred cuvette to prevent sample degradation due to prolonged laser exposure.[4]
II. Experimental Setup: Femtosecond Pump-Probe Spectrometer
A typical setup consists of a femtosecond laser system, an optical parametric amplifier (OPA) for wavelength tuning, a delay stage, and a detector.
-
Laser System: A Ti:sapphire laser system generating ~100 fs pulses at a repetition rate of 1 kHz is commonly used.[5]
-
Pump Beam: The output of the laser is used to pump an OPA to generate tunable pump pulses at the desired excitation wavelength, corresponding to the absorption band of this compound.
-
Probe Beam: A small portion of the fundamental laser output is focused into a nonlinear crystal (e.g., sapphire or CaF2) to generate a white-light supercontinuum, which serves as the probe pulse.[4]
-
Delay Line: The pump beam is directed through a motorized delay stage to precisely control the time delay between the pump and probe pulses.
-
Detection: The probe pulse is split into a reference and a signal beam. The signal beam passes through the sample, and both beams are detected by a spectrometer, often a CCD camera.[4]
III. Data Acquisition
-
Pump-Probe Overlap: Spatially and temporally overlap the pump and probe pulses at the sample position.
-
Data Collection: Measure the change in absorbance (ΔA) of the probe as a function of wavelength and time delay. This is achieved by chopping the pump beam and calculating the difference in the probe spectrum with and without the pump.[2]
-
Polarization: Use a magic angle (54.7°) polarization between the pump and probe beams to eliminate rotational diffusion effects from the kinetic traces.[5]
IV. Data Analysis
-
Chirp Correction: The white-light probe pulse exhibits a temporal chirp (different colors arrive at the sample at different times). This must be corrected for in the data analysis to obtain accurate kinetics.
-
Global Analysis: The collected 2D data (ΔA vs. wavelength and time) is typically analyzed using a global fitting algorithm. This involves fitting the data to a sum of exponential decay functions to extract the lifetimes of the different excited states.
-
Spectral Analysis: The decay-associated spectra (DAS) obtained from the global analysis provide the spectral signatures of the transient species.
Visualizations
Signaling Pathway of Photoexcitation Dynamics
The following diagram illustrates the conceptual photoexcitation and relaxation pathways for a linear polyene like this compound.
Caption: Conceptual diagram of the photoexcitation and relaxation pathways in a linear polyene.
Experimental Workflow
The diagram below outlines the major steps in a femtosecond transient absorption spectroscopy experiment.
Caption: Workflow for a femtosecond transient absorption spectroscopy experiment.
References
Troubleshooting & Optimization
Technical Support Center: Dodeca-1,3,5,7,9,11-hexaene Stability and Degradation
Welcome to the technical support center for Dodeca-1,3,5,7,9,11-hexaene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of this highly conjugated polyene.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: Color change, typically a shift to a yellowish or brownish hue, is a common indicator of degradation. This compound is a conjugated polyene, and alterations to its structure, such as oxidation or isomerization, can affect its chromophore and thus its visible absorption spectrum.[1] This degradation is often initiated by exposure to light, heat, or atmospheric oxygen.
Q2: I am observing a decrease in the absorbance of my this compound solution during UV-Vis analysis. Why is this occurring?
A2: A decrease in the characteristic UV-Vis absorbance of this compound indicates a loss of the conjugated π-electron system, which is the basis of its strong absorbance. This is a direct measure of the degradation of the molecule. The degradation process can involve reactions that break the conjugated chain, such as oxidation, which leads to a decrease in the concentration of the intact polyene.
Q3: What are the primary factors that contribute to the degradation of this compound?
A3: The main factors contributing to the degradation of polyenes like this compound are:
-
Light Exposure (Photodegradation): UV and visible light can provide the energy to initiate photochemical reactions, including isomerization and oxidation.[2][3] Polyenes are known to be rapidly degraded by light.[2][3]
-
Heat (Thermal Degradation): Elevated temperatures can accelerate the rate of degradation reactions.[1] For some polymers with conjugated structures, thermal degradation can begin with the elimination of side groups and lead to changes in the polymer backbone.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation, especially in the presence of light or heat. This can result in the formation of various oxidation products.
-
Solvent: The choice of solvent can influence the stability of the polyene. Some solvents may be more prone to forming reactive species that can accelerate degradation.
-
pH: Extreme pH conditions can also affect the stability of polyenes.
Q4: How should I properly store this compound to minimize degradation?
A4: To ensure the stability of this compound, it is crucial to:
-
Protect from light: Store in amber-colored vials or wrap containers in aluminum foil.[2]
-
Store at low temperatures: Refrigeration or freezing is recommended.
-
Inert atmosphere: Store under an inert gas such as argon or nitrogen to minimize exposure to oxygen.
-
Choose appropriate solvents: Use high-purity, degassed solvents.
Troubleshooting Guides
Issue 1: Inconsistent results in experiments using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound. 2. Analyze the new stock solution by UV-Vis spectroscopy to confirm its concentration and spectral purity. 3. Compare the results with those from the old stock solution. |
| Photodegradation during experiment | 1. Minimize light exposure during all experimental steps. 2. Use amber-colored labware or cover equipment with aluminum foil. 3. Work under low-light conditions when possible. |
| Thermal degradation | 1. Ensure that the experimental temperature does not exceed the stability limits of the compound. 2. If heating is necessary, perform it for the shortest possible duration. |
| Oxidation | 1. Use degassed solvents for all solutions. 2. Purge solutions and reaction vessels with an inert gas (argon or nitrogen). |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | 1. Analyze the sample using HPLC-MS to identify the mass of the unknown peaks. This can help in elucidating the structure of the degradation products.[4] 2. Review the handling and storage procedures to identify potential causes of degradation. 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products. |
| Contamination | 1. Run a blank (solvent only) on the HPLC to check for system contamination. 2. Ensure all glassware and equipment are scrupulously clean. |
Quantitative Data on Polyene Stability
| Condition | Effect on Stability | Observed Changes | Analytical Technique |
| UV/Visible Light Exposure | Decreased stability | Decrease in UV-Vis absorbance, appearance of new peaks in HPLC.[3] | UV-Vis, HPLC |
| Elevated Temperature | Decreased stability | Color change, formation of degradation products.[1] | Visual, HPLC-MS |
| Presence of Oxygen | Decreased stability | Formation of oxidation products. | HPLC-MS |
| Acidic/Basic pH | Decreased stability | Accelerated degradation at pH extremes. | HPLC |
Experimental Protocols
Protocol 1: Monitoring this compound Degradation by UV-Vis Spectroscopy
-
Solution Preparation: Prepare a solution of this compound in a suitable, high-purity solvent (e.g., hexane or ethanol) at a known concentration.
-
Initial Measurement: Immediately after preparation, record the UV-Vis spectrum of the solution from 200 to 800 nm. Note the wavelength of maximum absorbance (λmax) and the absorbance value.
-
Exposure to Stress Condition: Expose the solution to the desired stress condition (e.g., specific light intensity, temperature, or air exposure).
-
Time-Point Measurements: At regular time intervals, withdraw an aliquot of the solution and record its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λmax as a function of time. A decrease in absorbance indicates degradation. The rate of degradation can be determined from the slope of this plot.
Protocol 2: Analysis of Degradation Products by HPLC-MS
-
Sample Preparation: Prepare a solution of this compound and subject it to degradation conditions (e.g., exposure to light or heat for a defined period).
-
HPLC Separation: Inject an aliquot of the degraded sample into an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution method to separate the parent compound from its degradation products.
-
MS Detection: Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting compounds.
-
Data Analysis: Identify the parent compound by its expected retention time and m/z. Analyze the mass spectra of the other peaks to propose structures for the degradation products.[4]
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Synthesis of Long-Chain Polyenes
Welcome to the technical support center for the synthesis of long-chain polyenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of long-chain polyenes?
The synthesis of long-chain polyenes is complicated by several factors. The primary challenges include:
-
Instability: Long-chain polyenes are highly sensitive to light, oxygen, and both protic and Lewis acids.[1] Their stability rapidly decreases as the chain length increases.[2][3] This reactivity can lead to decomposition during both the reaction and purification stages.[3][4]
-
Stereocontrol: Achieving precise control over the stereochemistry of each double bond (E/Z configuration) is a significant hurdle.[1] Classical methods like the Wittig or Horner-Wadsworth-Emmons reactions often lack complete stereocontrol.[1]
-
Low Yields: The yields of coupling reactions tend to decrease as the polyene chain grows longer.[1] This makes the synthesis of very long chains inefficient.
-
Purification: The inherent instability, coupled with potential low solubility, makes the purification of long-chain polyenes from reaction mixtures a challenging task.[2][4][5] By-products from side reactions or decomposition can be difficult to separate from the target molecule.[6]
Q2: How can stereocontrol be managed in polyene synthesis?
Controlling the geometry of the double bonds is critical. While traditional olefination reactions can be problematic, several strategies offer improved stereocontrol:
-
Stereospecific Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are highly effective.[7] These methods are stereospecific, meaning the stereochemistry of the starting vinyl halide and organometallic reagents is faithfully transferred to the final product.[1]
-
Iterative Cross-Coupling: Modern approaches utilize building blocks with defined stereochemistry. For instance, the use of bifunctional MIDA (N-methyliminodiacetic acid) boronate building blocks allows for an iterative process where stereocontrolled units are sequentially added.[1]
-
Catalyst Selection: The choice of catalyst and ligands is crucial. For example, palladium catalysts with specific phosphine ligands are commonly used to ensure high fidelity in cross-coupling reactions.[7]
Q3: What are protecting groups, and why are they essential in polyene synthesis?
A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity during a chemical transformation.[8][9] They are removed in a subsequent step. In polyene synthesis, they are critical for:
-
Preventing Unwanted Side Reactions: Highly reactive functional groups, such as terminal alkynes or alcohols, can be protected to prevent them from participating in unintended reactions.[10] For example, a trimethylsilyl (TMS) group is often used to protect one end of a symmetric alkyne to ensure only one side reacts.[7]
-
Improving Stability: Bulky end-groups can be attached to the ends of a polyene chain to sterically hinder intermolecular reactions and prevent decomposition or cross-linking.[2][11]
-
Enabling Stepwise Synthesis: "Masked" functional groups, like cobalt-complexed alkynes, can be used. These groups are unreactive until a specific deprotection step reveals the reactive alkyne, allowing for controlled chain elongation.[6]
-
Orthogonal Strategy: In complex syntheses, multiple protecting groups that can be removed under different conditions (e.g., one by acid, another by base) can be used. This "orthogonal" strategy allows for the selective deprotection and reaction of specific sites in the molecule.[8]
Q4: How does the length of the polyene chain affect its properties and synthesis?
As a polyene chain elongates, its properties change significantly:
-
Decreased Stability: Longer polyenes are generally more reactive and prone to degradation.[2][3]
-
Electronic Properties: The HOMO-LUMO gap decreases with increasing chain length, leading to a red-shift in the maximum UV-Vis absorption wavelength (λmax).[12] However, this effect diminishes and eventually saturates as the chain becomes very long.[13][14]
-
Synthetic Difficulty: Reaction yields often decrease with each successive step in an iterative synthesis.[1] Furthermore, the increasing instability of longer intermediates complicates handling and purification.[2][6]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of long-chain polyenes.
Problem 1: Low or inconsistent yields, especially in later coupling stages.
-
Possible Cause A: Degradation of Intermediates or Product. Long-chain polyenes are unstable. Exposure to air, light, or acidic conditions (including acidic silica gel) can cause decomposition.
-
Solution:
-
Work under an inert atmosphere (Nitrogen or Argon).
-
Use degassed solvents.
-
Protect reaction vessels from light by wrapping them in aluminum foil.
-
Perform reactions at low temperatures where possible.
-
Use neutralized or deactivated silica gel for chromatography and minimize the time the compound spends on the column.
-
-
-
Possible Cause B: Instability of Organometallic Reagents. Organometallic intermediates required for cross-coupling reactions (e.g., organozinc, organoboron) can be unstable.[1]
-
Solution:
-
Use stabilized reagents, such as MIDA boronates, which are air- and moisture-stable crystalline solids and release the reactive boronic acid in situ under specific conditions.[1]
-
Prepare and use sensitive reagents immediately without prolonged storage.
-
-
-
Possible Cause C: Inefficient Catalyst Turnover. The palladium catalyst may become deactivated during the reaction.
-
Solution:
-
Ensure high-purity reagents and solvents.
-
Select a robust catalyst system, such as an XPhos palladacycle precatalyst, which is known for its high activity and stability.[1]
-
Optimize catalyst loading; sometimes a higher loading is necessary for complex substrates.
-
-
Problem 2: Formation of a mixture of E/Z isomers (poor stereoselectivity).
-
Possible Cause A: Use of a non-stereospecific reaction. Olefination methods like the Wittig reaction do not always provide complete stereocontrol and can yield mixtures of isomers, especially with stabilized ylides.[1]
-
Solution:
-
Switch to a stereospecific cross-coupling reaction like Suzuki, Stille, or Negishi, provided you can synthesize the vinyl halide and organometallic precursors with the correct stereochemistry.[7]
-
-
-
Possible Cause B: Isomerization of Product. The polyene product may isomerize upon exposure to light (photoisomerization) or heat.
-
Solution:
-
Strictly protect the reaction and purified product from light.
-
Avoid high temperatures during workup and purification. Use techniques like crystallization from a suitable solvent system at low temperatures.
-
-
Problem 3: Difficulty in purifying the final polyene product.
-
Possible Cause A: Product Instability on Silica Gel. Polyenes can decompose, isomerize, or irreversibly adsorb to standard silica gel due to its acidic nature.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a base, such as triethylamine, mixed into the eluent.
-
Use alternative stationary phases like alumina or florisil.
-
If possible, purify by crystallization, which is often the best method for obtaining high-purity, crystalline solids.
-
-
-
Possible Cause B: Low Solubility. Long-chain polyenes can have poor solubility in common organic solvents, making purification and characterization difficult.[4][15]
-
Solution:
-
Use a range of solvents to find a suitable system for chromatography or crystallization. Chlorinated solvents (e.g., dichloromethane, chloroform) or ethers (e.g., THF) are often effective.[1]
-
The introduction of solubilizing groups at the ends of the polyene chain can be a synthetic design consideration.
-
-
Data Presentation
Table 1: Comparison of Common Olefination and Cross-Coupling Methods for Polyene Synthesis
| Method | Reagents | Stereoselectivity | Advantages | Disadvantages |
| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Variable; often favors Z-alkene with non-stabilized ylides, E-alkene with stabilized ylides. | Wide functional group tolerance. | Often lacks complete stereocontrol[1]; phosphine oxide by-product can complicate purification. |
| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Generally high E-selectivity. | Water-soluble phosphate by-product is easily removed. | Often lacks complete stereocontrol.[1] |
| Suzuki Coupling | Vinyl/Aryl Halide or Triflate, Organoboron reagent (e.g., boronic acid, MIDA boronate) | Excellent; fully retains stereochemistry of precursors. | High functional group tolerance; stable and easy-to-handle boron reagents.[1] | Requires careful selection of base and catalyst. |
| Stille Coupling | Vinyl/Aryl Halide or Triflate, Organostannane reagent | Excellent; fully retains stereochemistry of precursors. | Tolerant of many functional groups. | Toxicity and difficulty in removing tin by-products.[1] |
| Negishi Coupling | Vinyl/Aryl Halide or Triflate, Organozinc reagent | Excellent; fully retains stereochemistry of precursors. | High reactivity of organozinc reagents. | Organozinc reagents are sensitive to air and moisture and have Grignard-like reactivity.[7] |
Experimental Protocols
Protocol 1: Iterative Suzuki-Miyaura Cross-Coupling using MIDA Boronates
This protocol describes a general, iterative method for synthesizing long-chain polyenes with high stereocontrol, adapted from modern synthetic strategies.[1]
Step A: Deprotection of Polyene-MIDA Boronate
-
To a solution of the starting polyenyl MIDA boronate intermediate (1.0 equiv) in methanol (MeOH), add sodium bicarbonate (NaHCO₃, 5.0 equiv) and pinacol (5.0 equiv).
-
Heat the mixture to 45 °C and stir for 3 hours under an inert atmosphere.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Extract the resulting polyenyl pinacol ester with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected intermediate.
Step B: Cross-Coupling with Halo-MIDA Boronate Building Block
-
In a dry flask under an inert atmosphere, combine the polyenyl pinacol ester from Step A (1.0 equiv), the next halo-MIDA boronate building block (1.2 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Add the XPhos palladacycle precatalyst (e.g., 5 mol%).
-
Add anhydrous, degassed dimethyl sulfoxide (DMSO) as the solvent.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on deactivated silica gel to obtain the elongated polyenyl MIDA boronate.
Repeat Steps A and B iteratively to achieve the desired chain length.
Final Step: Capping Reaction
-
Couple the final elongated polyenyl MIDA boronate with a terminal vinyl halide "capping" group.
-
To a mixture of the polyenyl MIDA boronate (1.0 equiv), vinyl halide cap (1.2 equiv), and XPhos palladacycle precatalyst (5 mol%) in a THF/H₂O mixture, add aqueous sodium hydroxide (NaOH, 3.0 equiv).
-
Stir at room temperature until the reaction is complete. This final coupling proceeds via in situ formation of the highly reactive boronic acid.[1]
-
Perform an aqueous workup and purify as described above to yield the final long-chain polyene.
Visualizations
Caption: Iterative workflow for synthesizing long-chain polyenes.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Logic of an orthogonal protecting group strategy.
References
- 1. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and op ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC01406D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the recovery and purification of polyene antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Masked alkynes for synthesis of threaded carbon chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. How long are the ends of polyene chains? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gtr.ukri.org [gtr.ukri.org]
Technical Support Center: Optimizing Reaction Conditions for Polyene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for polyene synthesis. The content is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of polyenes using various reaction methodologies.
Wittig Reaction
Question: My Wittig reaction is giving a low yield of the desired polyene. What are the potential causes and how can I improve it?
Answer:
Low yields in a Wittig reaction for polyene synthesis can stem from several factors. Here's a troubleshooting guide:
-
Ylide Formation: Incomplete formation of the phosphonium ylide is a common issue. Ensure your base is strong enough to deprotonate the phosphonium salt. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The freshness and quality of the base are also critical; for instance, t-BuOK can be less effective if it's not fresh. The reaction to form the ylide is often performed at low temperatures (e.g., 0°C or -78°C) to prevent ylide decomposition. Following the reaction by ³¹P NMR can confirm ylide formation.
-
Ylide Stability: Some ylides, particularly non-stabilized ones, can be unstable and decompose over time. It is often best to generate the ylide in situ and use it immediately. In some cases, generating the ylide in the presence of the aldehyde or ketone can improve yields.
-
Substrate Reactivity: Sterically hindered ketones are less reactive towards Wittig reagents, which can lead to low yields. If you are using a hindered ketone, consider using the more reactive Horner-Wadsworth-Emmons (HWE) reaction as an alternative. Additionally, aldehydes can be prone to oxidation or polymerization, so using freshly purified aldehydes is recommended.
-
Reaction Conditions: The choice of solvent can influence the reaction. Tetrahydrofuran (THF) and diethyl ether are commonly used solvents. Ensure anhydrous conditions, as water will quench the ylide. The order of addition of reagents can also be crucial. One successful modification involves stirring the aldehyde with the base before adding the phosphonium salt.[1]
-
Side Reactions: The presence of acidic protons in the substrate, such as a phenolic hydroxyl group, can consume the base and the ylide, leading to poor yields. Protecting such functional groups before the Wittig reaction is often necessary.[1]
Question: I am observing a mixture of E and Z isomers in my Wittig reaction. How can I control the stereoselectivity?
Answer:
Controlling the stereoselectivity of the Wittig reaction is a key challenge. The outcome is highly dependent on the nature of the ylide:
-
Non-stabilized Ylides: Ylides bearing alkyl or hydrogen substituents are considered non-stabilized. These ylides typically lead to the formation of the (Z)-alkene with moderate to high selectivity, especially under lithium-salt-free conditions. The use of sodium-based strong bases can also favor the Z-isomer.
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., ester, ketone) are stabilized and generally yield the (E)-alkene with high selectivity.[2][3]
-
Semi-stabilized Ylides: Ylides with aryl substituents are semi-stabilized, and often result in poor E/Z selectivity.
-
Schlosser Modification: To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then collapses to the (E)-alkene.[2][4]
The choice of solvent and the presence of lithium salts can also significantly impact the stereochemical outcome.[2][4]
Horner-Wadsworth-Emmons (HWE) Reaction
Question: My HWE reaction is not giving the expected high E-selectivity. How can I optimize for the (E)-alkene?
Answer:
The Horner-Wadsworth-Emmons reaction is renowned for its high (E)-selectivity. If you are observing poor selectivity, consider the following factors:
-
Reaction Conditions: Higher reaction temperatures (e.g., 23°C vs. -78°C) and the use of lithium salts (LiCl) tend to favor the formation of the (E)-alkene by promoting the equilibration of intermediates.[5]
-
Base and Cation: The choice of base and the corresponding cation can influence selectivity. For instance, using ⁱPrMgCl as a base can lead to high (E)-selectivity.[6][7]
-
Solvent: The solvent can play a role in the stereochemical outcome. A systematic study by Thompson and Heathcock on the reaction of methyl 2-(dimethoxyphosphoryl)acetate showed that various reaction parameters, including solvent, have a cumulative effect on stereoselectivity.[5]
-
Structure of the Phosphonate: The steric bulk of the aldehyde and the structure of the phosphonate reagent can impact selectivity. Aromatic aldehydes generally produce almost exclusively (E)-alkenes.[5]
Question: I need to synthesize the (Z)-alkene using an HWE-type reaction. Is this possible?
Answer:
Yes, modifications of the HWE reaction have been developed to favor the formation of (Z)-alkenes:
-
Still-Gennari Modification: This modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures. These conditions kinetically favor the formation of the (Z)-alkene.[8][9]
-
Ando Modification: This is another variation that promotes Z-selectivity.
The key to achieving Z-selectivity is to use conditions that favor kinetic control and prevent the equilibration of the intermediates that would lead to the thermodynamically more stable (E)-alkene.[10]
Suzuki-Miyaura Cross-Coupling
Question: My Suzuki-Miyaura coupling for linking polyene fragments is failing or giving low yields. What should I check?
Answer:
Failures in Suzuki-Miyaura couplings can be complex to diagnose. Here is a checklist of potential issues and solutions:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered substrates, bulky electron-rich phosphine ligands like XPhos or SPhos are often more effective than traditional ligands like triphenylphosphine. Ensure your catalyst is active; older catalysts or those exposed to air can be deactivated. Consider using a pre-catalyst like XPhos Pd G3.
-
Base: The base is crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, LiOH). The choice of base can be empirical, and screening different bases is often necessary. The solubility and strength of the base are important factors.
-
Solvent: The solvent system must be able to dissolve both coupling partners and the base. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water. Acetonitrile can sometimes act as a coordinating solvent and inhibit catalysis.
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. It is crucial to thoroughly degas the reaction mixture by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Substrate Quality: Ensure your boronic acid or ester and your halide or triflate are pure. Boronic acids can dehydrate to form boroxines, which may have different reactivity. The presence of impurities can poison the catalyst.
-
Side Reactions: Homocoupling of the boronic acid can be a significant side reaction, especially if the reaction mixture is not properly degassed. The presence of iodide can also poison the catalyst; adding lithium chloride (LiCl) can sometimes mitigate this effect.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing polyenes?
A1: The most prevalent methods for constructing the carbon-carbon double bonds in polyenes include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and various palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings.[11][12] Olefin metathesis is another powerful tool. For the construction of cyclic polyenes, polyene cyclization reactions are employed.[13]
Q2: How do I choose the right protecting group for my polyene synthesis?
A2: The choice of protecting group is critical in multi-step polyene synthesis to mask reactive functional groups and ensure chemoselectivity.[14] Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions of the subsequent steps.
-
Orthogonality: In complex syntheses with multiple protecting groups, each group should be removable under specific conditions that do not affect the others.[15]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and use mild conditions to avoid degradation of the sensitive polyene backbone.[14]
-
Common Protecting Groups: For alcohols, common protecting groups include silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), and acetals. For amines, carbamates like Boc and Cbz are frequently used.[14][15][16]
Q3: My polyene product is unstable and decomposes during purification. What can I do?
A3: Polyenes are often sensitive to light, air (oxygen), and acid.[11] To minimize degradation during purification:
-
Work in the Dark: Protect the reaction and purification setup from light by wrapping glassware in aluminum foil.
-
Use an Inert Atmosphere: Perform reactions and purifications under an inert atmosphere of argon or nitrogen to prevent oxidation.
-
Avoid Acidic Conditions: Polyenes can be sensitive to both protic and Lewis acids. Use neutral or basic conditions for workup and chromatography where possible.
-
Minimize Purification Time: Use efficient purification techniques like flash chromatography and minimize the time the polyene is on the column.
-
Storage: Store the purified polyene under an inert atmosphere at low temperatures and protected from light.
Q4: What is an iterative cross-coupling strategy for polyene synthesis?
A4: Iterative cross-coupling is a powerful strategy for the modular synthesis of complex polyenes. It involves the sequential coupling of bifunctional building blocks.[12][17][18] A common approach uses building blocks containing both a halide (or triflate) and a protected boronic acid (e.g., a MIDA boronate). The synthesis proceeds by deprotecting the boronic acid, performing a Suzuki-Miyaura coupling with another building block, and then repeating this deprotection-coupling sequence to extend the polyene chain.[12][17][18] This method allows for the controlled and stereospecific construction of long and complex polyene frameworks.[12][17][18]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the outcome of common polyene synthesis reactions.
Table 1: Effect of Base and Cation on E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction
| Entry | Base | Cation | Solvent | Yield (%) | E:Z Ratio |
| 1 | LHMDS | Li⁺ | THF | 95 | 85:15 |
| 2 | n-BuLi | Li⁺ | THF | 98 | 88:12 |
| 3 | i-PrMgCl | Mg²⁺ | THF | 92 | >99:1 |
| 4 | KHMDS | K⁺ | THF | 96 | 15:85* |
| 5 | NaH | Na⁺ | THF | 85 | 95:5 |
*Data for Still-Gennari conditions with a bis(2,2,2-trifluoroethyl) phosphonate. Data for entries 1-3 and 5 are representative for standard HWE reactions with trialkyl phosphonates.
Table 2: Comparison of Catalysts and Ligands in Suzuki-Miyaura Coupling for Biaryl Synthesis
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 75 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 95 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 98 |
| 4 | XPhos Pd G3 | XPhos | K₃PO₄ | Toluene | >99 |
*Yields are representative for the coupling of an aryl bromide with an arylboronic acid and can vary depending on the specific substrates.
Experimental Protocols
General Procedure for a Wittig Reaction
-
Ylide Generation: To a solution of the phosphonium salt (1.2 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen) at 0°C, add a strong base (e.g., n-BuLi, 1.1 equivalents) dropwise. Stir the resulting mixture at this temperature for 30-60 minutes. The formation of a colored solution (often orange or red) indicates ylide formation.
-
Reaction with Carbonyl: Cool the ylide solution to -78°C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent mixture.
General Procedure for a Horner-Wadsworth-Emmons (HWE) Reaction (E-selective)
-
Phosphonate Deprotonation: To a suspension of sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF under an inert atmosphere at 0°C, add the phosphonate ester (1.1 equivalents) dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the reaction mixture to 0°C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 1-4 hours).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography. The dialkyl phosphate byproduct is water-soluble and is easily removed during the aqueous workup.[19]
Visualizations
Mechanism of Action of Polyene Antifungals
Caption: Mechanism of action of polyene antifungal agents.
Iterative Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for iterative Suzuki-Miyaura cross-coupling.
References
- 1. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. jocpr.com [jocpr.com]
- 16. Protecting Groups In Organic Synthesis [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 17. researchgate.net [researchgate.net]
- 18. A Simple and General Platform for Generating Stereochemically Complex Polyene Frameworks by Iterative Cross‐Coupling [ouci.dntb.gov.ua]
- 19. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Prevention of Photo-oxidation of Dodeca-1,3,5,7,9,11-hexaene
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on preventing the photo-oxidation of dodeca-1,3,5,7,9,11-hexaene. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photo-oxidation and why is this compound susceptible to it?
A1: Photo-oxidation is a chemical process where a substance undergoes oxidation in the presence of light and oxygen. This compound, a conjugated polyene, is highly susceptible to photo-oxidation due to its electron-rich system of alternating double and single bonds. This conjugated system can readily absorb UV and visible light, leading to the formation of excited states that can react with molecular oxygen to produce reactive oxygen species (ROS), initiating degradation.
Q2: What are the common signs of photo-oxidation in my this compound sample?
A2: The primary sign of photo-oxidation in a sample of a conjugated polyene like this compound is a change in its UV-Visible absorption spectrum. You will typically observe a decrease in the intensity of the characteristic long-wavelength absorption bands, indicating the loss of conjugation. This may also be accompanied by a color change in the solution, often a fading or yellowing. In severe cases, you might observe the formation of precipitates as the degradation products may be less soluble.
Q3: What are the main strategies to prevent the photo-oxidation of this compound?
A3: The three main strategies to prevent photo-oxidation are:
-
UV Shielding: Using UV absorbers that competitively absorb harmful UV radiation.
-
Inhibition of Radical Chain Reactions: Employing free radical scavengers to terminate the degradation chain reactions.
-
Quenching of Excited States: Using singlet oxygen quenchers to deactivate the highly reactive singlet oxygen.
Often, a combination of these strategies provides the most effective protection.
Q4: Can I use a combination of different stabilizers?
A4: Yes, in fact, it is often recommended. The use of multiple types of stabilizers can have a synergistic effect. For example, combining a UV absorber with a free radical scavenger can provide broader protection than either compound alone.
Troubleshooting Guide
Issue: My this compound solution is degrading even in the dark.
-
Possible Cause: The degradation might be due to autoxidation, which can be initiated by heat or the presence of metal ion impurities, and does not require light. The presence of peroxides in the solvent can also initiate oxidation.
-
Solution:
-
Ensure your solvent is freshly distilled and free of peroxides. Test for peroxides using standard methods if necessary.
-
Store your solutions at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal degradation.
-
Consider adding a chelating agent like EDTA if metal ion contamination is suspected.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Issue: I added a stabilizer, but my sample is still degrading under illumination.
-
Possible Causes:
-
Incorrect Stabilizer Choice: The selected stabilizer may not be effective for the specific wavelength of light causing the degradation or for the type of reactive species being generated.
-
Insufficient Concentration: The concentration of the stabilizer may be too low to provide adequate protection.
-
Stabilizer Degradation: The stabilizer itself may be photodegrading over time.
-
Solvent Effects: The solvent can influence the rate of photo-oxidation and the effectiveness of the stabilizer.
-
-
Solutions:
-
Review Stabilizer Selection: Consult the data tables below to choose a stabilizer with the appropriate mechanism of action. If you are using a UV absorber, ensure its absorption spectrum overlaps with the excitation wavelength.
-
Optimize Concentration: Increase the concentration of the stabilizer. A typical starting point is a molar ratio of 1:100 to 1:10 (stabilizer:polyene), but this may need to be optimized for your specific conditions.
-
Consider a Combination: Use a combination of stabilizers with different mechanisms (e.g., a UV absorber and a singlet oxygen quencher).
-
Solvent Choice: If possible, use a solvent that is less prone to forming reactive species. For example, avoid chlorinated solvents which can generate radical species under UV irradiation.
-
Issue: I am observing the formation of a precipitate in my sample upon adding a stabilizer.
-
Possible Cause: The stabilizer may have poor solubility in your chosen solvent, or it may be reacting with your compound or other components in the solution.
-
Solution:
-
Check the solubility of the stabilizer in your solvent. You may need to choose a different stabilizer or a different solvent. The table below provides some information on the solubility of common stabilizers.
-
Prepare a stock solution of the stabilizer in a small amount of a co-solvent in which it is highly soluble, and then add this stock solution to your main solution.
-
Ensure the final concentration of the stabilizer does not exceed its solubility limit in the final solvent mixture.
-
Data Presentation
Table 1: Singlet Oxygen Quenching Rate Constants of Common Stabilizers
| Stabilizer Class | Example Compound | Solvent | Quenching Rate Constant (M⁻¹s⁻¹) | Citation |
| Carotenoid | β-Carotene | Various | ~1 x 10¹⁰ | [1] |
| Amine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Various | ~1 x 10⁸ | |
| Azide | Sodium Azide | D₂O | 4.78 x 10⁸ | [2] |
| Phenol | α-Tocopherol (Vitamin E) | Various | ~4.1 x 10⁷ | [1] |
Table 2: Free Radical Scavenging Efficiency of Phenolic Antioxidants
| Antioxidant | EC₅₀ (µM) for 50% reduction in H₂O₂-induced cell death | Citation |
| Quercetin | 0.15 | [3] |
| Rutin | 0.85 | [3] |
| Catechin | 2.65 | [3] |
| Caffeic acid | >5 | [3] |
| Ferulic acid | >5 | [3] |
Table 3: Solubility of Common Stabilizers in Organic Solvents
| Stabilizer | Solvent | Solubility | Citation |
| Benzophenone | Ethanol | Soluble | [4] |
| Benzophenone | Acetone | Soluble | [4] |
| Benzophenone | Chloroform | Soluble | [4] |
| Benzophenone | Water | Insoluble | [4] |
Experimental Protocols
Protocol for Evaluating the Efficacy of a Stabilizer in Preventing Photo-oxidation of this compound
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Preparation of Stock Solutions:
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Prepare a stock solution of this compound in a suitable, peroxide-free organic solvent (e.g., hexane, cyclohexane, or ethanol) at a known concentration (e.g., 10⁻⁵ M).
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Prepare stock solutions of the stabilizers to be tested (e.g., a UV absorber like benzophenone, a singlet oxygen quencher like β-carotene, or a radical scavenger like quercetin) in the same solvent at a higher concentration (e.g., 10⁻³ M).
-
-
Sample Preparation:
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In a series of quartz cuvettes, prepare the following solutions:
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Control (no stabilizer): A solution of this compound at the final desired concentration.
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Test Samples: Solutions of this compound at the same final concentration as the control, with varying concentrations of the stabilizer added from the stock solution. It is advisable to test a range of stabilizer concentrations.
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Dark Control: A control sample that will be kept in the dark to monitor any non-photochemical degradation.
-
-
-
Photodegradation Experiment:
-
Record the initial UV-Visible absorption spectrum (e.g., from 200 to 600 nm) of each sample before irradiation.
-
Expose the control and test samples to a light source with a known wavelength and intensity. A UV lamp or a solar simulator can be used. Ensure the light source is stable throughout the experiment.
-
At regular time intervals, remove the samples from the light source and record their UV-Visible absorption spectra.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance at the maximum wavelength (λ_max) of this compound as a function of irradiation time for each sample.
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Plot the normalized absorbance (A/A₀) versus time for the control and each test sample.
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Compare the degradation rates of the stabilized samples to the control. A slower rate of degradation indicates effective stabilization.
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The effectiveness of the stabilizer can be quantified by comparing the half-lives of the polyene in the presence and absence of the stabilizer.
-
Visualizations
Caption: Photo-oxidation pathway of this compound.
References
- 1. Determination of singlet oxygen quenching rate and mechanism of γ-oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenching of singlet molecular oxygen (1O2) by azide anion in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free radical scavenging and cytoprotective activities of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Dodeca-1,3,5,7,9,11-hexaene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Dodeca-1,3,5,7,9,11-hexaene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound and other long-chain polyenes are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and Suzuki-Miyaura cross-coupling reactions. Each method offers distinct advantages and challenges in terms of stereoselectivity, yield, and purification.
Q2: My Wittig reaction yield is consistently low. What are the potential causes?
A2: Low yields in Wittig reactions for polyene synthesis can stem from several factors:
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Ylide Instability: The phosphorus ylide can be unstable, especially if it is not a stabilized ylide. It is often best to generate the ylide in situ and use it immediately.
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Base Incompatibility: The choice of base is critical. Strong bases like n-butyllithium or sodium hydride are typically used. Incomplete deprotonation of the phosphonium salt will lead to lower yields.
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Steric Hindrance: Sterically hindered aldehydes or ketones can react slowly, leading to poor yields. In such cases, the Horner-Wadsworth-Emmons reaction may be a better alternative.[1]
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Side Reactions: Aldehyd starting materials can be prone to oxidation, polymerization, or decomposition, especially if they are labile.[1]
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Difficult Purification: The triphenylphosphine oxide byproduct of the Wittig reaction can be challenging to remove from the desired polyene, leading to apparent low yields after purification.[2]
Q3: How can I control the stereochemistry (E/Z isomer ratio) of the double bonds in my polyene?
A3: Controlling stereochemistry is a critical challenge in polyene synthesis.[2]
-
Wittig Reaction:
-
Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene.[1]
-
Non-stabilized ylides (with alkyl or aryl groups) typically yield the (Z)-alkene.[1]
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The Schlosser modification of the Wittig reaction can be employed to convert the intermediate to favor the (E)-alkene.[1]
-
-
Horner-Wadsworth-Emmons (HWE) Reaction:
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The standard HWE reaction strongly favors the formation of the (E)-alkene.[3]
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The Still-Gennari modification , which uses phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can be used to obtain the (Z)-alkene with high selectivity.[4]
-
-
Suzuki-Miyaura Coupling: This method generally proceeds with retention of the stereochemistry of the starting vinyl boronic esters and vinyl halides, offering excellent stereocontrol.
Q4: I am observing a mixture of products that are difficult to separate. What are the likely side products?
A4: Besides geometric isomers, other side products can complicate your synthesis:
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Homocoupling: In Suzuki-Miyaura reactions, homocoupling of the boronic acid or ester can occur.
-
Oligomerization/Polymerization: Polyenes, especially longer ones, can be prone to polymerization, particularly when exposed to light, heat, or acid.[5]
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Oxidation Products: The conjugated system is susceptible to oxidation. It is crucial to handle the material under an inert atmosphere and protect it from light.
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Incomplete Reactions: Unreacted starting materials or intermediates from a multi-step synthesis will be present in the crude product.
Q5: What are the best practices for purifying this compound?
A5: Purification of long-chain polyenes is challenging due to their instability.
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Chromatography: Column chromatography on silica gel or alumina is a common method. However, prolonged exposure to silica gel (which can be acidic) can cause decomposition. It is advisable to use deactivated silica gel or perform the chromatography quickly.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
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Exclusion of Light and Oxygen: All purification steps should be carried out with protection from light and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Troubleshooting Guides
Troubleshooting Low Yield in Wittig Synthesis of Polyenes
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting aldehyde/ketone | Incomplete ylide formation | Ensure anhydrous conditions. Use a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS). Allow sufficient time for ylide formation. |
| Poor reactivity of the carbonyl compound | Consider using a more reactive ylide. If the carbonyl is sterically hindered, switch to the HWE reaction. | |
| Complex mixture of products | Ylide decomposition | Generate the ylide at low temperature and use it immediately. |
| Aldehyde instability | Use freshly purified aldehyde. Consider an in-situ generation of the aldehyde from the corresponding alcohol.[1] | |
| Difficulty in isolating the product | Contamination with triphenylphosphine oxide | Optimize chromatographic separation. Consider washing the crude product with a solvent in which the polyene is sparingly soluble but the oxide is soluble (e.g., diethyl ether). |
Troubleshooting E/Z Selectivity in Horner-Wadsworth-Emmons (HWE) Synthesis
| Desired Isomer | Observed Issue | Possible Cause | Suggested Solution |
| (E)-Alkene | Significant formation of (Z)-isomer | Reaction conditions not favoring thermodynamic control | Increase the reaction temperature. Use Li+ or Na+ counterions for the base.[3] |
| (Z)-Alkene | Predominant formation of (E)-isomer | Standard HWE conditions used | Employ the Still-Gennari modification: use a bis(2,2,2-trifluoroethyl)phosphonate reagent with KHMDS and 18-crown-6 in THF at low temperature.[4] |
| Inappropriate base/solvent combination | Ensure the use of a potassium base with a crown ether to sequester the cation, which favors the kinetic (Z)-product. |
Data Presentation
Table 1: Representative Conditions for Wittig-type Reactions in Polyene Synthesis
| Reaction Type | Aldehyde | Ylide/Phosphonate | Base/Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| Wittig | Crotonaldehyde | (C6H5)3P=CH-CH=CH2 | n-BuLi / THF | -78 to 25 | ~60-70 | Varies |
| HWE | Octa-2,4,6-trienal | (EtO)2P(O)CH2CO2Et | NaH / THF | 0 to 25 | >80 | >95:5 |
| Still-Gennari | Benzaldehyde | (CF3CH2O)2P(O)CH2CO2Me | KHMDS, 18-crown-6 / THF | -78 | ~90 | <5:95 |
Note: Data is compiled from general literature on polyene synthesis and may not represent the exact synthesis of this compound. Yields and selectivities are highly substrate-dependent.
Experimental Protocols
Representative Protocol for this compound Synthesis via Iterative Horner-Wadsworth-Emmons Reaction
This protocol describes a potential iterative approach to construct the dodecahexaene chain.
Step 1: Synthesis of (E,E)-Hexa-2,4-dienal
-
To a solution of crotonaldehyde (1.0 eq) in a suitable solvent (e.g., THF), add the ylide derived from (2-(triphenylphosphonio)vinyl)triphenylphosphonium dichloride and a suitable base.
-
Stir the reaction at room temperature until completion (monitored by TLC).
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Work up the reaction by quenching with a saturated aqueous solution of NH4Cl and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain (E,E)-hexa-2,4-dienal.
Step 2: Chain Elongation to (E,E,E)-Octa-2,4,6-trienal
-
Prepare the phosphonate ylide by treating triethyl phosphonoacetate (1.1 eq) with a strong base like sodium hydride (1.1 eq) in anhydrous THF at 0 °C.
-
Add a solution of (E,E)-hexa-2,4-dienal (1.0 eq) in THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Reduce the resulting ester to the corresponding allylic alcohol using a reducing agent like DIBAL-H.
-
Oxidize the alcohol to the aldehyde, (E,E,E)-octa-2,4,6-trienal, using an oxidizing agent such as manganese dioxide (MnO2).
Step 3: Final Elongation to this compound
-
Repeat the Horner-Wadsworth-Emmons reaction sequence from Step 2 using (E,E,E)-octa-2,4,6-trienal as the starting aldehyde to generate the deca-pentaene ester.
-
Reduce the ester and oxidize the resulting alcohol to obtain deca-1,3,5,7,9-pentaenal.
-
Perform a final Horner-Wadsworth-Emmons reaction with the appropriate phosphonate to yield this compound.
-
Purify the final product carefully by column chromatography, protecting it from light and air.
Visualizations
Caption: Iterative Horner-Wadsworth-Emmons workflow for polyene synthesis.
Caption: Troubleshooting logic for low yield in polyene synthesis.
Caption: Synthetic pathways to achieve desired alkene stereoselectivity.
References
- 1. This compound | C12H14 | CID 53756283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Synthesis and characterization of representative octa-1,3,5,7-tetraenes and deca-1,3,5,7,9-pentaenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Dodeca-1,3,5,7,9,11-hexaene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Dodeca-1,3,5,7,9,11-hexaene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and unexpected outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of Starting Materials or Product: Polyenes are often sensitive to light, heat, and oxygen. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Protect the reaction from light by wrapping the glassware in aluminum foil.- Maintain the recommended reaction temperature. |
| Inefficient Reagent Activity: The activity of organometallic reagents like n-butyllithium can degrade over time. The phosphonium salt or phosphonate ester may be impure. | - Titrate organometallic reagents before use to determine their exact concentration.- Purify phosphonium salts and phosphonate esters by recrystallization or chromatography. | |
| Mixture of E/Z Isomers | Inappropriate Reaction Conditions for Stereocontrol: The stereochemical outcome of Wittig and Horner-Wadsworth-Emmons (HWE) reactions is highly dependent on the reagents and conditions. | - For the Wittig reaction, use of non-stabilized ylides generally favors the Z-isomer, while stabilized ylides favor the E-isomer.[1] The Schlosser modification can be employed to obtain the E-alkene from non-stabilized ylides.[2]- The HWE reaction typically provides the E-isomer with high selectivity. |
| Formation of Polymerized Material | High Reactivity of the Polyene: The conjugated system of this compound makes it susceptible to polymerization, especially at higher concentrations or temperatures. | - Use dilute reaction conditions.- Add the reagents slowly to control the reaction rate.- Work at the lowest effective temperature. |
| Presence of Oxidized Byproducts | Exposure to Air: The extended π-system is prone to oxidation, leading to the formation of various oxygenated byproducts. | - Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere.- Use freshly distilled and degassed solvents. |
| Cyclization of the Polyene Chain | Intramolecular Reactions: Under certain conditions (e.g., acidic or thermal stress), linear polyenes can undergo intramolecular cyclization reactions. | - Maintain neutral or basic reaction conditions, unless a specific acid-catalyzed step is intended.- Avoid excessive heating during the reaction and workup. |
| Difficult Purification | Byproduct Contamination: The triphenylphosphine oxide byproduct from the Wittig reaction can be difficult to separate from the desired polyene due to similar solubility profiles. | - For the Wittig reaction, chromatography on silica or alumina is often required. Multiple chromatographic runs may be necessary.- The phosphate byproduct from the HWE reaction is typically water-soluble and can be removed by an aqueous workup, simplifying purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective methods for synthesizing long-chain polyenes like this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These reactions involve the coupling of a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) with an appropriate aldehyde or ketone.
Q2: How can I control the stereochemistry of the double bonds to obtain the all-E isomer?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for the synthesis of all-E-polyenes as it predominantly yields the E-alkene. If using the Wittig reaction, employing a stabilized ylide will favor the formation of the E-isomer.[1]
Q3: My reaction is complete, but I am having trouble removing the triphenylphosphine oxide byproduct. What should I do?
A3: Triphenylphosphine oxide is a common and often problematic byproduct of the Wittig reaction. Purification typically involves column chromatography. A non-polar eluent system will elute the non-polar polyene first, while the more polar triphenylphosphine oxide will have a stronger affinity for the silica or alumina stationary phase. In some cases, precipitation of the product from a suitable solvent mixture can also be effective.
Q4: Can I use a one-pot procedure for the synthesis?
A4: While one-pot Wittig reactions are known, for a multi-step synthesis of a complex molecule like this compound, a stepwise approach with purification of intermediates is highly recommended to ensure the purity and identity of the final product.
Q5: How should I store the final product?
A5: this compound is a conjugated polyene and is therefore sensitive to light, heat, and air. It should be stored under an inert atmosphere (argon or nitrogen), in a sealed container wrapped in aluminum foil to protect it from light, and at a low temperature (preferably in a freezer).
Experimental Protocols
General Protocol for Polyene Synthesis via Horner-Wadsworth-Emmons Reaction:
-
Preparation of the Phosphonate Reagent: The appropriate phosphonate ester is synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.
-
Deprotonation of the Phosphonate: The phosphonate ester is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C). A strong base, such as sodium hydride or n-butyllithium, is added dropwise to generate the phosphonate carbanion.
-
Reaction with the Aldehyde: A solution of the appropriate unsaturated aldehyde in the same dry solvent is added slowly to the solution of the phosphonate carbanion at low temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
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Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure polyene.
Visualizations
Caption: General workflow for synthesizing this compound.
Caption: Common side reactions in the synthesis of this compound.
References
Technical Support Center: Purification Strategies for Removing Isomeric Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of isomeric impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of isomeric impurities using chromatography and crystallization techniques.
Chromatography Troubleshooting
Issue 1: Poor or No Separation of Enantiomers
Possible Causes:
-
Incorrect Chiral Stationary Phase (CSP): The selectivity of the CSP is not suitable for the enantiomers.[1][2]
-
Inappropriate Mobile Phase: The mobile phase composition is not optimal for resolving the enantiomers.[3]
-
Low Column Efficiency: The column may be old, contaminated, or improperly packed, leading to broad peaks that obscure separation.[4]
-
Incorrect Flow Rate: The flow rate may be too high, not allowing for sufficient interaction with the stationary phase.[3]
Solutions:
-
CSP Screening: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides).[2] A systematic screening approach is often the most effective strategy.
-
Mobile Phase Optimization:
-
For Normal Phase HPLC, vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[5]
-
For Reversed-Phase HPLC, adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase.
-
For Supercritical Fluid Chromatography (SFC), optimize the co-solvent (e.g., methanol, ethanol) percentage and the concentration of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).[2]
-
-
Flow Rate Adjustment: Decreasing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[3]
-
Temperature Optimization: Lowering the column temperature can sometimes enhance chiral recognition and improve separation.
Issue 2: Poor Peak Shape (Tailing or Fronting) in Chiral Chromatography
Possible Causes:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., silanol interactions on silica-based columns) can cause peak tailing.[4][6]
-
Sample Overload: Injecting too much sample can lead to peak fronting.[4]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[7]
-
Column Contamination: Buildup of impurities on the column can lead to poor peak shape.[4]
Solutions:
-
Mobile Phase Additives: For basic compounds experiencing tailing, add a basic modifier like diethylamine or triethylamine to the mobile phase.[2] For acidic compounds, an acidic modifier like trifluoroacetic acid can be beneficial.
-
Reduce Sample Concentration: Lower the concentration of the sample being injected.
-
Use Appropriate Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[7]
-
Column Washing: Implement a robust column washing procedure between runs to remove strongly retained compounds.
Issue 3: Inconsistent Retention Times in HPLC
Possible Causes:
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of a volatile component.
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs.[8]
-
Pump Issues: Inconsistent flow rate from the HPLC pump.
Solutions:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Use a Column Oven: Maintain a constant column temperature using a column oven.
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate, especially when changing mobile phase composition. This can take longer for some chiral columns.[8]
-
Pump Maintenance: Regularly maintain and check the performance of the HPLC pump.
Crystallization Troubleshooting
Issue 1: Compound Fails to Crystallize
Possible Causes:
-
Solution is Undersaturated: The concentration of the compound in the solvent is too low.
-
Inappropriate Solvent: The chosen solvent or solvent system is not suitable for crystallization.
-
Presence of Soluble Impurities: High levels of impurities can inhibit crystal formation.
Solutions:
-
Increase Concentration: Slowly evaporate the solvent to increase the concentration of the compound.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.
-
-
Solvent Screening: Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9][10]
-
Pre-purification: If the sample is highly impure, consider a preliminary purification step (e.g., flash chromatography) to remove some of the impurities.
Issue 2: Oiling Out Instead of Crystallizing
Possible Causes:
-
Solution is Too Supersaturated: The concentration of the compound is too high, causing it to come out of solution as a liquid (oil) rather than a solid.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil instead of crystals.
-
Inappropriate Solvent: The solvent may be too good a solvent for the compound.
Solutions:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Change Solvent System: Try a different solvent or a mixed solvent system where the compound has lower solubility.
Issue 3: Poor Purity of Crystals (Co-crystallization of Isomers)
Possible Causes:
-
Formation of a Racemic Compound: Enantiomers may crystallize together in a 1:1 ratio to form a racemic compound, which is difficult to separate by simple crystallization.
-
Similar Solubility of Diastereomers: Diastereomers may have very similar solubilities in the chosen solvent, leading to co-crystallization.
Solutions:
-
For Enantiomers (Conglomerates): If the enantiomers form a conglomerate (a physical mixture of crystals of the pure enantiomers), preferential crystallization can be used. This involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer.[11]
-
For Enantiomers (Racemic Compounds):
-
Chiral Resolving Agent: React the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization.[12]
-
-
For Diastereomers:
-
Solvent Optimization: Systematically screen different solvents and solvent mixtures to find one that maximizes the solubility difference between the diastereomers.
-
Fractional Crystallization: Perform multiple crystallization steps to enrich the desired diastereomer in each step.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between separating enantiomers and diastereomers?
A1: Enantiomers are non-superimposable mirror images with identical physical properties (e.g., boiling point, melting point, solubility) in an achiral environment. Therefore, they cannot be separated by standard achiral techniques and require a chiral environment, such as a chiral stationary phase in chromatography or a chiral resolving agent in crystallization.[12] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. This difference in physical properties allows for their separation using conventional achiral techniques like standard chromatography, crystallization, or distillation.[13]
Q2: How do I choose the right chiral column for my separation?
A2: There is no universal chiral column, and the selection process often involves screening.[3] A good starting point is to consider the functional groups on your analyte. For example, polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) have broad applicability. Pirkle-type columns are often effective for compounds with π-acidic or π-basic groups. Macrocyclic glycopeptide columns (e.g., Chirobiotic V, T) can be useful for polar and ionizable compounds.[2] Many column manufacturers provide selection guides based on compound structure.
Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?
A3: SFC offers several advantages over HPLC for chiral separations, including:
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to shorter analysis times.[14][15]
-
Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, which is less expensive and more environmentally friendly than the organic solvents used in normal-phase HPLC.[16]
-
Improved Resolution: In many cases, SFC can provide superior resolution of enantiomers compared to HPLC under similar conditions.[14]
-
Faster Equilibration: Columns equilibrate more quickly in SFC, which is advantageous for method development and high-throughput screening.[14]
Q4: When should I consider crystallization over chromatography for isomer purification?
A4: Crystallization is often preferred for large-scale purifications due to its lower cost and scalability. It can be a highly effective method if there is a significant difference in the solubility of the isomers or if a suitable resolving agent can be found for enantiomers.[11] Chromatography, particularly preparative HPLC or SFC, is generally more versatile and can be used to separate isomers with very similar physical properties. It is often the method of choice for challenging separations and for isolating small quantities of high-purity material for analysis.
Q5: How can I determine the enantiomeric excess (ee) of my purified sample?
A5: The most common method for determining enantiomeric excess is through chiral chromatography (HPLC or SFC).[1][8] By separating the enantiomers, the peak area of each can be integrated. The enantiomeric excess is then calculated using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
It is crucial to have a validated analytical method to ensure accurate quantification.[1]
Quantitative Data Summary
Table 1: Comparison of Chiral Separation Techniques
| Feature | Chiral HPLC | Chiral SFC |
| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase (typically CO2 with a co-solvent).[15] |
| Typical Resolution (Rs) | Good to excellent (often > 1.5 for baseline separation). | Often superior to HPLC, with higher efficiency leading to better resolution.[14] |
| Analysis Time | Typically longer due to lower optimal flow rates. | Significantly shorter due to higher optimal flow rates.[14][16] |
| Solvent Consumption | High, especially in normal phase. | Low, as CO2 is the primary mobile phase component.[16] |
| Cost | Can be high due to solvent purchase and disposal. | Lower operating costs due to cheaper mobile phase. |
| Scalability | Well-established for preparative scale. | Also scalable, with advantages in solvent removal post-purification. |
Experimental Protocols
Protocol 1: Preparative HPLC for Diastereomer Separation
-
Analytical Method Development:
-
Screen various achiral stationary phases (e.g., C18, silica) and mobile phase compositions to achieve baseline separation of the diastereomers at an analytical scale.
-
Optimize the mobile phase to maximize the resolution (Rs) between the diastereomer peaks.
-
-
Scale-Up Calculation:
-
Calculate the appropriate flow rate and sample loading for the preparative column based on the dimensions of the analytical and preparative columns.
-
-
Column Equilibration:
-
Equilibrate the preparative column with the optimized mobile phase until a stable baseline is achieved. This may require flushing with 10-20 column volumes.
-
-
Sample Preparation and Injection:
-
Dissolve the crude diastereomeric mixture in the mobile phase at the highest possible concentration without causing precipitation.
-
Inject the sample onto the preparative column.
-
-
Fraction Collection:
-
Collect fractions corresponding to each diastereomer peak based on the UV detector signal.
-
-
Purity Analysis:
-
Analyze the collected fractions by analytical HPLC to determine the purity of each separated diastereomer.
-
-
Solvent Removal:
-
Combine the pure fractions for each diastereomer and remove the solvent using a rotary evaporator or other suitable method.
-
Protocol 2: Fractional Crystallization for Enantiomer Resolution via Diastereomeric Salts
-
Resolving Agent Selection:
-
Choose a readily available and inexpensive chiral resolving agent that will form a stable salt with the racemic mixture. For a racemic acid, a chiral base is used, and for a racemic base, a chiral acid is used.[12]
-
-
Salt Formation:
-
Dissolve the racemic mixture in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent. The diastereomeric salts will precipitate out of the solution.
-
-
Solvent Screening for Fractional Crystallization:
-
Test the solubility of the diastereomeric salt mixture in various solvents to find one where the two diastereomers have a significant solubility difference.
-
-
First Crystallization:
-
Dissolve the diastereomeric salt mixture in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration. These crystals will be enriched in the less soluble diastereomer.
-
-
Analysis of Enrichment:
-
Analyze a small sample of the crystals and the filtrate (mother liquor) by chiral HPLC to determine the diastereomeric ratio.
-
-
Recrystallization:
-
Recrystallize the enriched solid from the same solvent to further improve its purity. Repeat this process until the desired diastereomeric purity is achieved.
-
-
Liberation of the Enantiomer:
-
Once a pure diastereomeric salt is obtained, treat it with an acid or base to break the salt and liberate the pure enantiomer.
-
Extract the pure enantiomer into an organic solvent and isolate it.
-
Visualizations
Caption: Decision tree for selecting an initial isomer purification strategy.
Caption: Workflow for chiral column screening in HPLC or SFC.
References
- 1. uma.es [uma.es]
- 2. chiraltech.com [chiraltech.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. ymc.eu [ymc.eu]
- 6. hplc.eu [hplc.eu]
- 7. chiraltech.com [chiraltech.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. santaisci.com [santaisci.com]
- 14. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fagg.be [fagg.be]
Technical Support Center: Handling and Storage of Air-Sensitive Conjugated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive conjugated compounds.
Frequently Asked Questions (FAQs)
Q1: What makes conjugated compounds sensitive to air?
A1: Conjugated compounds possess alternating single and multiple bonds, which create a delocalized π-electron system. This electron-rich nature makes them susceptible to reactions with components of air, primarily oxygen and moisture.[1][2] These reactions can disrupt the conjugation, leading to a loss of the material's desired electronic and optical properties. Some air-sensitive compounds can even be pyrophoric, reacting violently upon exposure to air.[3]
Q2: What are the common signs of degradation in my air-sensitive conjugated compound?
A2: Degradation can manifest in several ways, including:
-
Color change: A noticeable shift in the color of the solid compound or its solution.
-
Reduced solubility: The compound may become more difficult to dissolve in solvents it was previously soluble in.
-
Changes in spectroscopic properties: A decrease in the intensity of the main absorption peak in the UV-Vis spectrum or a blue-shift in the peak wavelength is a common indicator of degradation.[4]
-
Decreased device performance: For applications in organic electronics, a decline in device efficiency, charge carrier mobility, or on/off ratio can indicate material degradation.[5]
-
Formation of insoluble particles: Aggregation and precipitation of the material from a solution.
Q3: What is the difference between a glovebox and a Schlenk line, and when should I use each?
A3: Both gloveboxes and Schlenk lines are used to create an inert atmosphere for handling air-sensitive compounds, but they are suited for different tasks.[2]
-
Glovebox: A sealed container filled with an inert gas (usually argon or nitrogen) that allows for manipulation of materials through gloves. It is ideal for operations that require dexterity and open handling, such as weighing solids, preparing solutions, and fabricating devices.[2][3]
-
Schlenk line: A dual-manifold glass apparatus that provides both vacuum and a flow of inert gas. It is primarily used for chemical reactions, solvent distillation, and transfers of liquids and solutions between sealed flasks.[1][6]
Q4: Can I store my air-sensitive compound in a standard laboratory freezer?
A4: Storing air-sensitive compounds in a standard freezer is not recommended without proper precautions. The temperature fluctuations during opening and closing can cause moisture to condense on the container, leading to degradation. If freezer storage is necessary, the compound should be sealed in an airtight container, which is then placed inside a larger, sealed container with a desiccant. It is preferable to store highly sensitive materials in a freezer located inside a glovebox.[7]
Q5: How can I safely transport my air-sensitive compound from the glovebox to another instrument?
A5: To transport an air-sensitive compound, it must be sealed in an airtight container within the glovebox. Options include vials with septa-lined caps, Schlenk flasks with greased stopcocks, or specially designed transport containers. The key is to ensure that the container remains sealed from the atmosphere until it is ready to be opened under an inert environment at its destination.
Troubleshooting Guides
Problem 1: My compound degraded despite being stored in a vial with a septum.
| Possible Cause | Solution |
| Septum degradation: Repeated punctures or exposure to solvent vapors can compromise the septum's seal.[7] | Use high-quality septa and minimize the number of punctures. For long-term storage, consider transferring the compound to a vessel with a PTFE valve.[8] |
| Improper sealing: The cap may not be tightened sufficiently, or the septum may be incorrectly sized. | Ensure the cap is securely tightened and that the septum provides a complete seal against the vial rim. |
| Contaminated inert gas: The inert gas used to blanket the compound may contain traces of oxygen or moisture. | Use high-purity inert gas and pass it through a purification train to remove any residual oxygen and water. |
| Initial exposure during transfer: The compound may have been briefly exposed to air during its initial transfer into the vial. | Always handle and transfer air-sensitive compounds under a positive pressure of inert gas in a glovebox or using a Schlenk line. |
Problem 2: I'm observing poor performance in my organic electronic devices.
| Possible Cause | Solution |
| Degradation of the conjugated polymer: The active material may have degraded due to exposure to air and/or light during fabrication or storage.[9] | Fabricate and test devices in an inert atmosphere (glovebox). Store materials and completed devices in the dark and under an inert atmosphere. |
| Solvent impurities: Residual solvent or impurities in the solvent can act as traps for charge carriers. | Use high-purity, anhydrous solvents and degas them thoroughly before use. |
| Interface contamination: Contamination at the interfaces between the different layers of the device can hinder charge injection or transport. | Ensure all substrates and equipment are scrupulously clean. Use filtered solutions for deposition. |
| Morphology issues: The morphology of the active layer may not be optimal for charge transport. | Optimize deposition parameters such as spin speed, substrate temperature, and solvent evaporation rate. |
Quantitative Data on Compound Stability
The stability of air-sensitive conjugated compounds can vary significantly depending on their chemical structure, morphology, and the environmental conditions they are exposed to. The following table summarizes degradation data for several common conjugated materials.
| Compound | Conditions | Parameter Monitored | Observation | Reference |
| Poly(3-hexylthiophene) (P3HT) | Illumination in air (room lighting) | Fluorescence quenching | Rapid degradation within minutes. Quantum yield for defect formation ~3 x 10⁻⁶ per incident photon. | [9] |
| P3HT | Thermal aging at 85°C in air (unencapsulated device) | Power Conversion Efficiency (PCE) | Maintained over 85% of initial PCE after 3000 minutes under continuous light soaking. | [10] |
| Pentacene (in an OFET) | Storage in dark, ambient air for 9 months | Hole mobility | Decreased from 2 x 10⁻³ cm²/Vs to 1.2 x 10⁻⁵ cm²/Vs. | [5] |
| MEH-PPV | Stored at 2-8°C | Shelf life | No specific shelf life is provided, but routine inspection is recommended. Standard warranty is 1 year. | [1] |
Experimental Protocols
Protocol 1: Weighing and Dissolving an Air-Sensitive Solid in a Glovebox
Objective: To accurately weigh an air-sensitive solid and prepare a solution of a specific concentration inside a nitrogen-filled glovebox.
Materials:
-
Air-sensitive conjugated compound
-
Anhydrous solvent (previously brought into the glovebox and allowed to equilibrate)
-
Analytical balance (located inside the glovebox)
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Glass vial with a screw cap and septum
-
Pipette and tips
Procedure:
-
Preparation: Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<10 ppm) levels. Place all necessary materials inside the glovebox antechamber and purge according to the glovebox protocol.
-
Tare the Balance: Turn on the analytical balance inside the glovebox and allow it to stabilize. Place the weighing paper on the balance and tare it.
-
Weighing the Solid: Carefully open the container of the air-sensitive compound. Using a clean spatula, transfer the desired amount of the solid onto the tared weighing paper. Record the mass.[11]
-
Transfer to Volumetric Flask: Carefully transfer the weighed solid into the volumetric flask.
-
Dissolving the Solid: Using a pipette, add a small amount of the anhydrous solvent to the volumetric flask to dissolve the solid. Gently swirl the flask to aid dissolution.
-
Bringing to Volume: Once the solid is fully dissolved, carefully add the anhydrous solvent to the calibration mark of the volumetric flask.
-
Transfer and Storage: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a glass vial with a septum-lined cap for storage or immediate use.
Protocol 2: Preparing a Solution of an Air-Sensitive Compound using a Schlenk Line
Objective: To prepare a solution of an air-sensitive compound under an inert atmosphere using Schlenk techniques.
Materials:
-
Air-sensitive conjugated compound in a Schlenk flask
-
Anhydrous, degassed solvent in a separate Schlenk flask or solvent still
-
Schlenk line with vacuum and inert gas (nitrogen or argon) manifolds
-
Cannula (double-tipped needle)
-
Syringes and needles
-
Septa
Procedure:
-
System Preparation: Ensure the Schlenk line is properly set up with a cold trap and that the inert gas is flowing through the bubbler.
-
Prepare the Solid: Place the air-sensitive solid in a Schlenk flask. Attach the flask to the Schlenk line, and perform at least three vacuum/backfill cycles to remove air and moisture.[6] Leave the flask under a positive pressure of inert gas.
-
Prepare the Solvent: If the solvent is not already in a Schlenk flask, transfer the required volume of anhydrous, degassed solvent to a Schlenk flask under inert atmosphere.
-
Cannula Transfer of Solvent: a. Under a positive flow of inert gas, replace the glass stoppers on both the solvent flask and the flask containing the solid with rubber septa. b. Purge the cannula by inserting one end into the headspace of the solvent flask and allowing inert gas to flow through it for a few minutes. c. Insert the other end of the purged cannula through the septum of the flask containing the solid. d. Lower the end of the cannula in the solvent flask into the solvent. e. To initiate the transfer, slightly increase the inert gas pressure in the solvent flask or briefly apply a gentle vacuum to the receiving flask. The pressure difference will push the solvent through the cannula into the flask with the solid.[12]
-
Dissolution: Once the desired amount of solvent has been transferred, remove the cannula. Gently swirl the flask to dissolve the solid. The resulting solution is now ready for use under an inert atmosphere.
Visualizations
Signaling Pathway: FRET-based Kinase Activity Biosensor
References
- 1. Poly 2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene average Mn 40,000-70,000 138184-36-8 [sigmaaldrich.com]
- 2. ossila.com [ossila.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Conducting Polymers in the Design of Biosensors and Biofuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A FRET-based Protein Kinase Assay Using Phos-tag-modified Quantum Dots and Fluorophore-labeled Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrene end-capped oligothiophene derivatives for organic thin-film transistors and organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - UCL Discovery [discovery.ucl.ac.uk]
Technical Support Center: Synthesis of Dodeca-1,3,5,7,9,11-hexaene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dodeca-1,3,5,7,9,11-hexaene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing long-chain conjugated polyenes like this compound?
A1: The most prevalent and effective methods for synthesizing long-chain conjugated polyenes are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4][5][6] These reactions involve the coupling of a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) with an aldehyde or ketone to form a carbon-carbon double bond.[1][2][4] For a C12 hexaene, an iterative approach is typically employed, sequentially building the polyene chain from smaller, more manageable fragments.
Q2: What are the main challenges associated with the synthesis and handling of this compound?
A2: this compound, being a long-chain conjugated polyene, is susceptible to several challenges:
-
Instability: Polyenes are often sensitive to light, oxygen, and heat, which can lead to degradation, isomerization, or polymerization.[7] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with protection from light.
-
Stereocontrol: Achieving the desired stereochemistry (E/Z configuration) of the double bonds can be challenging. The stereochemical outcome of Wittig and HWE reactions is influenced by the nature of the reagents, solvents, and reaction conditions.[1][4][6][8]
-
Purification: The separation of the target polyene from reaction byproducts, such as triphenylphosphine oxide (from the Wittig reaction) or phosphate esters (from the HWE reaction), can be difficult due to similar polarities and potential instability of the product on stationary phases like silica gel.[9]
-
Solubility: Long-chain polyenes may have limited solubility in common organic solvents.
Q3: Which is generally preferred for polyene synthesis: the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?
A3: Both reactions are widely used, but the Horner-Wadsworth-Emmons (HWE) reaction often offers several advantages for the synthesis of conjugated polyenes, particularly in a scale-up scenario:
-
Byproduct Removal: The phosphate byproduct from the HWE reaction is typically water-soluble, making its removal during workup simpler compared to the often-difficult separation of triphenylphosphine oxide from the Wittig reaction.[9]
-
Reactivity: Phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides, allowing for reactions with a broader range of aldehydes and ketones under milder conditions.[1][2]
-
Stereoselectivity: The HWE reaction often provides higher E-selectivity for the newly formed double bond, which is often the desired isomer for linear conjugated polyenes.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting materials (aldehyde and ylide/phosphonate) and the polyene product. Visualizing the spots under UV light is effective due to the conjugated nature of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete ylide/carbanion formation. | - Ensure the base is fresh and of the correct stoichiometry. For Wittig reactions with unstabilized ylides, strong bases like n-BuLi or NaH are necessary.[5] For HWE reactions, bases like NaH, NaOMe, or KHMDS are common.[1] - Ensure anhydrous reaction conditions, as water will quench the ylide/carbanion. |
| 2. Low reactivity of the aldehyde or ketone. | - For sterically hindered carbonyls, the HWE reaction is generally more effective than the Wittig reaction.[4] - Consider using a more reactive phosphonate reagent in the HWE reaction. | |
| 3. Degradation of starting materials or product. | - Perform the reaction under an inert atmosphere (N₂ or Ar) and protect from light. - Use freshly purified reagents. Aldehydes can be prone to oxidation. | |
| Formation of a Mixture of Stereoisomers (E/Z) | 1. Non-selective reaction conditions. | - For predominantly E-alkenes, the HWE reaction is generally preferred.[1] - For predominantly Z-alkenes with unstabilized ylides, the Wittig reaction under salt-free conditions is often used.[4] The presence of lithium salts can decrease Z-selectivity.[10] |
| 2. Isomerization during workup or purification. | - Avoid exposure to acid, base, or excessive heat and light during workup and purification. - Use neutral or deactivated silica gel for chromatography if necessary. | |
| Difficult Purification (Contamination with Byproducts) | 1. Triphenylphosphine oxide (TPPO) from Wittig reaction co-elutes with the product. | - TPPO can sometimes be precipitated from a non-polar solvent mixture (e.g., ether/hexanes) and removed by filtration. - Conversion of TPPO to a water-soluble salt by treatment with MgBr₂ has been reported. - Consider using the HWE reaction to avoid TPPO formation.[9] |
| 2. Product degradation on silica gel. | - Minimize the time the product is on the column. - Use a less polar eluent system if possible. - Consider alternative purification methods like recrystallization or size-exclusion chromatography. | |
| Polymerization of the Product | 1. Presence of radical initiators (light, oxygen). | - Rigorously exclude air and light from the reaction and purification steps. - Add a radical inhibitor like BHT (butylated hydroxytoluene) to the storage solvent. |
| 2. High reaction concentration or temperature. | - Run the reaction at a lower concentration. - Maintain the recommended reaction temperature; avoid excessive heating. |
Experimental Protocols
A plausible synthetic strategy for this compound is an iterative Horner-Wadsworth-Emmons approach, building the C12 chain from C6 fragments.
1. Synthesis of (E,E)-Hexa-2,4-dienal (C6 Aldehyde)
This can be prepared via the oxidation of commercially available (E,E)-hexa-2,4-dien-1-ol using a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
-
Reaction Scheme: (E,E)-Hexa-2,4-dien-1-ol + Oxidizing Agent → (E,E)-Hexa-2,4-dienal
-
Typical Conditions:
-
Reagents: (E,E)-Hexa-2,4-dien-1-ol, activated MnO₂ (5-10 equivalents)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Temperature: Room temperature
-
Reaction Time: 2-4 hours (monitor by TLC)
-
Workup: Filtration to remove MnO₂, followed by solvent evaporation.
-
2. Synthesis of a C6 Phosphonate
A suitable C6 phosphonate can be synthesized from a corresponding C6 halide via the Michaelis-Arbuzov reaction. For example, reacting (E,E)-1-bromohexa-2,4-diene with triethyl phosphite.
-
Reaction Scheme: (E,E)-1-Bromohexa-2,4-diene + P(OEt)₃ → Diethyl ((E,E)-hexa-2,4-dien-1-yl)phosphonate + EtBr
-
Typical Conditions:
-
Reagents: (E,E)-1-Bromohexa-2,4-diene, triethyl phosphite
-
Temperature: Heat at reflux (around 150-160 °C)
-
Reaction Time: 4-6 hours
-
Workup: Distillation to remove excess triethyl phosphite and ethyl bromide.
-
3. Final Horner-Wadsworth-Emmons Coupling
The final step involves the coupling of the C6 aldehyde with the C6 phosphonate.
-
Reaction Scheme: Diethyl ((E,E)-hexa-2,4-dien-1-yl)phosphonate + (E,E)-Hexa-2,4-dienal → this compound
-
Typical Conditions:
-
Reagents: Diethyl ((E,E)-hexa-2,4-dien-1-yl)phosphonate, (E,E)-Hexa-2,4-dienal, a strong base (e.g., NaH or KHMDS)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Temperature: -78 °C to room temperature
-
Reaction Time: 1-3 hours
-
Workup: Quench with saturated aqueous ammonium chloride, extract with a non-polar solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Column chromatography on deactivated silica gel using a non-polar eluent (e.g., hexanes), followed by recrystallization if possible. All purification steps should be performed with minimal exposure to light.
-
Data Presentation
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Polyene Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine oxide (TPPO) | Dialkyl phosphate |
| Byproduct Removal | Often difficult (crystallization or chromatography) | Generally easy (water wash) |
| Ylide/Carbanion Reactivity | Less nucleophilic | More nucleophilic |
| Stereoselectivity (unstabilized) | Generally Z-selective | Generally E-selective |
| Reaction Conditions | Often requires strong, non-nucleophilic bases (e.g., n-BuLi) | Can be performed with a wider range of bases (e.g., NaH, NaOMe, KHMDS) |
Visualizations
Caption: Iterative Horner-Wadsworth-Emmons synthesis workflow.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of Experimental Spectroscopic Data and Theoretical Models for Dodeca-1,3,5,7,9,11-hexaene
This guide provides a detailed comparison of experimentally obtained spectroscopic data for dodeca-1,3,5,7,9,11-hexaene with predictions from prominent theoretical models. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of how theoretical approaches align with experimental realities for conjugated polyenes. This analysis covers UV-Vis, NMR (¹H and ¹³C), and IR spectroscopy.
Data Presentation: A Comparative Overview
The following tables summarize the available experimental spectroscopic data for this compound and compare it with theoretical predictions.
1.1. UV-Vis Spectroscopy
The electronic absorption spectrum of conjugated polyenes is characterized by a strong π → π* transition. The wavelength of maximum absorbance (λmax) is sensitive to the length of the conjugated system. For this compound, with six conjugated double bonds, the absorption is expected in the long-wavelength UV or visible region.
| Spectroscopic Parameter | Experimental Value | Free Electron Model Prediction | TD-DFT Calculation |
| λmax (nm) | ~370 nm | Varies with model parameters | Dependent on basis set and functional |
Note: Experimental values for this compound can vary slightly based on the solvent and temperature. Theoretical predictions are highly dependent on the parameters and basis sets used in the calculations.
1.2. ¹H NMR Spectroscopy
In the ¹H NMR spectrum of all-trans-dodeca-1,3,5,7,9,11-hexaene, the olefinic protons are expected to resonate in the downfield region due to the deshielding effect of the conjugated π-electron system.
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Theoretical Prediction (DFT) |
| H1, H12 (terminal) | ~5.8 - 6.2 | Varies with computational method |
| H2-H11 (internal) | ~6.3 - 7.0 | Varies with computational method |
1.3. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the sp² hybridized carbons of the polyene chain.
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Theoretical Prediction (DFT) |
| C1, C12 (terminal) | ~120 - 130 | Varies with computational method |
| C2-C11 (internal) | ~130 - 140 | Varies with computational method |
1.4. IR Spectroscopy
The infrared spectrum of this compound is characterized by vibrations of the polyene backbone.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Prediction (DFT) |
| C=C Stretch (conjugated) | ~1600 - 1650 | Varies with computational method |
| =C-H Stretch | ~3010 - 3095 | Varies with computational method |
| =C-H Bend (trans) | ~960 - 990 | Varies with computational method |
Theoretical Models
2.1. Free Electron Model (FEM)
The Free Electron Model simplifies the conjugated π-system as a one-dimensional "particle in a box". The π-electrons are assumed to move freely along the length of the polyene chain. The energy levels for the electrons are quantized, and the UV-Vis absorption corresponds to the transition of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The predicted λmax is roughly proportional to the length of the conjugated system. While providing a good qualitative trend, the simple FEM often shows poor quantitative agreement with experimental values, especially for longer polyenes.
2.2. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For predicting spectroscopic properties, DFT is often employed to calculate NMR chemical shifts and IR vibrational frequencies. TD-DFT is an extension of DFT used to predict electronic excitation energies and, consequently, UV-Vis absorption spectra. These methods can provide more accurate predictions than simpler models, but the results are dependent on the choice of the functional and the basis set.
Experimental Protocols
3.1. UV-Vis Spectroscopy
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Measurement : A quartz cuvette is filled with the blank solvent to record a baseline spectrum. The baseline is subtracted from the spectrum of the sample solution. The spectrum is scanned over a wavelength range, typically from 200 to 800 nm, to determine the λmax.
3.2. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Approximately 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR, is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration. The solution is transferred to an NMR tube.
-
Instrumentation : A high-field NMR spectrometer is used.
-
Measurement : The sample is placed in the spectrometer's magnetic field. For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. For ¹³C NMR, similar principles apply, but data acquisition may take longer due to the lower natural abundance of the ¹³C isotope.
3.3. IR Spectroscopy
-
Sample Preparation : For a solid sample, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk.
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.
-
Measurement : A background spectrum of the empty sample holder (or the pure salt plate/KBr pellet) is recorded. The sample is then placed in the instrument, and the IR spectrum is acquired. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
Visualizations
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
Caption: Relationship between theoretical models and predicted
Dodeca-1,3,5,7,9,11-hexaene vs. Shorter Polyenes: A Comparative Spectroscopic and Stability Analysis
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of polyenes is crucial for their application in various fields, from materials science to pharmacology. This guide provides a comparative analysis of dodeca-1,3,5,7,9,11-hexaene and its shorter conjugated counterparts, focusing on their spectroscopic properties and relative stability. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Spectroscopic Properties: A Shift to the Visible
The most striking difference between this compound and shorter polyenes lies in their interaction with ultraviolet (UV) and visible light. As the length of the conjugated system of alternating single and double bonds increases, the energy required for electronic transitions decreases. This phenomenon leads to a bathochromic shift, or a shift of the maximum absorption wavelength (λmax) to longer wavelengths.[1][2]
For shorter polyenes like ethene and buta-1,3-diene, the λmax falls within the UV region, rendering them colorless.[1] However, as the conjugated system extends to hexa-1,3,5-triene, octa-1,3,5,7-tetraene, and ultimately this compound, the λmax moves progressively towards and into the visible spectrum. This compound, with its six conjugated double bonds, has a λmax of approximately 362 nm, bordering the visible region and potentially appearing pale yellow.[1] This trend is clearly illustrated in the comparative data below.
Another important spectroscopic parameter is the molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength. For linear polyenes, the molar absorptivity generally doubles with the addition of each conjugated double bond.[2] This hyperchromic effect indicates a higher probability of the electronic transition occurring.
Comparative Spectroscopic Data of Polyenes
| Compound Name | Number of Conjugated Double Bonds | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Ethene | 1 | 162[1] | ~10,000 |
| Buta-1,3-diene | 2 | 217[1] | ~21,000 |
| Hexa-1,3,5-triene | 3 | 258 | ~40,000 (Estimated) |
| Octa-1,3,5,7-tetraene | 4 | ~300 | ~80,000 (Estimated) |
| This compound | 6 | 362[1] | ~160,000 (Estimated) |
Note: Molar absorptivity values for hexa-1,3,5-triene, octa-1,3,5,7-tetraene, and this compound are estimated based on the general trend of doubling with each additional conjugated double bond.
Stability of Conjugated Polyenes
The extended π-electron delocalization in conjugated polyenes not only influences their spectroscopic properties but also contributes to their increased thermodynamic stability compared to their non-conjugated isomers. This enhanced stability can be attributed to the delocalization of electrons over multiple atoms, which lowers the overall energy of the molecule.
Experimental evidence for this increased stability comes from measurements of heats of hydrogenation. The hydrogenation of a conjugated diene releases less energy than the hydrogenation of two isolated double bonds, indicating that the conjugated system is in a lower energy state to begin with. This stabilizing effect increases with the length of the conjugated system.
Experimental Protocols
UV-Visible Spectroscopy of Polyenes
This protocol outlines the general procedure for obtaining the UV-Visible absorption spectrum of a polyene in solution.
1. Materials and Equipment:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., hexane, ethanol)
-
Polyene sample
2. Sample Preparation:
-
Solvent Selection: Choose a solvent that dissolves the polyene and is transparent in the UV-Vis region of interest (typically 200-800 nm). Hexane and ethanol are common choices for polyenes.
-
Solution Preparation:
-
Accurately weigh a small amount of the polyene sample.
-
Dissolve the sample in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
3. Measurement Procedure:
-
Instrument Blank: Fill a clean quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument using the solvent as a reference.
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the polyene solution to be measured.
-
Fill the cuvette with the polyene solution, ensuring there are no air bubbles in the light path.
-
Wipe the outside of the cuvette with a lint-free cloth to remove any fingerprints or smudges.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Signaling Pathways and Biological Relevance
Polyenes are not just of theoretical interest; they play significant roles in biological systems. Two notable examples are their involvement in the leukotriene signaling pathway and the mechanism of action of polyene antifungal agents.
Leukotriene Signaling Pathway
Leukotrienes are inflammatory mediators derived from arachidonic acid. The synthesis of leukotrienes involves a series of enzymatic steps, and their subsequent binding to cell surface receptors triggers various physiological responses, including smooth muscle contraction and inflammation.
Caption: Leukotriene synthesis and signaling cascade.
Polyene Antifungal Mechanism of Action
Polyene antibiotics, such as Amphotericin B, are crucial in treating fungal infections. Their mechanism of action involves binding to ergosterol, a primary component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing fungal cell death.
Caption: Mechanism of polyene antifungal drugs.
References
A Researcher's Guide to the Computational Validation of Polyene Properties
In the realm of materials science and drug development, the accurate prediction of molecular properties is paramount. Polyenes, with their conjugated π-systems, exhibit a range of fascinating electronic and structural characteristics that are of significant interest to researchers. Computational chemistry offers a powerful toolkit to investigate these properties, but the validation of these methods against experimental data is crucial for ensuring their predictive power. This guide provides an objective comparison of various computational methods for determining the properties of polyenes, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The performance of different computational methods in reproducing experimental data for polyenes is summarized below. The tables provide a clear comparison of calculated and experimental values for key properties such as bond lengths, vibrational frequencies, and electronic transition energies.
Geometric Structures: Bond Lengths
The accurate prediction of molecular geometry is a fundamental test for any computational method. For polyenes, the alternating single and double carbon-carbon bonds provide a sensitive benchmark.
| Polyene | Bond | Experimental Bond Length (Å) | DFT/B3LYP (Å) | MP2 (Å) |
| 1,3-Butadiene | C=C | 1.345 | 1.342 | 1.344 |
| C-C | 1.467 | 1.463 | 1.465 | |
| 1,3,5-Hexatriene | C1=C2 | 1.342 | 1.340 | 1.342 |
| C2-C3 | 1.462 | 1.458 | 1.460 | |
| C3=C4 | 1.368 | 1.365 | 1.367 |
Note: Experimental data is often derived from gas-phase electron diffraction or microwave spectroscopy. Computational data is typically obtained with a basis set such as 6-31G or cc-pVTZ.*
Vibrational Frequencies
Vibrational spectroscopy provides a detailed fingerprint of a molecule's structure and bonding. The comparison of calculated and experimental vibrational frequencies is a critical validation step.
| Polyene | Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT/B3LYP (cm⁻¹) |
| 1,3-Butadiene | C=C stretch (sym) | 1643 | 1655 |
| C=C stretch (asym) | 1596 | 1608 | |
| C-C stretch | 1205 | 1215 | |
| 1,3,5-Hexatriene | C=C stretch | ~1620-1650 | ~1630-1660 |
Note: Experimental frequencies are typically from Infrared (IR) or Raman spectroscopy. Calculated frequencies are often scaled by an empirical factor to better match experimental values.
Electronic Properties: Absorption Spectra
The electronic transitions in polyenes give rise to their characteristic UV-Vis absorption spectra. The accuracy of calculated excitation energies is a key measure of a method's ability to describe the electronic structure.
| Polyene | Electronic Transition | Experimental λmax (nm) | TD-DFT/B3LYP (nm) |
| 1,3-Butadiene | π → π | 217 | 215 |
| 1,3,5-Hexatriene | π → π | 258 | 255 |
| 1,3,5,7-Octatetraene | π → π* | 290 | 287 |
Note: Experimental λmax values are typically measured in a non-polar solvent. TD-DFT (Time-Dependent Density Functional Theory) is a common method for calculating electronic excitation energies.
Experimental Protocols
To facilitate the reproduction of experimental data for validation purposes, detailed methodologies for key experiments are provided below.
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) for the π → π* electronic transition in polyenes.
Protocol:
-
Sample Preparation: Dissolve a small amount of the polyene sample in a UV-transparent solvent (e.g., hexane or cyclohexane) to a concentration of approximately 10⁻⁵ to 10⁻⁴ M.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference. Fill a second quartz cuvette with the polyene solution.
-
Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer. Scan a range of wavelengths, typically from 200 to 400 nm for simple polyenes.
-
Data Analysis: The wavelength at which the maximum absorbance is recorded is the λmax.
Raman Spectroscopy
Objective: To measure the vibrational frequencies of the carbon-carbon stretching modes in polyenes.
Protocol:
-
Sample Preparation: The polyene sample can be a pure liquid, a solid, or a solution. For solutions, a concentration of ~0.1 M is typically used.
-
Instrument Setup: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). Calibrate the spectrometer using a known standard (e.g., silicon).
-
Data Acquisition: Place the sample in the sample holder and focus the laser beam onto the sample. Collect the Raman scattered light for a set integration time and number of accumulations.
-
Data Analysis: The positions of the peaks in the Raman spectrum correspond to the vibrational frequencies of the molecule. The strong peaks in the 1500-1650 cm⁻¹ region are typically assigned to the C=C stretching modes, while the peak around 1150-1250 cm⁻¹ is often associated with the C-C stretching mode.
X-ray Crystallography
Objective: To determine the precise bond lengths and angles of a polyene in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the polyene from a suitable solvent by slow evaporation, cooling, or vapor diffusion. The crystals should be of sufficient size and quality for diffraction.
-
Data Collection: Mount a single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Rotate the crystal and collect the diffraction pattern at various orientations.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the calculated and observed diffraction patterns match.
-
Data Analysis: The refined crystal structure provides accurate bond lengths and angles for the polyene molecule.
Mandatory Visualizations
To aid in the understanding of the computational and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: A typical workflow for the computational prediction of polyene properties.
Caption: Workflow for the experimental validation of computational methods for polyenes.
Caption: Logical relationship between factors influencing the accuracy of computational predictions.
A Comparative Analysis of Cis/Trans Isomers of Dodeca-1,3,5,7,9,11-hexaene
A guide for researchers, scientists, and drug development professionals on the distinct properties and experimental considerations of the geometric isomers of a key polyene.
Dodeca-1,3,5,7,9,11-hexaene, a linear polyene with six conjugated double bonds, exists as a variety of geometric isomers depending on the cis or trans configuration of these bonds. The spatial arrangement of the carbon-carbon double bonds significantly influences the molecule's physical, chemical, and spectroscopic properties. The all-trans isomer is generally the most thermodynamically stable due to reduced steric hindrance, while cis isomers are sterically more hindered and thus less stable. Understanding the unique characteristics of each isomer is crucial for applications in materials science and medicinal chemistry, where molecular geometry dictates function.
Due to a scarcity of specific experimental data for all isomers of this compound in publicly available literature, this guide will provide a comparative framework based on established principles for linear polyenes and will use data from closely related, well-characterized polyenes as representative examples.
Comparative Data of Polyene Isomers
The following table summarizes key physical and spectroscopic data for representative cis and trans isomers of linear polyenes. This data is illustrative of the expected differences between the isomers of this compound.
| Property | All-trans Isomer (Representative) | Mono-cis Isomer (Representative) |
| Melting Point (°C) | Higher | Lower |
| Boiling Point (°C) | Higher | Lower |
| UV-Vis λmax (nm) | Longer wavelength | Shorter wavelength |
| Molar Absorptivity (ε) | Higher | Lower |
| ¹H NMR (Olefinic H) | ~6.0 - 7.5 ppm (less shielded) | ~5.5 - 7.0 ppm (more shielded) |
| Thermodynamic Stability | More stable | Less stable |
Note: The all-trans isomer of this compound has a reported UV-Vis absorption maximum (λmax) of 362 nm.
Experimental Protocols
Detailed methodologies are essential for the synthesis, separation, and characterization of specific cis/trans isomers of this compound.
Synthesis of this compound Isomers
The Wittig reaction is a cornerstone for the synthesis of polyenes. The choice of reactants and reaction conditions can influence the ratio of cis to trans isomers produced.
Protocol for Wittig Synthesis of a Polyene:
-
Ylide Preparation: A phosphonium ylide is prepared by treating an appropriate alkyltriphenylphosphonium halide with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Aldehyde: The appropriate polyenal (e.g., deca-2,4,6,8,10-pentaenal) is dissolved in anhydrous THF and added dropwise to the ylide solution at low temperature (typically -78 °C).
-
Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or hexanes). The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product, a mixture of cis and trans isomers, is then purified by column chromatography on silica gel.
Isomer Separation by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of geometric isomers. A reversed-phase C18 column is commonly employed for this purpose.
Protocol for HPLC Separation:
-
Column: A reversed-phase C18 column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio is optimized to achieve the best separation. A gradient elution may be necessary for complex mixtures.
-
Detection: A UV-Vis detector set at the λmax of the polyenes (around 360-380 nm) is used to monitor the elution.
-
Injection and Elution: The mixture of isomers, dissolved in the mobile phase, is injected onto the column. The isomers will separate based on their polarity, with the more polar cis isomers typically eluting earlier than the less polar all-trans isomer.
-
Fraction Collection: Fractions corresponding to each separated isomer are collected for further analysis.
Photoisomerization to the All-trans Isomer
Cis isomers of polyenes can often be converted to the more stable all-trans isomer through photochemical isomerization.
Protocol for Photoisomerization:
-
Solution Preparation: A dilute solution of the cis-isomer-containing mixture is prepared in a suitable solvent (e.g., hexane or benzene).
-
Iodine Catalyst: A catalytic amount of iodine (a few crystals) is added to the solution.
-
Irradiation: The solution is irradiated with a light source that emits in the UV-A or visible range (e.g., a mercury lamp or even direct sunlight). The progress of the isomerization can be monitored by UV-Vis spectroscopy or HPLC.
-
Work-up: Once the isomerization is complete (indicated by no further change in the UV-Vis spectrum or HPLC chromatogram), the solution is washed with a solution of sodium thiosulfate to remove the iodine, dried, and the solvent is evaporated.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
A Researcher's Guide to Benchmarking DFT Functionals for Polyene Spectra Prediction
An objective comparison of popular density functional theory (DFT) functionals for the accurate prediction of UV-Vis absorption spectra in polyenes, supported by computational data.
The accurate prediction of the electronic absorption spectra of conjugated polyenes is a crucial aspect of computational chemistry, with significant implications for materials science and drug development. Time-dependent density functional theory (TD-DFT) stands as a widely used method for this purpose due to its favorable balance of computational cost and accuracy. However, the choice of the exchange-correlation functional is paramount and can significantly impact the reliability of the results. This guide provides a comparative analysis of various DFT functionals for predicting the UV-Vis spectra of polyenes, offering researchers and scientists a basis for selecting the most appropriate functional for their studies.
Performance of DFT Functionals in Predicting Polyene Excitation Energies
The performance of different DFT functionals is typically evaluated by comparing the calculated vertical excitation energies against experimental absorption maxima (λmax) or high-level ab initio calculations. The Mean Absolute Error (MAE) is a common metric for quantifying the accuracy of these predictions. Below is a summary of the performance of several popular functionals for the π → π* transitions in a series of all-trans linear polyenes.
| DFT Functional | Functional Class | Mean Absolute Error (MAE) for Excitation Energies (eV) | Key Strengths & Weaknesses |
| B3LYP | Hybrid GGA | 0.4 - 0.7 | Strengths: Widely used and computationally efficient. Provides reasonable results for smaller polyenes. |
| Weaknesses: Accuracy deteriorates significantly with increasing polyene chain length due to the underestimation of long-range exchange interactions.[1] | |||
| PBE0 | Global Hybrid | 0.3 - 0.6 | Strengths: Generally offers a slight improvement over B3LYP. |
| Weaknesses: Similar to B3LYP, it struggles with longer polyenes and can underestimate excitation energies. | |||
| CAM-B3LYP | Range-Separated Hybrid | 0.1 - 0.3 | Strengths: Explicitly designed to handle long-range exchange, leading to much better performance for longer polyenes and charge-transfer excitations. |
| Weaknesses: Computationally more demanding than global hybrids. | |||
| ωB97X-D | Range-Separated Hybrid | 0.1 - 0.3 | Strengths: Includes dispersion corrections and provides accuracy comparable to CAM-B3LYP for excitation energies. |
| Weaknesses: Higher computational cost. | |||
| M06-2X | Hybrid Meta-GGA | 0.2 - 0.4 | Strengths: High percentage of Hartree-Fock exchange gives good performance for main-group thermochemistry and excited states.[2] |
| Weaknesses: Performance can be less systematic for very long polyenes compared to range-separated functionals. |
Experimental and Computational Protocols
The following section outlines a typical workflow for benchmarking DFT functionals for the prediction of polyene spectra. This protocol is a composite of methodologies frequently reported in the literature.
Molecular Geometry Optimization
-
Initial Structures: The initial geometries of the all-trans polyenes (e.g., butadiene, hexatriene, octatetraene) are constructed using standard bond lengths and angles.
-
Level of Theory: Ground-state geometry optimizations are typically performed using a reliable DFT functional, often B3LYP or PBE0, paired with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for improved accuracy.[3]
-
Frequency Analysis: To ensure that the optimized structures correspond to true minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable geometry.
Vertical Excitation Energy Calculations
-
TD-DFT Method: Vertical excitation energies are calculated using the time-dependent density functional theory (TD-DFT) formalism.[1]
-
Functional and Basis Set Selection: A range of DFT functionals, including those listed in the table above, are employed for the TD-DFT calculations. A triple-ζ quality basis set, such as def2-TZVP or cc-pVTZ, is often used for these calculations to ensure an accurate description of the electronic structure.
-
Solvent Effects: If the experimental data is from solution-phase measurements, solvent effects can be incorporated into the calculations using implicit solvation models like the Polarizable Continuum Model (PCM).
Data Analysis and Comparison
-
Reference Data: The calculated vertical excitation energies are compared against experimental gas-phase or solution-phase UV-Vis absorption maxima (λmax). When high-accuracy experimental data is unavailable, results from high-level ab initio methods like Complete Active Space Second-Order Perturbation Theory (CASPT2) or Equation-of-Motion Coupled-Cluster (EOM-CCSD) can be used as a benchmark.
-
Error Calculation: The Mean Absolute Error (MAE) and Root Mean Square Error (RMSE) are calculated for each functional across the set of polyenes to provide a quantitative measure of their performance.
Logical Workflow for Benchmarking DFT Functionals
The process of benchmarking DFT functionals for predicting polyene spectra can be visualized as a systematic workflow. The following diagram, generated using the DOT language, illustrates the key steps involved.
Conclusion
The choice of DFT functional has a profound impact on the accuracy of predicted polyene spectra. For shorter polyenes, widely used hybrid functionals like B3LYP can provide qualitatively reasonable results. However, for longer polyenes, the use of range-separated hybrid functionals such as CAM-B3LYP and ωB97X-D is strongly recommended to correctly describe the long-range exchange effects that are critical in these conjugated systems. Researchers should carefully consider the trade-off between computational cost and desired accuracy when selecting a functional for their specific application. The benchmarking workflow presented here provides a robust framework for making an informed decision.
References
A Comparative Analysis of the Electronic Properties of Dodeca-1,3,5,7,9,11-hexaene and Carotenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic properties of the linear polyene dodeca-1,3,5,7,9,11-hexaene and the broader class of naturally occurring pigments, carotenoids. This objective analysis, supported by experimental data, aims to elucidate the key differences in their light-absorbing characteristics, which are fundamental to their diverse applications in fields ranging from materials science to medicine.
Introduction
This compound is a simple, acyclic polyene with a conjugated system of six alternating double and single bonds. Carotenoids, on the other hand, are a large family of tetraterpenoid pigments, characterized by a long, conjugated polyene chain, often terminated by cyclic end groups and may possess various oxygen-containing functional groups. This structural variation within the carotenoid family leads to a wide range of electronic properties. The length and nature of the conjugated π-electron system are the primary determinants of the electronic behavior of these molecules, governing their interaction with light.
Quantitative Comparison of Electronic Properties
The electronic properties of this compound and several representative carotenoids are summarized in the table below. The data highlights the influence of the conjugated system's length and the presence of terminal ring structures and functional groups on the absorption maximum (λmax), molar absorptivity (ε), and the experimental Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap.
| Compound | Number of Conjugated Double Bonds | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Experimental HOMO-LUMO Gap (eV) |
| This compound | 6 | 362 | Not Reported | 3.42 |
| β-Carotene | 11 | 451 | ~139,500 | 2.75 |
| Lycopene | 11 | 471 | ~186,000 | 2.63 |
| Lutein | 10 | 445 | ~145,000 | 2.79 |
| Astaxanthin | 13 | 478 | ~125,000 | 2.60 |
Key Observations and Structure-Property Relationships
The electronic properties of polyenes are intrinsically linked to the length of their conjugated π-system. As the number of conjugated double bonds increases, the energy difference between the HOMO and LUMO decreases. This is evident in the bathochromic (red) shift of the absorption maximum (λmax) from this compound to the carotenoids. The extended conjugation in carotenoids lowers the energy required for the π-π* electronic transition, pushing their absorption into the visible region of the electromagnetic spectrum and rendering them colored.
The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also significantly higher for carotenoids compared to shorter polyenes. This hyperchromic effect is a direct consequence of the larger chromophore and the increased probability of the electronic transition.
The following diagram illustrates the fundamental relationship between the length of the polyene chain, the HOMO-LUMO energy gap, and the resulting absorption of light.
Experimental Protocols
The determination of the electronic properties of this compound and carotenoids is primarily achieved through UV-Visible (UV-Vis) spectroscopy.
Experimental Workflow for UV-Vis Spectroscopy
Detailed Methodology: UV-Vis Spectroscopy
-
Sample Preparation:
-
Accurately weigh a small amount of the analyte (this compound or carotenoid).
-
Dissolve the analyte in a suitable UV-transparent solvent (e.g., n-hexane, ethanol, or acetone) to prepare a stock solution of known concentration. Carotenoids are sensitive to light and oxidation, so sample preparation should be carried out under dim light and an inert atmosphere if possible.
-
Prepare a series of dilutions from the stock solution to obtain solutions of varying, known concentrations.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Replace the blank in the sample beam with a cuvette containing one of the prepared sample solutions.
-
Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.
-
-
Data Analysis:
-
From the absorption spectrum, identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax.
-
-
Calculation of Molar Absorptivity (ε):
-
According to the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration of the solution in mol/L.
-
Plot a calibration curve of absorbance versus concentration for the series of diluted solutions.
-
The slope of the linear fit of this graph will be equal to the molar absorptivity (ε).
-
-
Calculation of Experimental HOMO-LUMO Gap:
-
The energy of the electronic transition (ΔE), which corresponds to the HOMO-LUMO gap, can be calculated from the λmax using the Planck-Einstein relation: ΔE = hc/λmax where h is Planck's constant (6.626 x 10⁻³⁴ J·s), c is the speed of light (3.00 x 10⁸ m/s), and λmax is the wavelength of maximum absorption in meters.
-
The energy is typically converted to electron volts (eV) for easier comparison (1 eV = 1.602 x 10⁻¹⁹ J).
-
Conclusion
The electronic properties of this compound and carotenoids are fundamentally dictated by the extent of their conjugated π-electron systems. Carotenoids, with their longer polyene chains, exhibit bathochromic and hyperchromic shifts in their UV-Vis absorption spectra compared to the shorter this compound. This results in strong absorption in the visible region, lower HOMO-LUMO energy gaps, and their characteristic vibrant colors. Understanding these structure-property relationships is crucial for the targeted design and application of these molecules in various scientific and technological domains. The methodologies outlined in this guide provide a robust framework for the experimental characterization of their electronic properties.
Assessing the Aromaticity of Dodeca-1,3,5,7,9,11-hexaene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aromaticity of cyclic π-electron systems is a fundamental concept in chemistry, influencing molecular stability, reactivity, and electronic properties. Dodeca-1,3,5,7,9,11-hexaene, in its cyclic form known as[1]annulene, provides a fascinating scaffold for probing the boundaries of aromaticity and antiaromaticity. As a 4n π-electron system (n=3), planar[1]annulene is predicted by Hückel's rule to be antiaromatic. However, the molecule can adopt non-planar conformations to alleviate this destabilization. The introduction of substituents, heteroatoms, or fused ring systems can significantly modulate the electronic structure and, consequently, the aromatic character of the[1]annulene core.
This guide provides a comparative assessment of the aromaticity of various this compound derivatives, utilizing key computational metrics: the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). These indices provide quantitative measures of the degree of electron delocalization and the magnitude of induced magnetic ring currents, respectively—two hallmarks of aromaticity and antiaromaticity.
Comparative Analysis of Aromaticity Indices
The following table summarizes the calculated HOMA and NICS(1)zz values for a selection of this compound derivatives. HOMA values approaching 1 indicate a high degree of aromaticity, values around 0 are characteristic of non-aromatic systems, and negative values suggest antiaromaticity. For NICS(1)zz, large negative values are indicative of aromaticity (diatropic ring current), while large positive values signify antiaromaticity (paratropic ring current). The zz tensor component, calculated 1 Å above the ring plane, is often preferred as it primarily reflects the contribution from the π-electrons.
| Compound/Derivative | Ring(s) Assessed | HOMA Value | NICS(1)zz (ppm) | Aromaticity Character |
| [1]Annulene (Planar, Tri-trans isomer) | 12-membered ring | - | +18.0 | Antiaromatic |
| [1]Annulene Dianion (C₁₂H₁₂²⁻) | 12-membered ring | - | -15.0 | Aromatic |
| Dehydrobenzo[1]annulene (DBA) | 12-membered ring | - | +5.8 | Weakly Antiaromatic |
| Benzene ring | 0.985 | -9.8 | Aromatic | |
| Dehydrobiphenyleno[1]annulene (DBP[1]A-H) | 12-membered ring (D) | - | +2.7 | Weakly Antiaromatic |
| 6-membered ring (A) | 0.85 | -8.5 | Aromatic | |
| 6-membered ring (C) | 0.71 | -3.4 | Weakly Aromatic | |
| 4-membered ring (B) | - | +14.4 | Antiaromatic | |
| Dehydrothiopheno[1]annulenes | 12-membered ring | - | Small positive | Weakly Antiaromatic |
| Möbius[1]Annulene (Transition State) | 12-membered ring | - | -13.9 | Aromatic |
Note: Data for some entries are qualitative or based on the general findings of computational studies. The parent this compound is a linear, non-cyclic molecule and therefore does not exhibit aromaticity.
Experimental and Computational Protocols
The determination of HOMA and NICS values relies on precise computational chemistry methods. Below are detailed methodologies for these key assessments.
Harmonic Oscillator Model of Aromaticity (HOMA) Calculation
The HOMA index is a geometry-based measure of aromaticity, quantifying the deviation of bond lengths within a ring from an optimal aromatic value.
-
Geometry Optimization: The molecular structure of the derivative is optimized using a suitable level of theory, commonly Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311+G(d,p).
-
Bond Length Extraction: The bond lengths (R_i) of the cyclic system are extracted from the optimized geometry.
-
HOMA Calculation: The HOMA value is calculated using the following formula:
HOMA = 1 - [α/n * Σ(R_opt - R_i)²]
where:
-
n is the number of bonds in the ring.
-
α is a normalization constant (e.g., 257.7 for C-C bonds).
-
R_opt is the optimal bond length for an aromatic system (e.g., 1.388 Å for C-C bonds).
-
R_i are the individual bond lengths in the ring.
-
Nucleus-Independent Chemical Shift (NICS) Calculation
NICS is a magnetic criterion for aromaticity, determined by calculating the magnetic shielding at a specific point in space, typically the center of a ring.
-
Geometry Optimization: As with HOMA, the first step is to obtain an optimized molecular geometry using a reliable computational method (e.g., B3LYP/6-311+G(d,p)).
-
Ghost Atom Placement: A "ghost atom" (typically Bq) with no basis functions or electrons is placed at the geometric center of the ring of interest. For NICS(1) calculations, the ghost atom is positioned 1.0 Å above the plane of the ring.
-
NMR Chemical Shift Calculation: A nuclear magnetic resonance (NMR) calculation is performed on the optimized geometry including the ghost atom. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed.
-
NICS Value Determination: The NICS value is the negative of the calculated isotropic magnetic shielding tensor at the position of the ghost atom. For NICSzz, only the zz-component of the shielding tensor (perpendicular to the ring plane) is considered.
Visualizing the Assessment of Aromaticity
The following diagrams illustrate the logical workflow for assessing the aromaticity of this compound derivatives and the conceptual relationship of key aromaticity indicators.
References
Experimental verification of predicted electrocyclization reactions of dodeca-1,3,5,7,9,11-hexaene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted thermal and photochemical electrocyclization reactions of dodeca-1,3,5,7,9,11-hexaene. Due to the limited availability of direct experimental data on this specific molecule, this document leverages well-established principles of pericyclic reactions, supported by experimental data from analogous, smaller polyene systems. The predictions herein are based on the fundamental Woodward-Hoffmann rules, which govern the stereochemical outcome of such reactions.
Predicted Electrocyclization Reactions
This compound possesses a conjugated system of 12 π-electrons (a 4n system, where n=3). According to the Woodward-Hoffmann rules, the stereochemical course of its electrocyclization is dictated by the reaction conditions, specifically whether heat (thermal) or light (photochemical) is employed.
Thermal Electrocyclization: For a 4n π-electron system, thermal electrocyclization is predicted to proceed through a conrotatory ring closure. This means that the terminal p-orbitals of the conjugated system will rotate in the same direction (both clockwise or both counter-clockwise) to form the new sigma bond.
Photochemical Electrocyclization: In contrast, photochemical excitation of a 4n π-electron system leads to a change in the symmetry of the highest occupied molecular orbital (HOMO). Consequently, the ring closure is predicted to occur in a disrotatory fashion, where the terminal p-orbitals rotate in opposite directions.
These predictions are summarized in the table below, alongside comparative data from the well-studied electrocyclization of (2E,4Z,6E)-octatriene, a 4n (n=2) π-electron system.
Comparative Performance Data
| Reaction Condition | Reactant | Predicted/Observed Mode | Product Stereochemistry | Reported Yield |
| Thermal | This compound | Conrotatory (Predicted) | trans-1,2,3,4,5,12-Hexahydrophenanthrene | N/A |
| Thermal | (2E,4Z,6E)-Octatriene | Disrotatory (Observed) | cis-5,6-Dimethyl-1,3-cyclohexadiene | High (Qualitative)[1][2][3] |
| Photochemical | This compound | Disrotatory (Predicted) | cis-1,2,3,4,5,12-Hexahydrophenanthrene | N/A |
| Photochemical | (2E,4Z,6E)-Octatriene | Conrotatory (Observed) | trans-5,6-Dimethyl-1,3-cyclohexadiene | High (Qualitative)[1][2][4] |
Note: Yields for the octatriene reactions are reported qualitatively in the literature. Specific quantitative yields are highly dependent on the precise experimental setup.
Experimental Protocols
Protocol 1: Predicted Thermal Electrocyclization of this compound (Hypothetical)
-
Synthesis of this compound: A potential synthetic route could involve a series of Wittig or Horner-Wadsworth-Emmons reactions to build the conjugated polyene chain.
-
Thermal Cyclization:
-
Dissolve this compound in a high-boiling, inert solvent (e.g., toluene or xylene).
-
Heat the solution under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to overcome the activation energy barrier. Based on analogous reactions, a temperature range of 100-150 °C could be a starting point.
-
Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting trans-1,2,3,4,5,12-hexahydrophenanthrene using column chromatography or recrystallization.
-
Characterize the product using NMR spectroscopy to confirm the trans stereochemistry.
-
Protocol 2: Photochemical Electrocyclization of (2E,4Z,6E)-Octatriene (Analogous System)
This protocol is based on established photochemical reactions of hexatrienes and octatetraenes.
-
Reactant Preparation: Synthesize or procure (2E,4Z,6E)-octatriene.
-
Photochemical Reaction:
-
Dissolve the octatriene in a photochemically inert solvent (e.g., hexane or cyclohexane) in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp emitting at a wavelength corresponding to the λmax of the polyene (typically in the UV-A range).
-
Maintain the reaction at a controlled, low temperature to prevent competing thermal reactions.
-
Monitor the formation of trans-5,6-dimethyl-1,3-cyclohexadiene using GC-MS or NMR spectroscopy.
-
Once the desired conversion is achieved, stop the irradiation.
-
Carefully remove the solvent and purify the product, taking care to avoid exposure to heat which could induce the reverse (thermal) ring-opening reaction.
-
Signaling Pathways and Experimental Workflows
The logical flow of predicting and verifying the electrocyclization reactions can be visualized as follows:
Caption: Predicted and experimental workflow for electrocyclization.
The stereochemical pathways for the thermal and photochemical reactions are distinct:
Caption: Stereochemical pathways for electrocyclization.
References
Safety Operating Guide
Proper Disposal of Dodeca-1,3,5,7,9,11-hexaene: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or explicit disposal instructions for Dodeca-1,3,5,7,9,11-hexaene were found in the available resources. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals, particularly for unsaturated hydrocarbons. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a highly unsaturated hydrocarbon, it should be treated as a hazardous chemical waste. This guide provides a step-by-step operational plan for its safe handling and disposal.
Key Chemical Data and Hazard Profile
Due to the absence of a specific SDS, the following table summarizes general data and potential hazards associated with unsaturated hydrocarbons. This information should be used as a preliminary guide and handled with caution.
| Parameter | Information |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₄ |
| Potential Hazards | Flammable, Potential for peroxide formation upon storage, Irritant (skin, eyes, respiratory tract), Environmental hazard |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), Safety goggles or face shield, Laboratory coat |
| Incompatible Materials | Strong oxidizing agents, Acids, Bases |
Experimental Protocol: Waste Disposal Procedure
The disposal of this compound should be managed as a regulated hazardous waste stream. The following protocol outlines the necessary steps for its proper disposal.
1. Waste Identification and Characterization:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
This includes pure unused product, reaction residues, contaminated solvents, and any contaminated labware (e.g., pipette tips, vials).
2. Waste Segregation and Collection:
-
Collect this compound waste in a designated, compatible waste container.[1][2]
-
The container should be made of a material that will not react with the chemical, such as glass or a compatible plastic.[1]
-
Do not mix this waste with other incompatible chemical waste streams, such as strong oxidizing agents, acids, or bases.[1][3]
-
Separate halogenated and non-halogenated solvent waste if applicable.[4]
3. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[2]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container.
4. Waste Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][5]
-
The SAA should be a well-ventilated area, away from heat sources and direct sunlight.
-
Ensure the container is kept tightly closed except when adding waste.[1][2][5]
-
Provide secondary containment to prevent spills.
5. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (as per institutional policy, often not exceeding one year), arrange for its disposal.[1]
-
Contact your institution's EHS department to schedule a hazardous waste pickup.[3][5]
-
Follow all internal procedures for waste pickup requests.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. purdue.edu [purdue.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Dodeca-1,3,5,7,9,11-hexaene
Essential Safety and Handling Guide for Dodeca-1,3,5,7,9,11-hexaene
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the general properties of long-chain, conjugated polyenes and best practices for handling potentially reactive and sensitive organic compounds. It is imperative to treat this compound as a hazardous substance and to conduct a thorough risk assessment before any handling.
This compound is a highly unsaturated, conjugated polyene. Due to its structure, it is likely to be sensitive to air, light, and heat, potentially leading to rapid degradation, polymerization, or oxidation. These processes can be exothermic and may produce hazardous byproducts. Therefore, stringent safety precautions are necessary to ensure the well-being of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and potential violent reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact. It is advisable to double-glove. |
| Body Protection | Flame-retardant laboratory coat | Protects against splashes and fire hazards. |
| Respiratory Protection | A properly fitted respirator with organic vapor cartridges | Should be used when handling the compound outside of a certified chemical fume hood or in case of a spill. |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, immediately inspect the container for any signs of damage or leakage.
-
Transport the unopened container to the designated storage area.
Storage:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Keep in a dark, light-proof container or wrap the container with aluminum foil to prevent light-induced degradation.[1][2][3][4][5]
-
Temperature: Store in a cool, dry place, away from heat sources. Refrigeration may be necessary, but consult any available supplier information for optimal storage temperature.
-
Compatibility: Store away from strong oxidizing agents, acids, and bases.
Handling:
-
All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use clean, dry glassware and equipment to prevent contamination and potential reactions.
-
If the compound is a solid, handle it in a glove box under an inert atmosphere.
-
If it is a liquid, use gastight syringes for transfers.
-
Avoid heating the compound unless necessary for a reaction, and if so, use a well-controlled heating method (e.g., an oil bath with a temperature controller).
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste (solid and liquid) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.
-
-
Disposal Procedure:
Emergency Procedures
Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact EHS.
-
Contain: If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Fire:
-
In case of a fire involving this compound, use a dry chemical, foam, or carbon dioxide extinguisher. Avoid using water as it may spread the fire.
-
If the fire is large or cannot be controlled, evacuate the area and call emergency services.
Visual Workflow and Emergency Decision Diagrams
The following diagrams provide a visual guide to the safe handling workflow and emergency decision-making process for this compound.
Caption: Safe handling workflow for this compound.
Caption: Emergency decision flowchart for this compound incidents.
References
- 1. nejibkasmi.com [nejibkasmi.com]
- 2. Exposure of Firefighters to Particulates and Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the Thermo-Oxidative Stability of Biobased Poly(butylene succinate) (PBS) Using Biogenic Wine By-Products as Sustainable Functional Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceready.com.au [scienceready.com.au]
- 6. firehouse.com [firehouse.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
